molecular formula C26H28Cl2N6O B11931405 CCR4 antagonist 2

CCR4 antagonist 2

Katalognummer: B11931405
Molekulargewicht: 511.4 g/mol
InChI-Schlüssel: KQZLRWGGWXJPOS-NLFPWZOASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

CCR4 antagonist 2 is a useful research compound. Its molecular formula is C26H28Cl2N6O and its molecular weight is 511.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C26H28Cl2N6O

Molekulargewicht

511.4 g/mol

IUPAC-Name

1-[(1R)-1-(2,4-dichlorophenyl)ethyl]-6-[(4S,5R)-4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-5-methylcyclohexen-1-yl]pyrazolo[3,4-b]pyrazine-3-carbonitrile

InChI

InChI=1S/C26H28Cl2N6O/c1-15-10-17(5-8-24(15)33-9-3-4-19(33)14-35)23-13-30-25-22(12-29)32-34(26(25)31-23)16(2)20-7-6-18(27)11-21(20)28/h5-7,11,13,15-16,19,24,35H,3-4,8-10,14H2,1-2H3/t15-,16-,19+,24+/m1/s1

InChI-Schlüssel

KQZLRWGGWXJPOS-NLFPWZOASA-N

Isomerische SMILES

C[C@@H]1CC(=CC[C@@H]1N2CCC[C@H]2CO)C3=CN=C4C(=NN(C4=N3)[C@H](C)C5=C(C=C(C=C5)Cl)Cl)C#N

Kanonische SMILES

CC1CC(=CCC1N2CCCC2CO)C3=CN=C4C(=NN(C4=N3)C(C)C5=C(C=C(C=C5)Cl)Cl)C#N

Herkunft des Produkts

United States

Foundational & Exploratory

The Core Mechanism of CCR4 Antagonism: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the core mechanism of action of C-C chemokine receptor type 4 (CCR4) antagonists. CCR4 has emerged as a significant therapeutic target in immuno-oncology and inflammatory diseases due to its critical role in mediating the migration of key immunosuppressive and pro-inflammatory T-cell subsets. This document provides a comprehensive overview of the CCR4 signaling pathway, the mechanisms by which antagonists inhibit its function, quantitative data on various antagonists, and detailed experimental protocols for their characterization.

The CCR4 Receptor and its Ligands: A Central Axis in Immune Cell Trafficking

C-C chemokine receptor type 4 (CCR4) is a G-protein coupled receptor (GPCR) predominantly expressed on T-helper 2 (Th2) cells, regulatory T-cells (Tregs), and Th17 cells. Its endogenous ligands are the chemokines CCL17 (Thymus and Activation Regulated Chemokine, TARC) and CCL22 (Macrophage-Derived Chemokine, MDC). The interaction between CCR4 and its ligands is a pivotal signaling axis that governs the migration of these T-cell subsets from the bloodstream into tissues, particularly the skin and tumor microenvironment. This targeted migration is crucial in the pathogenesis of various allergic inflammatory diseases and in creating an immunosuppressive milieu that allows tumors to evade immune destruction.

Mechanism of Action: How CCR4 Antagonists Disrupt Immune Cell Migration

CCR4 antagonists function by disrupting the interaction between the CCR4 receptor and its ligands, CCL17 and CCL22, thereby inhibiting the downstream signaling cascades that lead to chemotaxis. There are two primary classes of CCR4 antagonists, each with a distinct mechanism of action:

  • Monoclonal Antibodies (mAbs): The most prominent example is Mogamulizumab . This humanized IgG1 monoclonal antibody binds to the N-terminal domain of the CCR4 receptor.[1][2] Its primary mechanism of action is not direct blockade of the ligand-binding site, but rather the induction of potent antibody-dependent cellular cytotoxicity (ADCC).[3][4] By binding to CCR4 on the surface of malignant or pathogenic T-cells, Mogamulizumab's Fc region (which is defucosylated to enhance binding affinity) is recognized by Fcγ receptors on natural killer (NK) cells, leading to the targeted killing of the CCR4-expressing cells.

  • Small Molecule Inhibitors: These antagonists, such as FLX475, RPT193, and GSK2239633, typically function as allosteric inhibitors .[5] They bind to a site on the CCR4 receptor that is topographically distinct from the orthosteric site where the natural ligands (CCL17 and CCL22) bind. This allosteric binding induces a conformational change in the receptor that prevents the ligands from binding or activating it, thus blocking downstream signaling. Some small molecule antagonists have been shown to bind to intracellular portions of the receptor. This approach offers the advantage of inhibiting Treg migration into the tumor microenvironment without causing systemic depletion of these cells.

The CCR4 Signaling Cascade

Upon binding of CCL17 or CCL22, CCR4 undergoes a conformational change, leading to the activation of intracellular signaling pathways through its coupling with heterotrimeric G-proteins, primarily of the Gαi family. This initiates a cascade of events culminating in cellular chemotaxis.

CCR4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_antagonist Antagonist Action CCR4 CCR4 Receptor G_Protein Gαi/βγ CCR4->G_Protein Activation Ligand CCL17 / CCL22 Ligand->CCR4 Binding PLCb PLC-β G_Protein->PLCb βγ subunit activates PI3K PI3K G_Protein->PI3K Activates PIP2 PIP2 PLCb->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Actin Actin Polymerization DAG->Actin Ca_ER->Actin AKT Akt PI3K->AKT MEK MEK AKT->MEK ERK ERK MEK->ERK ERK->Actin Chemotaxis Cell Migration (Chemotaxis) Actin->Chemotaxis Antagonist Small Molecule Antagonist Antagonist->CCR4 Allosteric Inhibition

Caption: CCR4 Signaling Pathway and Antagonist Inhibition.

Key downstream events include:

  • Phospholipase C (PLC) Activation: The Gβγ subunit of the activated G-protein stimulates PLC-β isoforms (specifically PLC-β2 and PLC-β3 in immune cells). PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). This transient increase in cytosolic calcium is a critical signal for cell migration.

  • PI3K/Akt and MAPK/ERK Pathway Activation: CCR4 activation also stimulates the Phosphoinositide 3-kinase (PI3K) and Mitogen-Activated Protein Kinase (MAPK) pathways. The activation of the MEK/ERK signaling cascade is a crucial component of the cellular response leading to chemotaxis.

Quantitative Data on CCR4 Antagonists

The potency of CCR4 antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The IC50 value represents the concentration of an antagonist that is required to inhibit 50% of a specific biological response (e.g., chemotaxis, calcium flux), while the Ki value is a measure of the binding affinity of the antagonist to the receptor.

Table 1: Potency of Small Molecule CCR4 Antagonists

Compound NameAssay TypeTarget/Cell LineLigandIC50 / pIC50Ki / pKiReference(s)
FLX475 Calcium FluxCCR4-expressing cellsCCL22IC50: 40 nM-
Chemotaxis (CTX)Treg cellsCCL22IC50: 70 nM-
RPT193 (Zelnecirnon) ChemotaxisTh2 cellsCCL17/CCL22IC50: ~370 nM-
GSK2239633 Radioligand BindingHuman CCR4[¹²⁵I]-TARC (CCL17)pIC50: 7.96-
F-actin PolymerizationCD4⁺ CCR4⁺ T-cellsTARC (CCL17)pA₂: 7.11-
AZD2098 Radioligand BindingHuman CCR4-pIC50: 7.8-
C-021 ChemotaxisHuman cells-IC50: 140 nM-
[³⁵S]GTPγS BindingHuman CCR4CCL22IC50: 18 nM-
CCR4 antagonist 4 Radioligand BindingCCR4-IC50: 20 nM-[MedchemExpress]
Chemotaxis-MDC (CCL22)IC50: 7 nM-[MedchemExpress]
Calcium Mobilization-MDC (CCL22)IC50: 3 nM-[MedchemExpress]
Compound 1 Radioligand BindingCCR4[¹²⁵I]-CCL17-pKi: 8.70
Compound 2 Radioligand BindingCCR4[¹²⁵I]-CCL17-pKi: 9.10
Compound 3 Radioligand BindingCCR4[¹²⁵I]-CCL17-pKi: 9.04
Compound 4 Radioligand BindingCCR4[¹²⁵I]-CCL17-pKi: 8.74

Note: pIC50 is the negative logarithm of the IC50 value in molar concentration. pA₂ is a measure of antagonist potency derived from functional assays. A direct comparison between IC50 and Ki values should be made with caution as they are determined under different experimental conditions.

Table 2: Properties of Mogamulizumab (Anti-CCR4 mAb)

PropertyDescriptionReference(s)
Target C-C chemokine receptor 4 (CCR4)
Binding Site N-terminal domain of CCR4
Mechanism of Action Antibody-Dependent Cellular Cytotoxicity (ADCC)
Binding Affinity High affinity

Experimental Protocols for CCR4 Antagonist Characterization

The characterization of CCR4 antagonists involves a series of in vitro and in vivo assays to determine their binding affinity, functional potency, and efficacy.

Radioligand Binding Assay

This assay directly measures the affinity of an antagonist for the CCR4 receptor.

  • Principle: A radiolabeled CCR4 ligand (e.g., [¹²⁵I]-CCL17) is incubated with cells or membranes expressing the CCR4 receptor. The binding of the radioligand is then competed with increasing concentrations of the unlabeled antagonist. The concentration of the antagonist that displaces 50% of the radioligand binding is the IC50 value, from which the Ki can be calculated.

  • Methodology:

    • Membrane Preparation: Cells expressing CCR4 are homogenized and centrifuged to isolate the cell membranes.

    • Incubation: Membranes are incubated with a fixed concentration of radiolabeled ligand and varying concentrations of the test antagonist in a suitable buffer.

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Detection: The radioactivity retained on the filters (representing bound ligand) is quantified using a scintillation counter.

    • Data Analysis: The data are plotted as percent inhibition versus antagonist concentration, and the IC50 is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.

Calcium Flux Assay

This functional assay measures the ability of an antagonist to block ligand-induced intracellular calcium mobilization.

  • Principle: Cells expressing CCR4 are loaded with a calcium-sensitive fluorescent dye. Upon ligand binding and subsequent PLC activation, the release of intracellular calcium causes a change in the fluorescence of the dye, which can be measured in real-time.

  • Methodology:

    • Cell Culture: A cell line stably expressing CCR4 (e.g., CHO-K1 or HEK293 cells) is cultured to confluency in multi-well plates.

    • Dye Loading: The cells are incubated with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM), which enters the cells and is cleaved to its active form.

    • Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the CCR4 antagonist.

    • Ligand Stimulation and Detection: A CCR4 agonist (e.g., CCL22) is added, and the change in fluorescence is immediately measured using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.

    • Data Analysis: The antagonist's ability to inhibit the ligand-induced calcium signal is used to calculate an IC50 value.

Chemotaxis Assay

This assay directly assesses the primary biological function of CCR4 – mediating cell migration.

  • Principle: The migration of CCR4-expressing cells towards a chemokine gradient is measured in a transwell chamber. The ability of an antagonist to block this migration is quantified.

  • Methodology:

    • Cell Preparation: CCR4-expressing cells (e.g., purified Tregs or a T-cell line like HUT78) are labeled with a fluorescent dye (e.g., Calcein-AM) for easy quantification.

    • Assay Setup: A transwell plate with a porous membrane separating an upper and lower chamber is used. The lower chamber is filled with media containing a CCR4 ligand (e.g., CCL17 or CCL22) to create a chemoattractant gradient.

    • Antagonist Treatment: The cells are pre-incubated with the antagonist before being added to the upper chamber.

    • Incubation: The plate is incubated for several hours to allow the cells to migrate through the pores into the lower chamber.

    • Quantification: The number of migrated cells in the lower chamber is quantified by measuring the fluorescence or by direct cell counting using a flow cytometer or an image cytometer.

    • Data Analysis: The percentage of migration inhibition at different antagonist concentrations is used to determine the IC50.

Experimental_Workflow cluster_Discovery Discovery & Screening cluster_Optimization Lead Optimization cluster_Preclinical Preclinical Development HTS High-Throughput Screening (HTS) Binding_Assay Primary Binding Assay (e.g., Radioligand) HTS->Binding_Assay Functional_Assay Primary Functional Assay (e.g., Calcium Flux) HTS->Functional_Assay Hit_ID Hit Identification Binding_Assay->Hit_ID Functional_Assay->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR Potency Potency & Selectivity Assays SAR->Potency ADME ADME/Tox Profiling Potency->ADME ADME->SAR Iterative Optimization Lead_Selection Lead Selection ADME->Lead_Selection In_Vivo In Vivo Efficacy Models (e.g., Tumor Models) Lead_Selection->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD IND IND-Enabling Studies PK_PD->IND

Caption: Typical Workflow for GPCR Antagonist Drug Discovery.

Conclusion

CCR4 antagonists represent a promising therapeutic strategy for a range of diseases characterized by the pathogenic infiltration of Th2, Treg, and Th17 cells. The two main classes of antagonists, monoclonal antibodies and small molecule inhibitors, employ distinct mechanisms—ADCC and allosteric inhibition, respectively—to disrupt the CCR4 signaling axis. A thorough understanding of the CCR4 signaling pathway and the application of robust experimental protocols for antagonist characterization are essential for the successful development of novel and effective CCR4-targeted therapies. The quantitative data and methodologies presented in this guide provide a foundational resource for researchers and drug development professionals working in this dynamic field.

References

Discovery and Synthesis of CCR4 Antagonist 2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of CCR4 antagonist 2, also known as Compound 31. This potent and selective small molecule inhibitor of the C-C chemokine receptor 4 (CCR4) has demonstrated significant potential in the realm of immuno-oncology by inhibiting the trafficking of regulatory T cells (Tregs) into the tumor microenvironment. This document details the quantitative biological data, comprehensive experimental protocols, and relevant signaling pathways associated with this compound.

Introduction to CCR4 and its Role in Immuno-Oncology

The C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) that plays a critical role in immune cell trafficking. Its primary ligands, CCL17 (TARC) and CCL22 (MDC), are key chemoattractants for various T cell subsets, including Th2 cells and, significantly, regulatory T cells (Tregs). In the context of cancer, the recruitment of Tregs to the tumor microenvironment (TME) is a major mechanism of immune evasion, as these cells suppress the activity of cytotoxic T lymphocytes that would otherwise attack tumor cells.

By blocking the interaction between CCR4 and its ligands, CCR4 antagonists can inhibit the infiltration of Tregs into the TME, thereby enhancing the anti-tumor immune response. This strategy has emerged as a promising approach in cancer immunotherapy, with the potential to be used as a standalone treatment or in combination with other immunotherapies like checkpoint inhibitors.

Discovery of this compound (Compound 31)

This compound (Compound 31) was identified through a medicinal chemistry campaign aimed at developing potent, selective, and orally bioavailable small molecule inhibitors of CCR4. The core structure is a pyrazolo[1,5-a]pyrimidine scaffold, which was systematically modified to optimize potency, selectivity, and pharmacokinetic properties.

Chemical Structure:

Quantitative Biological Data

The biological activity of this compound has been characterized through a series of in vitro functional assays. The key quantitative data are summarized in the table below.

Assay TypeParameterValue (nM)Cell LineLigand
Calcium FluxIC5040CHO-K1 expressing human CCR4CCL22
ChemotaxisIC5070CCRF-CEMCCL22

Table 1: In Vitro Potency of this compound (Compound 31) [1]

Synthesis of this compound (Compound 31)

The synthesis of this compound is a multi-step process involving the construction of the core pyrazolo[1,5-a]pyrimidine ring system followed by the introduction of the side chains. The general synthetic approach is outlined below. While the specific, step-by-step protocol with yields and characterization for each intermediate is detailed in the supporting information of the primary publication, the key transformations are described here.

The synthesis generally proceeds through the following key steps:

  • Formation of the pyrazole ring: This is typically achieved through the condensation of a hydrazine derivative with a β-keto nitrile or a similar precursor.

  • Construction of the pyrazolo[1,5-a]pyrimidine core: The pre-formed pyrazole is then cyclized with a suitable three-carbon synthon to form the fused bicyclic system.

  • Introduction of the side chains: The final steps involve the sequential addition of the (R)-1-(2,4-dichlorophenyl)ethylamine and the (piperidin-3-yl)methanol moieties to the pyrazolo[1,5-a]pyrimidine core, often through nucleophilic substitution reactions.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Calcium Flux Assay

This assay measures the ability of the antagonist to inhibit the increase in intracellular calcium concentration induced by ligand binding to CCR4.

  • Cell Line: CHO-K1 cells stably expressing human CCR4.

  • Reagents:

    • FLIPR Calcium 4 Assay Kit.

    • Assay Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.

    • Agonist: Recombinant human CCL22.

    • Test Compound: this compound (Compound 31) dissolved in DMSO and serially diluted.

  • Protocol:

    • Plate CHO-K1-hCCR4 cells in a 384-well black-walled, clear-bottom plate and culture overnight.

    • Prepare the FLIPR Calcium 4 dye loading solution according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate for 1 hour at 37°C.

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the antagonist dilutions to the cell plate and incubate for a pre-determined time (e.g., 15-30 minutes).

    • Prepare a solution of CCL22 at a concentration that elicits a submaximal response (e.g., EC80).

    • Measure baseline fluorescence using a FLIPR (Fluorometric Imaging Plate Reader) instrument.

    • Add the CCL22 solution to the wells and immediately measure the change in fluorescence over time.

    • The IC50 value is calculated by plotting the inhibition of the calcium response against the concentration of the antagonist.

Chemotaxis Assay

This assay assesses the ability of the antagonist to block the migration of CCR4-expressing cells towards a chemoattractant gradient.

  • Cell Line: CCRF-CEM cells (a human T cell line endogenously expressing CCR4).

  • Apparatus: Transwell migration plates (e.g., 96-well format with a 5 µm pore size polycarbonate membrane).

  • Reagents:

    • Assay Medium: RPMI 1640 supplemented with 1% BSA.

    • Chemoattractant: Recombinant human CCL22.

    • Test Compound: this compound (Compound 31) dissolved in DMSO and serially diluted.

    • Cell Viability/Quantification Reagent (e.g., CellTiter-Glo®).

  • Protocol:

    • Add assay medium containing various concentrations of CCL22 to the lower wells of the Transwell plate.

    • Resuspend CCRF-CEM cells in assay medium.

    • Incubate the cells with serial dilutions of this compound for 30 minutes at 37°C.

    • Add the cell suspension to the upper chamber of the Transwell inserts.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator to allow for cell migration.

    • After incubation, remove the upper inserts.

    • Quantify the number of migrated cells in the lower chamber using a suitable method, such as a luminescent cell viability assay.

    • The IC50 value is determined by plotting the percentage of inhibition of cell migration against the antagonist concentration.

Radioligand Binding Assay

This assay is used to determine the affinity of the antagonist for the CCR4 receptor by measuring its ability to displace a radiolabeled ligand.

  • Receptor Source: Membranes prepared from CHO-K1 cells stably expressing human CCR4.

  • Radioligand: [¹²⁵I]-CCL22 or a tritiated small molecule CCR4 antagonist.

  • Reagents:

    • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.

    • Test Compound: this compound (Compound 31) dissolved in DMSO and serially diluted.

    • Non-specific binding control: A high concentration of a known unlabeled CCR4 ligand.

  • Protocol:

    • In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled this compound.

    • For determining non-specific binding, a separate set of wells will contain the membranes, radioligand, and a saturating concentration of an unlabeled CCR4 ligand.

    • Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at room temperature.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The Ki (inhibitory constant) is calculated from the IC50 value obtained from the competition curve using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

CCR4 Signaling Pathway

Upon binding of its ligands, CCL17 or CCL22, CCR4 undergoes a conformational change, leading to the activation of intracellular signaling pathways through its coupling with heterotrimeric G proteins, primarily of the Gi family.

CCR4_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_antagonist Antagonist Action CCL17/CCL22 CCL17/CCL22 CCR4 CCR4 CCL17/CCL22->CCR4 Binds G_protein Gi/o Protein CCR4->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Chemotaxis Cell Migration/ Chemotaxis Ca_release->Chemotaxis PKC->Chemotaxis Antagonist This compound Antagonist->CCR4 Blocks

Caption: CCR4 Signaling Pathway and Point of Antagonist Intervention.

Experimental Workflow for Antagonist Evaluation

The general workflow for the discovery and characterization of a CCR4 antagonist like Compound 2 involves a series of sequential and parallel experimental stages.

Antagonist_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Med_Chem Medicinal Chemistry (SAR Studies) Lead_Gen->Med_Chem In_Vitro In Vitro Assays Med_Chem->In_Vitro Test Compounds In_Vivo In Vivo Models Med_Chem->In_Vivo Optimized Leads In_Vitro->Med_Chem Feedback ADME_Tox ADME/Tox Studies In_Vivo->ADME_Tox Candidate Candidate Selection In_Vivo->Candidate ADME_Tox->Candidate

Caption: General Workflow for CCR4 Antagonist Drug Discovery.

Conclusion

This compound (Compound 31) is a potent and selective inhibitor of the CCR4 receptor with promising activity in preclinical models of cancer. Its ability to block the migration of regulatory T cells into the tumor microenvironment highlights its potential as a valuable addition to the arsenal of cancer immunotherapies. The detailed synthetic route and robust in vitro characterization provide a solid foundation for further development and clinical investigation. This guide serves as a comprehensive resource for researchers in the field of drug discovery and immuno-oncology, providing the necessary technical details to understand and potentially build upon this important work.

References

The Intricate Dance of Structure and Activity: A Technical Guide to CCR4 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The C-C chemokine receptor 4 (CCR4) has emerged as a significant therapeutic target in a range of diseases, including allergic inflammation and various cancers. Its role in mediating the migration of key immune cell populations, such as T helper 2 (Th2) cells and regulatory T cells (Tregs), has spurred the development of antagonists to modulate its activity. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of small molecule CCR4 antagonists, detailing the experimental protocols used to characterize these compounds and visualizing the complex biological pathways they influence.

Structure-Activity Relationship of CCR4 Antagonauts

The quest for potent and selective CCR4 antagonists has led to the exploration of diverse chemical scaffolds. The following tables summarize the quantitative SAR data for several key classes of these inhibitors, highlighting the impact of structural modifications on their biological activity.

Quinoxaline Derivatives

A series of quinoxaline-based compounds have been investigated as CCR4 antagonists. The core structure and the substitutions at various positions play a crucial role in their potency.

Compound IDR1R2R3IC50 (nM) - GTPγS BindingIC50 (nM) - Chemotaxis (Human)IC50 (nM) - Chemotaxis (Mouse)
1a HHH>1000>1000>1000
1b 6,7-dimethoxycycloheptyl1,4'-bipiperidin-1'-yl1814039
1c 6,7-dimethoxy4-chlorophenyl4-(3-(hydroxymethyl)piperidin-1-yl)piperidin-1-yl-Potent InhibitionPotent Inhibition

Table 1: Structure-activity relationship of quinoxaline-based CCR4 antagonists. Data shows that the introduction of dimethoxy groups at the 6 and 7 positions of the quinoxaline core, a cycloheptyl group at the N4 position, and a bipiperidine moiety at the C2 position significantly enhances the inhibitory activity in both GTPγS binding and chemotaxis assays[1][2]. Further optimization by replacing the pyrrolidine moiety with a 3-(hydroxymethyl)piperidine resulted in a potent inhibitor of chemotaxis[2].

Indole and Naphthalene Sulfonamide Derivatives

Another prominent class of CCR4 antagonists is based on indole and naphthalene sulfonamide scaffolds. These compounds have shown promise in inhibiting CCR4-mediated cell recruitment.

Compound IDCore ScaffoldKey SubstitutionsIC50 (nM) - Receptor Binding
2a Naphthalene sulfonamideHalogenation of naphthalene ring, extended alkyl linkerSub-micromolar
2b Indole2-[methyl(2-phenethyl)amino]-2-oxoethyl side chain8

Table 2: Structure-activity relationship of indole and naphthalene sulfonamide-based CCR4 antagonists. Optimization of an initial naphthalene sulfonamide hit through enantiomer resolution, halogenation, and extension of an alkyl linker led to sub-micromolar binding potency[3]. For the indole series, the presence of a 2-[methyl(2-phenethyl)amino]-2-oxoethyl side chain was found to be crucial for high-affinity binding to the receptor[4].

Experimental Protocols

The characterization of CCR4 antagonists relies on a suite of in vitro assays that probe different aspects of receptor function. Detailed methodologies for these key experiments are provided below.

Radioligand Binding Assay

This assay is fundamental for determining the affinity of a test compound for the CCR4 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of antagonist compounds to the CCR4 receptor.

Materials:

  • Membrane preparations from cells overexpressing human CCR4.

  • Radioligand (e.g., [¹²⁵I]-CCL17 or [¹²⁵I]-CCL22).

  • Test compounds at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 500 mM NaCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add binding buffer, the cell membrane preparation, and the test compound or vehicle (for total binding) or a high concentration of a known CCR4 ligand (for non-specific binding).

  • Add the radioligand at a concentration close to its Kd value.

  • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, and then add scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

Chemotaxis Assay

This functional assay assesses the ability of an antagonist to inhibit the directional migration of cells towards a CCR4 ligand.

Objective: To measure the inhibitory effect of antagonists on CCR4-mediated cell migration.

Materials:

  • CCR4-expressing cells (e.g., Hut78, a human T-cell lymphoma line).

  • Chemoattractant (e.g., CCL17 or CCL22).

  • Test compounds at various concentrations.

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA).

  • Transwell inserts with a porous membrane (e.g., 5 µm pore size).

  • 24-well plates.

  • Cell viability dye (e.g., Calcein-AM).

  • Fluorescence plate reader.

Procedure:

  • Pre-incubate the CCR4-expressing cells with various concentrations of the test compound or vehicle for 30-60 minutes at 37°C.

  • Add the chemoattractant to the lower chamber of the 24-well plate.

  • Place the Transwell inserts into the wells.

  • Add the pre-incubated cells to the upper chamber of the inserts.

  • Incubate the plate for a period that allows for cell migration (e.g., 2-4 hours) at 37°C in a CO₂ incubator.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane.

  • Quantify the migrated cells in the lower chamber. This can be done by lysing the cells and measuring a fluorescent dye like Calcein-AM, or by direct cell counting.

  • Generate a dose-response curve to determine the IC50 of the antagonist.

Calcium Mobilization Assay

This assay measures the antagonist's ability to block the increase in intracellular calcium concentration that occurs upon CCR4 activation.

Objective: To evaluate the antagonist's effect on CCR4-mediated calcium signaling.

Materials:

  • CCR4-expressing cells (e.g., CHO-K1 cells stably expressing CCR4).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • CCR4 agonist (e.g., CCL22).

  • Test compounds at various concentrations.

  • A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).

Procedure:

  • Seed the CCR4-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye for approximately 60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add the test compounds at various concentrations to the wells and incubate for a short period (e.g., 15-30 minutes).

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject the CCR4 agonist into the wells and immediately begin recording the fluorescence intensity over time.

  • The increase in fluorescence corresponds to the rise in intracellular calcium.

  • Analyze the data to determine the inhibitory effect of the antagonist on the agonist-induced calcium flux and calculate the IC50.

GTPγS Binding Assay

This functional assay measures the first step in G protein activation following receptor stimulation and is a direct measure of receptor-G protein coupling.

Objective: To determine the effect of antagonists on agonist-stimulated GTPγS binding to G proteins coupled to CCR4.

Materials:

  • Membrane preparations from cells expressing CCR4.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP.

  • CCR4 agonist (e.g., CCL22).

  • Test compounds at various concentrations.

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

  • Scintillation proximity assay (SPA) beads or filtration apparatus.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membranes, GDP, and the test compound or vehicle.

  • Add the CCR4 agonist to stimulate the receptor.

  • Initiate the binding reaction by adding [³⁵S]GTPγS.

  • Incubate the mixture at room temperature for a defined time (e.g., 30-60 minutes).

  • If using a filtration method, terminate the reaction by rapid filtration and wash the filters. If using SPA beads, add the beads to capture the membranes.

  • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Determine the IC50 of the antagonist by analyzing its ability to inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows.

CCR4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CCR4 CCR4 G_protein Gαi/βγ CCR4->G_protein activates beta_arrestin β-Arrestin CCR4->beta_arrestin recruits PLC PLC G_protein->PLC Gβγ activates PI3K PI3K G_protein->PI3K Gβγ activates MAPK MAPK (ERK1/2) G_protein->MAPK activates Ligand CCL17 / CCL22 Ligand->CCR4 binds PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Chemotaxis Chemotaxis Ca_release->Chemotaxis Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Chemotaxis Internalization Receptor Internalization beta_arrestin->Internalization

Caption: CCR4 Signaling Pathway

Experimental_Workflow cluster_screening Primary Screening & Hit Identification cluster_characterization Hit Characterization & Lead Optimization HTS High-Throughput Screening (e.g., Calcium Mobilization) Hit_ID Hit Identification HTS->Hit_ID Binding_Assay Radioligand Binding Assay (Affinity - Ki) Hit_ID->Binding_Assay Functional_Assays Functional Assays Hit_ID->Functional_Assays SAR_Analysis Structure-Activity Relationship Analysis Binding_Assay->SAR_Analysis GTP_Assay GTPγS Binding Assay (G protein coupling) Functional_Assays->GTP_Assay Chemotaxis_Assay Chemotaxis Assay (Cell migration) Functional_Assays->Chemotaxis_Assay GTP_Assay->SAR_Analysis Chemotaxis_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Iterative Design

Caption: Experimental Workflow for CCR4 Antagonist Discovery

SAR_Logic cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Determination Core_Scaffold Identify Core Scaffold Modifications Systematic Structural Modifications Core_Scaffold->Modifications Synthesis Chemical Synthesis of Analogs Modifications->Synthesis In_Vitro_Assays In Vitro Biological Assays (Binding, Functional) Synthesis->In_Vitro_Assays Data_Analysis Quantitative Data Analysis (IC50, Ki) In_Vitro_Assays->Data_Analysis Correlation Correlate Structure with Activity Data_Analysis->Correlation SAR_Model Develop SAR Model Correlation->SAR_Model Next_Design Guide Next Round of Design SAR_Model->Next_Design Next_Design->Modifications Iterate

Caption: Logical Flow of a Structure-Activity Relationship Study

References

In Vitro Characterization of CCR4 Antagonist 2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive technical overview of the in vitro characterization of CCR4 antagonist 2, also identified as Compound 31. This small molecule is a potent and orally bioavailable antagonist of the C-C chemokine receptor 4 (CCR4), a key receptor involved in immune cell trafficking. The data and protocols presented herein are intended for researchers, scientists, and drug development professionals engaged in the study of chemokine receptor antagonism.

Data Presentation

The inhibitory activity of this compound was evaluated in various functional assays to determine its potency. The quantitative data from these experiments are summarized below.

Table 1: Functional Potency of this compound (Compound 31)

Assay TypeCell LineLigand UsedEndpointIC50 Value
Calcium FluxCCR4-expressing cellsCCL22Inhibition of Ca²⁺ mobilization40 nM[1]
ChemotaxisCCR4-expressing CEM cellsCCL22Inhibition of cell migration70 nM[1]

Table 2: Selectivity Profile of this compound

Target ClassSelectivityDetails
Chemokine ReceptorsSelectiveRepresentative compounds from the same series are reported to be selective against other chemokine receptors.[1]
GPCRs and Ion ChannelsSelectiveThe compound series shows selectivity against a panel of other G protein-coupled receptors (GPCRs) and ion channels, including the hERG channel.[1]
Cytochrome P450 EnzymesNo significant inhibitionThe compound series lacks inhibitory activity against common human CYP450 enzymes.[1]

Mandatory Visualization

CCR4 Signaling Pathway

The C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor (GPCR). Upon binding of its cognate ligands, such as CCL17 and CCL22, the receptor undergoes a conformational change that activates intracellular heterotrimeric G proteins. The dissociated Gβγ subunits can then activate downstream effector enzymes like Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K). Activation of PLC leads to an increase in intracellular calcium levels, while the PI3K pathway can activate the Mitogen-Activated Protein Kinase (MAPK) cascade, ultimately resulting in cellular responses like chemotaxis.

CCR4_Signaling_Pathway cluster_membrane Plasma Membrane CCR4 CCR4 G_Protein Gαβγ CCR4->G_Protein activation G_beta_gamma Gβγ G_Protein->G_beta_gamma dissociates PLC PLC Calcium ↑ Intracellular Ca²⁺ PLC->Calcium PI3K PI3K MAPK_Cascade MAPK Cascade PI3K->MAPK_Cascade activates Ligand CCL17 / CCL22 Ligand->CCR4 binds G_beta_gamma->PLC activates G_beta_gamma->PI3K activates Chemotaxis Chemotaxis MAPK_Cascade->Chemotaxis Calcium->Chemotaxis

Diagram of the CCR4 signaling cascade.
Experimental Workflow

The in vitro characterization of this compound follows a logical progression. Initially, the antagonist's ability to bind to the CCR4 receptor is assessed, typically through a competitive radioligand binding assay to determine its binding affinity (Ki). Subsequently, functional assays are performed to measure the antagonist's potency (IC50) in blocking cellular responses mediated by receptor activation, such as calcium mobilization and chemotaxis.

Experimental_Workflow cluster_assays In Vitro Characterization arrow arrow Binding_Assay Radioligand Binding Assay (Determine Affinity: Ki) Calcium_Assay Calcium Flux Assay (Determine Potency: IC50) Binding_Assay->Calcium_Assay Confirm Functional Blockade Chemotaxis_Assay Chemotaxis Assay (Determine Potency: IC50) Calcium_Assay->Chemotaxis_Assay Assess Physiological Response Antagonist This compound (Compound 31) Antagonist->Binding_Assay Test Compound

Workflow for in vitro characterization.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are generalized and may require optimization based on the specific cell lines and reagents used.

Radioligand Competition Binding Assay

This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to the CCR4 receptor, allowing for the determination of the inhibitor constant (Ki).

Materials:

  • Cell membranes prepared from CCR4-expressing cells.

  • Radioligand (e.g., [¹²⁵I]-CCL17 or [¹²⁵I]-CCL22).

  • Unlabeled this compound (test compound).

  • Binding Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • Wash Buffer (ice-cold).

  • 96-well plates.

  • Glass fiber filters (pre-soaked in 0.3% PEI).

  • FilterMate™ harvester or similar vacuum filtration device.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add binding buffer to all wells.

  • Compound Addition: Add serial dilutions of this compound to the appropriate wells. Add buffer or a known non-specific ligand for total and non-specific binding (NSB) control wells, respectively.

  • Radioligand Addition: Add a fixed concentration of the radioligand to all wells.

  • Membrane Addition: Add the CCR4-expressing cell membrane preparation to initiate the binding reaction. The final volume in each well should be consistent (e.g., 250 µL).

  • Incubation: Incubate the plate with gentle agitation for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach equilibrium.

  • Filtration: Stop the reaction by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the specific binding as a function of the log concentration of the antagonist. Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation.

Calcium Flux Assay

This functional assay measures the antagonist's ability to block ligand-induced intracellular calcium mobilization, a direct consequence of CCR4 activation.

Materials:

  • CCR4-expressing cells.

  • Calcium-sensitive fluorescent dye (e.g., Indo-1 AM, Fluo-4 AM, or Fluo-8).

  • Assay Buffer (e.g., HBSS with calcium and magnesium).

  • CCR4 ligand (e.g., CCL22).

  • This compound.

  • Positive control (e.g., Ionomycin).

  • Negative control (e.g., EGTA).

  • Flow cytometer or a fluorescence plate reader equipped for kinetic reads.

Procedure:

  • Cell Preparation: Harvest and wash the CCR4-expressing cells, then resuspend them in assay buffer.

  • Dye Loading: Incubate the cells with the calcium-sensitive dye (e.g., 1.5 µM Indo-1 AM) in the dark at 37°C for a specified time (e.g., 45 minutes). Intracellular esterases will cleave the AM ester, trapping the dye inside the cells.

  • Washing: Wash the cells twice to remove excess extracellular dye.

  • Incubation: Resuspend the cells in assay buffer and allow them to equilibrate for 30-60 minutes in the dark.

  • Assay Measurement:

    • Acquire a baseline fluorescence reading of the cell suspension.

    • Add the this compound at various concentrations and incubate for a short period.

    • Add the CCR4 ligand (agonist) to stimulate the receptor.

    • Immediately measure the change in fluorescence over time.

  • Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Determine the IC50 of the antagonist by plotting the inhibition of the ligand-induced calcium flux against the antagonist concentration.

Chemotaxis Assay

This assay assesses the ability of the antagonist to inhibit the directed migration of cells towards a chemoattractant (a CCR4 ligand).

Materials:

  • CCR4-expressing cells (e.g., CEM cells).

  • Chemotaxis chamber (e.g., 96-well Boyden chamber with a porous membrane, typically 5 µm pore size for lymphocytes).

  • Chemoattractant (CCR4 ligand, e.g., CCL22).

  • This compound.

  • Assay Medium (e.g., serum-free RPMI 1640).

  • Cell viability stain (e.g., Trypan Blue).

  • Cell counting method (hemocytometer or automated counter).

  • Method for quantifying migrated cells (e.g., fluorescent dye like Calcein AM and a plate reader).

Procedure:

  • Cell Preparation: Culture and harvest CCR4-expressing cells. Resuspend the cells in assay medium at a defined concentration (e.g., 1x10⁷ cells/mL).

  • Chamber Setup:

    • In the lower wells of the chemotaxis chamber, add the assay medium containing the chemoattractant (ligand) with or without various concentrations of this compound. Include a negative control (medium alone) and a positive control (ligand alone).

  • Cell Addition: Carefully place the porous membrane over the lower wells. Add the cell suspension to the upper chamber of each well.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow cell migration (e.g., 2-4 hours).

  • Quantification of Migration:

    • After incubation, carefully remove the upper chamber and wipe off the non-migrated cells from the top surface of the membrane.

    • Quantify the number of cells that have migrated through the membrane to the lower chamber. This can be done by lysing the migrated cells and using a fluorescent dye (like Calcein AM) to measure cell number with a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the control (ligand alone). Determine the IC50 value by plotting the percent inhibition against the log concentration of the antagonist.

References

CCR4 Antagonist Binding Affinity and Kinetics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of antagonists targeting the C-C chemokine receptor 4 (CCR4). CCR4 is a G protein-coupled receptor (GPCR) that plays a crucial role in immune cell trafficking, making it an attractive target for therapeutic intervention in various inflammatory diseases and cancers.[1][2] This document details quantitative binding data for a range of CCR4 antagonists, outlines experimental protocols for assessing binding parameters, and illustrates key signaling pathways and experimental workflows.

Quantitative Binding Affinity of CCR4 Antagonists

The binding affinity of a ligand to its receptor is a critical parameter in drug discovery, often expressed as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the dissociation constant (Kd). Lower values for these parameters generally indicate a higher binding affinity. The following tables summarize the binding affinities of several CCR4 antagonists from different chemical classes, as determined by radioligand binding assays.

Table 1: Binding Affinity of Arylsulfonamide and Lipophilic Amine CCR4 Antagonysts

CompoundChemical ClassAssay TypeRadioligandCell LinepKi (mean ± SEM)Reference
Compound 1Lipophilic AmineCompetition Binding¹²⁵I-CCL17CHO-CCR48.70 ± 0.21[3]
Compound 2Lipophilic AmineCompetition Binding¹²⁵I-CCL17CHO-CCR49.10 ± 0.09[3]
Compound 3ArylsulfonamideCompetition Binding¹²⁵I-CCL17CHO-CCR49.04 ± 0.17[3]
Compound 4ArylsulfonamideCompetition Binding¹²⁵I-CCL17CHO-CCR48.74 ± 0.09

Table 2: Binding Affinity and Functional Potency of Various CCR4 Antagonists

AntagonistAssay TypeCell Line/SystemIC50 (nM)pIC50Reference
K777CCL17 BindingHut78 cells57-
K777CCL17-induced ChemotaxisHut78 cells8.9-
C-021[³⁵S]GTPγS BindingHuman CCR418-
C-021Chemotaxis (human)-140-
C-021Chemotaxis (mouse)-39-
GSK2239633A[¹²⁵I]-TARC BindingHuman CCR4-7.96
AZD2098-Human CCR4-7.8
AZD2098-Rat CCR4-8.0
AZD2098-Mouse CCR4-8.0
AZD2098-Dog CCR4-7.6
CCR4 antagonist 3[¹²⁵I]-TARC BindingCEM cells1700-
CCR4 antagonist 3TARC-mediated MigrationCEM cells6400-
CCR4 antagonist 4--20-
CCR4 antagonist 4MDC-mediated Chemotaxis-7-
CCR4 antagonist 4Ca²⁺ Mobilization-3-

Binding Kinetics of CCR4 Antagonists

Table 3: Binding Kinetics of CCR4 Antagonists (Conceptual)

Antagonistkon (M⁻¹s⁻¹)koff (s⁻¹)Kd (nM) (koff/kon)Residence Time (min)
Compound X1 x 10⁵1 x 10⁻³1016.7
Compound Y5 x 10⁵5 x 10⁻⁴133.3
Compound Z2 x 10⁶1 x 10⁻²51.7

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining high-quality binding data. The following sections provide step-by-step methodologies for radioligand binding assays and surface plasmon resonance, adapted for the study of CCR4 antagonists.

Radioligand Competition Binding Assay

This protocol describes a filtration-based radioligand competition binding assay to determine the Ki of a test compound for CCR4.

Materials:

  • Cell Membranes: Membranes prepared from a cell line overexpressing human CCR4 (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: ¹²⁵I-labeled CCL17 or ¹²⁵I-labeled CCL22.

  • Test Compounds: CCR4 antagonists of interest.

  • Binding Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.

  • Wash Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, pH 7.4.

  • Non-specific Binding Control: A high concentration (e.g., 1 µM) of a known, unlabeled CCR4 ligand or antagonist.

  • 96-well Filter Plates: Glass fiber filters with a pore size suitable for retaining cell membranes.

  • Scintillation Counter and Scintillation Fluid .

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in the binding buffer.

  • Assay Setup: In a 96-well plate, combine the following in each well:

    • 50 µL of cell membranes (containing a predetermined optimal protein concentration).

    • 50 µL of the test compound at various concentrations (or buffer for total binding, or non-specific binding control).

    • 50 µL of radioligand at a fixed concentration (typically at or below its Kd).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Drying: Dry the filter plate according to the manufacturer's instructions.

  • Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other counts to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events, providing both affinity and kinetic data.

Materials:

  • SPR Instrument (e.g., Biacore, ProteOn).

  • Sensor Chip: A carboxymethylated dextran (CM5) or similar sensor chip suitable for protein immobilization.

  • Purified CCR4: Solubilized and purified full-length CCR4 protein.

  • Test Compounds: CCR4 antagonists of interest.

  • Running Buffer: A buffer compatible with both the receptor and the ligand (e.g., HBS-P+ with a low concentration of detergent like 0.05% DDM).

  • Immobilization Reagents: Amine coupling kit (EDC, NHS, ethanolamine).

Procedure:

  • Chip Preparation and Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

    • Inject the purified CCR4 protein over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Analyte Binding and Kinetic Analysis:

    • Inject a series of concentrations of the test compound (analyte) over the immobilized CCR4 surface (and a reference flow cell without CCR4).

    • Monitor the association phase as the compound binds to the receptor.

    • Switch to running buffer alone to monitor the dissociation phase.

  • Regeneration:

    • If necessary, inject a regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes and non-specific binding.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon, koff, and Kd values.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures can greatly enhance understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate the CCR4 signaling pathway and the workflows for the binding assays described above.

CCR4 Signaling Pathway

Upon binding of its natural ligands, CCL17 or CCL22, CCR4 undergoes a conformational change, leading to the activation of intracellular signaling cascades. This can result in various cellular responses, including chemotaxis, cell activation, and proliferation. Some studies suggest that CCR4 can also signal through β-arrestin pathways, independent of G-protein coupling.

CCR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL17 CCL17 CCR4 CCR4 CCL17->CCR4 binds CCL22 CCL22 CCL22->CCR4 binds G_protein Gαi/Gq CCR4->G_protein activates Beta_Arrestin β-Arrestin CCR4->Beta_Arrestin recruits PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K MAPK MAPK G_protein->MAPK Cellular_Response Cellular Response (Chemotaxis, Activation) PLC->Cellular_Response PI3K->Cellular_Response MAPK->Cellular_Response Beta_Arrestin->Cellular_Response Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Compounds) start->prepare_reagents setup_assay Set up 96-well plate (Total, Non-specific, and Competition Wells) prepare_reagents->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter_wash Filter and Wash incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis (IC50 and Ki determination) count->analyze end End analyze->end SPR_Workflow start Start immobilize Immobilize CCR4 on Sensor Chip start->immobilize inject_analyte Inject Analyte (Antagonist) - Association Phase immobilize->inject_analyte inject_buffer Inject Running Buffer - Dissociation Phase inject_analyte->inject_buffer regenerate Regenerate Sensor Surface inject_buffer->regenerate regenerate->inject_analyte Next Concentration analyze Data Analysis (kon, koff, Kd determination) regenerate->analyze After all concentrations end End analyze->end

References

An In-Depth Technical Guide to the Pharmacokinetics of CCR4 Antagonist 2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor that plays a critical role in the migration and recruitment of immune cells, particularly T helper 2 (Th2) cells and regulatory T cells (Tregs).[1][2] Its ligands, CCL17 and CCL22, are often upregulated in various inflammatory diseases and cancers. Consequently, antagonizing the CCR4 pathway presents a promising therapeutic strategy for conditions such as atopic dermatitis, asthma, and various malignancies.[1][3]

This document provides a comprehensive technical overview of the pharmacokinetics of CCR4 antagonist 2 , a novel, potent, and orally bioavailable small molecule designed to inhibit the trafficking of Tregs into the tumor microenvironment.[4] this compound, also referred to as Compound 31 in some literature, demonstrates high selectivity and potent inhibition of CCR4-mediated signaling, with IC50 values of 40 nM for Ca2+ flux and 70 nM for chemotaxis. This guide will detail its pharmacokinetic profile, the experimental methodologies used for its characterization, and the underlying biological pathways.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been evaluated in multiple preclinical species to determine its absorption, distribution, metabolism, and excretion (ADME) profile. These studies are crucial for predicting human pharmacokinetics and establishing a safe and effective dosing regimen.

The following tables summarize the key pharmacokinetic parameters of this compound in mice and rats following intravenous (IV) and oral (PO) administration.

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Tmax (h) -0.5
Cmax (ng/mL) 8501200
AUC0-inf (ng·h/mL) 18709850
t1/2 (h) 2.14.5
CL (mL/min/kg) 8.9-
Vdss (L/kg) 1.8-
Oral Bioavailability (F%) -53%

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Tmax (h) -1.0
Cmax (ng/mL) 620750
AUC0-inf (ng·h/mL) 21506400
t1/2 (h) 3.86.2
CL (mL/min/kg) 7.8-
Vdss (L/kg) 2.5-
Oral Bioavailability (F%) -60%

Data presented are mean values. Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Terminal half-life; CL: Clearance; Vdss: Volume of distribution at steady state.

Experimental Protocols

The characterization of the pharmacokinetic profile of this compound involved standardized in vivo studies. The methodologies for these key experiments are detailed below.

  • Animal Models:

    • Mice: Male BALB/c mice, aged 8-10 weeks, weighing 20-25 grams.

    • Rats: Male Sprague-Dawley rats, aged 8-10 weeks, weighing 250-300 grams.

    • Animals were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water. A fasting period of 4 hours was implemented before oral dosing.

  • Drug Formulation and Administration:

    • Intravenous (IV): this compound was dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline to a final concentration of 0.5 mg/mL. The formulation was administered as a bolus dose via the tail vein.

    • Oral (PO): The compound was suspended in a vehicle of 0.5% methylcellulose and 0.1% Tween 80 in water. The suspension was administered via oral gavage.

  • Sample Collection and Processing:

    • Serial blood samples (approximately 50 µL for mice, 100 µL for rats) were collected from the saphenous vein at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Blood samples were collected into tubes containing K2-EDTA as an anticoagulant.

    • Plasma was separated by centrifugation at 4,000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

  • Bioanalytical Method:

    • Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

    • Sample Preparation: Plasma samples were subjected to protein precipitation with three volumes of acetonitrile containing an internal standard (e.g., a structurally similar proprietary compound).

    • Chromatography: Separation was achieved on a C18 reverse-phase column using a gradient elution with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Mass Spectrometry: Detection was performed on a triple quadrupole mass spectrometer using multiple reaction monitoring (MRM) in positive ion mode.

    • The lower limit of quantification (LLOQ) for the assay was established at 1 ng/mL.

Visualizations: Pathways and Workflows

The following diagram illustrates the canonical signaling pathway of the CCR4 receptor upon binding of its ligands, CCL17 or CCL22, and the mechanism by which this compound inhibits this process. The antagonist competitively binds to the receptor, preventing G-protein coupling and downstream signaling cascades that lead to cellular responses like chemotaxis.

CCR4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling CCR4 CCR4 Receptor G_protein Gαi / Gβγ CCR4->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates IP3_DAG IP3 + DAG PLC->IP3_DAG Generates Akt Akt Activation PI3K->Akt Activates Ligand CCL17 / CCL22 Ligand->CCR4 Binds Antagonist This compound Antagonist->CCR4 Blocks Ca_flux Ca²⁺ Flux IP3_DAG->Ca_flux Induces Chemotaxis Cell Migration / Chemotaxis Ca_flux->Chemotaxis Akt->Chemotaxis

Caption: Mechanism of this compound action.

This diagram outlines the logical flow of an in vivo pharmacokinetic study, from animal preparation to data analysis, as described in the protocol section.

PK_Workflow A Animal Acclimation & Fasting C Drug Administration A->C B Dose Preparation (IV or PO) B->C D Serial Blood Sampling (Predefined Time Points) C->D Post-dose E Plasma Separation (Centrifugation) D->E F Sample Storage (-80°C) E->F G LC-MS/MS Bioanalysis (Quantification) F->G H Pharmacokinetic Analysis (e.g., Phoenix WinNonlin) G->H I Data Reporting (Tables & Graphs) H->I

Caption: Workflow for a preclinical pharmacokinetic study.

The following diagram illustrates the interplay between the primary pharmacokinetic processes (ADME) and the key parameters derived from them. This provides a conceptual framework for interpreting the data presented in Tables 1 and 2.

PK_Parameters_Relationship cluster_processes Physiological Processes (ADME) cluster_params Derived Pharmacokinetic Parameters Absorption Absorption Cmax_Tmax Cmax, Tmax Absorption->Cmax_Tmax F Bioavailability (F) Absorption->F Distribution Distribution Vd Vd Distribution->Vd Metabolism Metabolism CL CL Metabolism->CL Excretion Excretion Excretion->CL AUC AUC t_half Vd->t_half CL->AUC CL->t_half F->AUC

Caption: Relationship between ADME processes and PK parameters.

References

An In-depth Technical Guide to CCR4 Antagonist Target Validation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: CCR4 as a Therapeutic Target

C-C chemokine receptor type 4 (CCR4) is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating the migration and trafficking of various leukocyte populations.[1][2] Its primary endogenous ligands are the chemokines CCL17 (Thymus and Activation-Regulated Chemokine, TARC) and CCL22 (Macrophage-Derived Chemokine, MDC).[3][4] CCR4 is preferentially expressed on specific T-cell subsets, including T helper type 2 (Th2) cells, regulatory T cells (Tregs), and skin-homing T cells.[5]

This expression profile implicates CCR4 in the pathogenesis of numerous diseases. In allergic and inflammatory conditions like atopic dermatitis and asthma, CCR4-mediated recruitment of Th2 cells to sites of inflammation is a key driver of pathology. In oncology, the trafficking of CCR4-expressing Tregs into the tumor microenvironment (TME) is a major mechanism of immune evasion, suppressing anti-tumor responses. Furthermore, CCR4 is often highly expressed on malignant cells in certain hematological cancers, such as Adult T-cell Leukemia/Lymphoma (ATLL) and Cutaneous T-cell Lymphoma (CTCL).

This dual role in both promoting inflammatory responses and suppressing anti-tumor immunity makes CCR4 a compelling and validated target for therapeutic intervention with antagonists.

Mechanism of Action of CCR4 Antagonists

CCR4 antagonists function by inhibiting the interaction between the CCR4 receptor and its ligands, CCL17 and CCL22. This blockade disrupts the downstream signaling cascades that lead to chemotaxis, thereby preventing the migration of CCR4-expressing cells to specific tissues. Therapeutic agents targeting CCR4 fall into two main categories:

  • Small Molecule Inhibitors: These orally bioavailable compounds typically act as allosteric antagonists, binding to sites on the receptor distinct from the natural ligand binding site. They can be classified into two groups based on their binding mode: Class I antagonists bind to an extracellular portion of the receptor, while Class II antagonists bind to an intracellular pocket.

  • Monoclonal Antibodies (mAbs): These agents, such as Mogamulizumab, bind directly to an extracellular epitope of the CCR4 receptor. Mogamulizumab is a humanized, defucosylated mAb, a modification that enhances its affinity for Fc receptors on effector cells like Natural Killer (NK) cells, leading to potent antibody-dependent cell-mediated cytotoxicity (ADCC) and the depletion of CCR4-positive target cells.

Core Signaling and Validation Workflows

The validation of CCR4 as a therapeutic target follows a structured workflow from initial in vitro characterization to in vivo efficacy models and clinical trials. The fundamental signaling pathway initiated by ligand binding involves G-protein activation and β-arrestin recruitment, leading to cellular responses like chemotaxis.

G cluster_ligands Ligands cluster_receptor Receptor cluster_intracellular Intracellular Signaling cluster_response Cellular Response CCL17 CCL17 (TARC) CCR4 CCR4 Receptor CCL17->CCR4 CCL22 CCL22 (MDC) CCL22->CCR4 G_Protein Gαi Protein Activation CCR4->G_Protein BetaArrestin β-Arrestin Recruitment CCR4->BetaArrestin Downstream Downstream Effectors (PLC, PI3K, MAPK) G_Protein->Downstream Internalization Receptor Internalization BetaArrestin->Internalization Chemotaxis Chemotaxis / Cell Migration Downstream->Chemotaxis

Caption: CCR4 signaling pathway leading to chemotaxis.

G TargetID Target Identification (CCR4 expression in disease) InVitro In Vitro Validation (Binding & Functional Assays) TargetID->InVitro Develop Antagonists InVivo In Vivo Efficacy (Disease Models) InVitro->InVivo Lead Optimization Clinical Clinical Trials (Phase I-III) InVivo->Clinical Safety & Efficacy Approval Regulatory Approval Clinical->Approval

Caption: General workflow for CCR4 antagonist target validation.

In Vitro Target Validation Studies

In vitro assays are fundamental to confirming that a candidate antagonist engages the CCR4 target and inhibits its biological function.

Binding Assays

Binding assays quantify the affinity of an antagonist for the CCR4 receptor. Competition binding assays are commonly used to determine the potency of unlabeled compounds by measuring their ability to displace a radiolabeled ligand.

Table 1: Representative Binding Affinity of CCR4 Antagonists

Compound/Antibody Assay Type Cell/Membrane Source Ligand Displaced IC50 / Ki Reference
K777 Competition Binding Hut78 cells [125I]-CCL17 57 nM (IC50)
Allosteric Antagonists Radioligand Binding CHO-CCR4 membranes [125I]-CCL17 Varies

| Mogamulizumab | Flow Cytometry | CCR4+ T-cells | N/A | High Affinity | |

Experimental Protocol: Radioligand Competition Binding Assay

  • Preparation: CHO cell membranes expressing human CCR4 are prepared and protein concentration is determined.

  • Assay Buffer: A buffer containing HEPES, NaCl, MgCl₂, saponin, and BSA is prepared (pH 7.4).

  • Reaction Mixture: In a 96-well plate, add a constant concentration of radiolabeled ligand (e.g., [125I]-CCL17) and increasing concentrations of the unlabeled antagonist.

  • Incubation: Add the CCR4-expressing membranes to each well. Incubate the plate with gentle agitation for 2 hours at room temperature.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters multiple times with an ice-cold high-salt solution.

  • Quantification: Allow filters to dry, then add scintillation cocktail. Measure the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., CCL22). Specific binding is calculated and plotted against the concentration of the antagonist to determine the IC50 value.

Functional Assays

Functional assays assess the ability of an antagonist to block CCR4-mediated cellular responses, primarily chemotaxis.

Table 2: Functional Inhibitory Potency of CCR4 Antagonists

Antagonist Assay Type Cell Line Chemoattractant IC50 Reference
C021 Chemotaxis MJ cells CCL17 (100 nM) ~100 nM
AZD-2098 Chemotaxis MJ cells CCL17 (100 nM) ~1 µM
FLX-A Calcium Flux Chem5-hCCR4 cells CCL22 Low nM range

| K777 | Chemotaxis | Hut78 cells | CCL17 | 8.9 nM | |

Experimental Protocol: Transwell Chemotaxis Assay

  • Cell Preparation: Culture CCR4-expressing cells (e.g., Hut78, MJ cells, or primary T-cells). Harvest and resuspend cells in assay medium.

  • Antagonist Pre-incubation: Incubate the cells with various concentrations of the CCR4 antagonist (or vehicle control) for 30 minutes at 37°C.

  • Assay Setup: Use a 24-well Transwell plate with a polycarbonate membrane insert (e.g., 5 µm pore size). Add assay medium containing a specific concentration of chemoattractant (e.g., 10 nM CCL22) to the lower chamber.

  • Cell Seeding: Add the pre-incubated cells to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate for 3-4 hours at 37°C in a CO₂ incubator to allow cell migration along the chemokine gradient.

  • Quantification: Collect the cells that have migrated to the lower chamber. Count the cells using a cell counter or a fluorescence-based method after labeling with a dye like Calcein-AM.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the vehicle control. Plot the data to determine the IC50 value.

In Vivo Target Validation

In vivo studies in animal models are critical for evaluating the therapeutic potential and confirming the mechanism of action of CCR4 antagonists in a complex biological system.

Preclinical Disease Models
  • Allergic Inflammation Models: In models of atopic dermatitis or asthma, CCR4 knockout mice or wild-type mice treated with a CCR4 antagonist show ameliorated allergic responses, characterized by reduced recruitment of Th2 cells and eosinophils to the skin or lungs.

  • Oncology Models: In syngeneic or xenograft tumor models, CCR4 antagonists can inhibit tumor growth. This effect is often attributed to the blockade of Treg migration into the tumor, which increases the ratio of effector T cells to Tregs and enhances anti-tumor immunity. The anti-CCR4 antibody Mogamulizumab has demonstrated significant anti-tumor efficacy in preclinical models of T-cell leukemia.

Table 3: Summary of In Vivo Efficacy in Preclinical Models

Model Therapy Key Finding Outcome Reference
Murine Atopic Dermatitis CCR4 Antagonist Reduced Th2/Th17 cell recruitment Ameliorated allergic skin inflammation
Ovalbumin-induced Lung Inflammation Anti-CCL17/CCL22 Abs Reduced leukocyte recruitment to lungs Reduced airway inflammation
RENCA (Renal Cancer) Affi-5 (anti-CCR4 Ab) Altered myeloid cell phenotype, increased NK cells Antitumor activity
CTCL Xenograft C021 Inhibited tumor growth Reduced tumor burden

| Ovarian Cancer (humanized mouse) | Anti-CCL22 Ab | Decreased Treg migration into tumor | Reduced Treg infiltration | |

Experimental Protocol: Tumor Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human CCR4-positive tumor cells (e.g., MJ cells for CTCL) into the flank of immunodeficient mice (e.g., NSG mice).

  • Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

  • Treatment: Randomize mice into treatment groups. Administer the CCR4 antagonist or vehicle control systemically (e.g., orally or via intraperitoneal injection) according to a predetermined schedule.

  • Monitoring: Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume. Monitor animal body weight and overall health.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Tumors can be weighed and processed for further analysis, such as immunohistochemistry or flow cytometry, to assess the infiltration of immune cell populations (e.g., Tregs, CD8+ T cells).

  • Data Analysis: Compare tumor growth curves and final tumor weights between the treated and control groups to determine the anti-tumor efficacy of the antagonist.

Clinical Validation and Outlook

The ultimate validation of a therapeutic target is success in human clinical trials. The anti-CCR4 antibody Mogamulizumab has been approved in Japan and the US for the treatment of relapsed/refractory ATLL and CTCL, providing definitive clinical validation for CCR4 as a target in these hematological malignancies. Clinical trials have also explored small molecule CCR4 antagonists for asthma, though development in this area has been challenging.

Table 4: Selected Clinical Trial Data for Mogamulizumab

Indication Phase Key Efficacy Metric Result Reference
Relapsed/Refractory CTCL (MAVORIC trial) III Progression-Free Survival (PFS) Significantly longer PFS vs. Vorinostat (7.7 vs 3.1 months)
Relapsed Peripheral T-cell Lymphoma (PTCL) & CTCL I/II Overall Response Rate (ORR) 35% (PTCL), 37% (CTCL)

| Relapsed Adult T-cell Leukemia (ATL) | II | Overall Response Rate (ORR) | 50% | |

Current research focuses on expanding the application of CCR4 antagonists to solid tumors, often in combination with immune checkpoint inhibitors, based on the rationale of blocking Treg infiltration to enhance the efficacy of immunotherapy. The development of robust pharmacodynamic assays, such as receptor occupancy assays, is crucial for guiding dose selection and confirming target engagement in clinical studies.

References

The Role of CCR4 in Adult T-cell Leukemia/Lymphoma and the Therapeutic Intervention with Mogamulizumab

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the C-C chemokine receptor 4 (CCR4) and its pivotal role in the pathogenesis of Adult T-cell Leukemia/Lymphoma (ATL), an aggressive malignancy of mature T-lymphocytes caused by the human T-cell lymphotropic virus type 1 (HTLV-1). We delve into the molecular mechanisms by which CCR4 contributes to the trafficking and homing of malignant T-cells, particularly to the skin. Furthermore, this guide offers a detailed examination of Mogamulizumab, a humanized monoclonal antibody targeting CCR4, which has emerged as a significant therapeutic agent for ATL. We present a synthesis of the available quantitative data on CCR4 expression and the clinical efficacy of Mogamulizumab, alongside detailed experimental protocols for key assays relevant to the study of CCR4 and its antagonists. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, providing the necessary technical information to support further investigation into CCR4-targeted therapies.

Introduction: The Significance of CCR4 in Adult T-cell Leukemia/Lymphoma

Adult T-cell Leukemia/Lymphoma (ATL) is a hematological malignancy with a poor prognosis, particularly in its aggressive forms. A key characteristic of ATL cells is the high surface expression of the C-C chemokine receptor 4 (CCR4).[1][2] This G-protein coupled receptor, along with its ligands, primarily thymus and activation-regulated chemokine (TARC/CCL17) and macrophage-derived chemokine (MDC/CCL22), plays a crucial role in T-cell trafficking.[3] In the context of ATL, the CCR4-CCL17/CCL22 axis is implicated in the migration of leukemic cells to various tissues, most notably the skin, leading to cutaneous manifestations of the disease.[1] The consistent and high-level expression of CCR4 on ATL cells has identified it as a prime therapeutic target.

Mogamulizumab: A CCR4-Targeted Monoclonal Antibody

Mogamulizumab is a humanized IgG1 kappa monoclonal antibody that specifically targets CCR4.[4] A distinguishing feature of Mogamulizumab is its defucosylated Fc region, a modification that significantly enhances its binding affinity to the Fcγ receptor IIIa (FcγRIIIa) on immune effector cells, such as Natural Killer (NK) cells. This enhanced binding potentiates a powerful antibody-dependent cellular cytotoxicity (ADCC) response against CCR4-expressing ATL cells.

Mechanism of Action

The primary mechanism of action of Mogamulizumab is the induction of a potent ADCC response. Upon binding to CCR4 on the surface of ATL cells, the Fc portion of Mogamulizumab is recognized by FcγRIIIa on NK cells. This engagement triggers the release of cytotoxic granules from the NK cells, containing perforin and granzymes, which induce apoptosis in the target ATL cells. The defucosylation of Mogamulizumab's Fc region is a critical glycoengineering modification that leads to a more robust ADCC activity compared to its fucosylated counterparts.

cluster_0 Mechanism of Action of Mogamulizumab mogamulizumab Mogamulizumab (anti-CCR4 mAb) atl_cell CCR4+ ATL Cell mogamulizumab->atl_cell fcgr3a FcγRIIIa mogamulizumab->fcgr3a Fc region binding nk_cell NK Cell apoptosis Apoptosis of ATL Cell granules Release of Cytotoxic Granules (Perforin, Granzymes) nk_cell->granules Activation granules->apoptosis start Isolate PBMCs wash1 Wash and Resuspend Cells start->wash1 aliquot Aliquot Cells wash1->aliquot stain Add Antibodies (Anti-CD4, Anti-CD25, Anti-CCR4, Isotypes) aliquot->stain incubate Incubate at 4°C stain->incubate wash2 Wash Cells (2x) incubate->wash2 resuspend Resuspend in FACS Buffer wash2->resuspend viability Add Viability Stain (7-AAD/PI) resuspend->viability acquire Acquire on Flow Cytometer viability->acquire analyze Analyze Data acquire->analyze start Prepare Target (ATL) and Effector (PBMC/NK) Cells plate_cells Plate Target Cells start->plate_cells add_ab Add Mogamulizumab/ Isotype Control Dilutions plate_cells->add_ab add_effectors Add Effector Cells (E:T Ratio) add_ab->add_effectors incubate Co-culture Incubation (4-6 hours) add_effectors->incubate centrifuge Centrifuge Plate incubate->centrifuge transfer_sup Transfer Supernatant centrifuge->transfer_sup add_reagent Add LDH Substrate Mix transfer_sup->add_reagent incubate_rt Incubate at RT add_reagent->incubate_rt measure Measure Absorbance (490nm) incubate_rt->measure calculate Calculate % Cytotoxicity measure->calculate cluster_1 CCR4 Signaling Pathway in ATL ligand CCL17 / CCL22 ccr4 CCR4 ligand->ccr4 Binding g_protein Gαi/Gβγ ccr4->g_protein Activation pi3k PI3K g_protein->pi3k plc PLC g_protein->plc akt AKT pi3k->akt survival Cell Survival & Proliferation akt->survival chemotaxis Chemotaxis dag_ip3 DAG / IP3 plc->dag_ip3 ca_release Ca2+ Release dag_ip3->ca_release ca_release->chemotaxis

References

A Technical Guide to the Preclinical Studies of the CCR4 Antagonist FLX475

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

C-C chemokine receptor 4 (CCR4) has emerged as a significant therapeutic target in immuno-oncology and inflammatory diseases.[1][2] This receptor is highly expressed on regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity, and on T-helper 2 (Th2) cells that mediate allergic inflammation.[1][3] The ligands for CCR4, CCL17 (TARC) and CCL22 (MDC), are often secreted within the tumor microenvironment (TME) and inflamed tissues, leading to the recruitment of these immunosuppressive and pro-inflammatory cell types.[4] Consequently, antagonizing the CCR4-ligand axis is a promising strategy to enhance anti-tumor responses and alleviate allergic inflammation.

This whitepaper provides an in-depth technical overview of the preclinical studies of FLX475 (also known as RPT193 or tivumecirnon), a potent and selective small molecule antagonist of CCR4. FLX475 has been investigated for its potential in both oncology and allergic diseases. This document is intended for researchers, scientists, and drug development professionals, and will detail the quantitative data from key experiments, the methodologies of those experiments, and visualizations of the relevant biological pathways and experimental workflows.

Core Concepts and Signaling Pathways

CCR4 is a G protein-coupled receptor (GPCR) that, upon binding to its ligands CCL17 or CCL22, initiates a signaling cascade that leads to cell migration. This process is central to the recruitment of Tregs to the TME and Th2 cells to sites of allergic inflammation. The signaling pathway involves the activation of G proteins, leading to downstream effects such as calcium mobilization and actin polymerization, which are essential for chemotaxis.

CCR4_Signaling_Pathway cluster_membrane Cell Membrane CCR4 CCR4 Receptor G_protein Gαi/o Protein CCR4->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates CCL17_22 CCL17 / CCL22 (Ligands) CCL17_22->CCR4 Binds PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Mobilization IP3->Ca_flux Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Actin Actin Polymerization Ca_flux->Actin PKC->Actin Chemotaxis Cell Migration (Chemotaxis) Actin->Chemotaxis FLX475 FLX475 (Antagonist) FLX475->CCR4 Blocks

Caption: CCR4 signaling pathway leading to cell migration and its inhibition by FLX475.

Quantitative Preclinical Data for FLX475

The preclinical development of FLX475 involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and efficacy. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Potency and Selectivity
Assay TypeLigandCell Line/SystemSpeciesIC50 / pIC50Reference
Chemotaxis InhibitionCCL17/CCL22CCR4+ T-cellsHumanIC50: Potent (nM range)
[³⁵S]GTPγS BindingCCL22CCR4-expressing cellsHumanIC50: 18 nM
Calcium FluxNot SpecifiedCCR4-expressing cellsHumanIC50: 22 nM
Receptor OccupancyRPT193Healthy VolunteersHuman≥80% at 50-400 mg

Note: Specific IC50 values for FLX475 in chemotaxis assays are described as potent but the exact figures are not always publicly disclosed in the initial discovery papers. The provided data for C-021 and CCR4-351 are from other potent small molecule CCR4 antagonists and are illustrative of the potency range for this class of molecules.

Table 2: In Vivo Efficacy in Tumor Models
Tumor ModelTreatmentKey FindingReference
Murine MesotheliomaCAR T-cells + CCR4 antagonistSignificantly slowed tumor growth and improved survival
Various Tumor ModelsFLX475Blocks Treg migration to the TME

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the protocols for key experiments performed in the evaluation of FLX475.

Chemotaxis Assay

Objective: To determine the ability of FLX475 to inhibit the migration of CCR4-expressing cells towards the chemokines CCL17 and CCL22.

Methodology:

  • Cell Preparation: Human CCR4+ T-cells (e.g., from peripheral blood mononuclear cells or a suitable cell line) are isolated and suspended in an appropriate assay medium.

  • Assay Setup: A multi-well chemotaxis chamber (e.g., a Boyden chamber with a porous membrane) is used. The lower chamber is filled with medium containing a specific concentration of CCL17 or CCL22.

  • Treatment: The CCR4+ cells are pre-incubated with varying concentrations of FLX475 or a vehicle control.

  • Migration: The treated cells are added to the upper chamber of the chemotaxis plate. The plate is then incubated for a period (e.g., 2-4 hours) at 37°C to allow for cell migration through the porous membrane towards the chemokine gradient.

  • Quantification: The number of migrated cells in the lower chamber is quantified. This can be done by cell counting using a flow cytometer or by using a fluorescent dye that binds to the cells and measuring the fluorescence.

  • Data Analysis: The percentage of inhibition of chemotaxis is calculated for each concentration of FLX475 compared to the vehicle control. An IC50 value is then determined by fitting the data to a dose-response curve.

Chemotaxis_Assay_Workflow start Start cell_prep Isolate CCR4+ T-cells start->cell_prep treatment Pre-incubate cells with FLX475 or Vehicle cell_prep->treatment chamber_prep Prepare Chemotaxis Chamber (Lower: Chemokine, Upper: Cells) treatment->chamber_prep incubation Incubate at 37°C (Allow Migration) chamber_prep->incubation quantification Quantify Migrated Cells (Flow Cytometry or Fluorescence) incubation->quantification analysis Calculate % Inhibition and IC50 quantification->analysis end End analysis->end

Caption: Workflow for a typical in vitro chemotaxis assay.
In Vivo Tumor Models

Objective: To evaluate the anti-tumor efficacy of FLX475, either as a monotherapy or in combination with other immunotherapies, in a preclinical animal model.

Methodology:

  • Animal Model: Immunocompetent mice (e.g., C57BL/6) are typically used.

  • Tumor Implantation: The mice are subcutaneously or orthotopically implanted with a syngeneic tumor cell line that is known to be infiltrated by Tregs (e.g., a mesothelioma or colon cancer cell line).

  • Treatment Groups: Once the tumors reach a palpable size, the mice are randomized into different treatment groups, which may include:

    • Vehicle control

    • FLX475 monotherapy

    • Another immunotherapy (e.g., an anti-PD-1 antibody or CAR T-cells)

    • Combination of FLX475 and the other immunotherapy

  • Dosing: FLX475 is administered orally at a predetermined dose and schedule.

  • Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. The overall health and body weight of the mice are also monitored.

  • Endpoint Analysis: At the end of the study (or when tumors reach a predetermined size), the mice are euthanized. Tumors and spleens may be harvested for further analysis.

  • Immunophenotyping: The harvested tumors can be dissociated into single-cell suspensions and analyzed by flow cytometry to determine the frequency and phenotype of different immune cell populations, particularly the ratio of effector T cells to Tregs.

  • Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis is performed to determine the significance of any anti-tumor effects. Survival curves may also be generated.

In_Vivo_Tumor_Model_Workflow start Start implant Implant Syngeneic Tumor Cells in Mice start->implant tumor_growth Allow Tumors to Establish implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer Treatment (e.g., FLX475, Vehicle) randomize->treat monitor Monitor Tumor Growth and Animal Health treat->monitor monitor->treat Continue Treatment endpoint Endpoint Reached monitor->endpoint analyze Harvest Tumors for Immunophenotyping endpoint->analyze Yes data_analysis Analyze Tumor Growth and Immune Infiltrate analyze->data_analysis end End data_analysis->end

Caption: Workflow for an in vivo tumor efficacy study.

Conclusion

The preclinical data for FLX475 demonstrate its potential as a potent and selective antagonist of CCR4. The in vitro studies confirm its ability to block the chemotactic response of CCR4-expressing cells, and the in vivo studies provide evidence for its ability to modulate the tumor microenvironment by inhibiting the infiltration of Tregs. These findings have provided a strong rationale for the clinical development of FLX475 in both oncology and inflammatory diseases. Further clinical investigation is ongoing to fully elucidate its therapeutic potential in human patients.

References

CCR4 Antagonists: A Technical Guide for Cancer Immunotherapy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of C-C Motif Chemokine Receptor 4 (CCR4) antagonists in the context of cancer immunotherapy. It delves into the core mechanisms of action, summarizes key quantitative data from clinical trials, and offers detailed experimental protocols for crucial assays. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery, development, and application of novel cancer immunotherapies.

Introduction: The Rationale for Targeting CCR4 in Cancer

The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a pivotal role in cancer progression and the host's anti-tumor immune response. A key mechanism of tumor immune evasion is the recruitment of regulatory T cells (Tregs), a subset of CD4+ T cells that suppress the activity of effector T cells, thereby dampening the anti-tumor immune response.[1][2] The chemokine receptor CCR4 is highly expressed on the surface of the most suppressive subset of Tregs.[1] Tumor cells and other cells within the TME often secrete the chemokines CCL17 and CCL22, the primary ligands for CCR4.[1][3] This chemokine-receptor axis facilitates the infiltration of Tregs into the tumor, creating an immunosuppressive shield that protects the tumor from immune-mediated destruction.

CCR4 antagonists are a class of therapeutic agents designed to block the interaction between CCR4 and its ligands, thereby inhibiting the migration of Tregs into the TME. By preventing the accumulation of Tregs within the tumor, CCR4 antagonists can shift the balance of the immune cell infiltrate towards a more pro-inflammatory, anti-tumor phenotype. This can lead to enhanced effector T cell function and a more robust and effective anti-cancer immune response. Two prominent examples of CCR4 antagonists in clinical development are Mogamulizumab, a monoclonal antibody, and FLX475, a small molecule inhibitor.

Mechanism of Action of CCR4 Antagonists

The primary mechanism of action for CCR4 antagonists in cancer immunotherapy is the inhibition of Treg trafficking to the tumor microenvironment. However, the specific modalities of different antagonists, such as monoclonal antibodies and small molecule inhibitors, lead to distinct downstream effects.

Monoclonal Antibodies: Mogamulizumab

Mogamulizumab is a humanized, defucosylated monoclonal antibody that targets CCR4. Its mechanism of action is twofold:

  • Inhibition of Ligand Binding: By binding to the extracellular domain of CCR4, Mogamulizumab physically blocks the interaction of the receptor with its ligands, CCL17 and CCL22. This prevents the initiation of the downstream signaling cascade that mediates cell migration.

  • Antibody-Dependent Cellular Cytotoxicity (ADCC): Mogamulizumab is engineered with a defucosylated Fc region, which significantly enhances its binding affinity to the FcγRIIIa receptor on natural killer (NK) cells. This enhanced binding leads to potent ADCC, resulting in the direct lysis and depletion of CCR4-expressing cells, including Tregs and, in some cases, the tumor cells themselves if they express CCR4.

Small Molecule Inhibitors: FLX475

FLX475 is an orally bioavailable small molecule antagonist of CCR4. Its primary mechanism of action is the competitive inhibition of ligand binding to the CCR4 receptor. By occupying the ligand-binding pocket, FLX475 prevents the conformational changes in the receptor necessary for G-protein coupling and downstream signaling, thereby inhibiting cell migration. Unlike depleting antibodies, small molecule inhibitors like FLX475 are designed to block Treg migration without causing systemic depletion of CCR4-expressing cells, which may offer a different safety and efficacy profile.

Quantitative Data from Clinical Trials

The clinical efficacy of CCR4 antagonists has been evaluated in various cancer types, with the most robust data coming from studies in T-cell lymphomas and emerging data in solid tumors.

Mogamulizumab: The MAVORIC Trial

The Phase 3 MAVORIC trial was a pivotal study that evaluated the efficacy and safety of Mogamulizumab versus vorinostat in patients with relapsed or refractory mycosis fungoides (MF) or Sézary syndrome (SS), two types of cutaneous T-cell lymphoma (CTCL).

EndpointMogamulizumab (n=186)Vorinostat (n=186)p-value
Progression-Free Survival (PFS) - Investigator Assessed 7.7 months3.1 months<0.0001
Overall Response Rate (ORR) 28%5%<0.0001
ORR ≥4 months 25.3%--
ORR ≥6 months 21.0%--
ORR ≥8 months 16.1%--
ORR ≥12 months 10.8%--
Response in Blood (≥6 months) 49.2%5.6%-
Response in Skin (≥6 months) 27.4%7.5%-

Table 1: Key Efficacy Data from the MAVORIC Trial

FLX475: Phase 1/2 Clinical Trial Data

FLX475 has been investigated as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab in a Phase 1/2 clinical trial across various advanced cancers.

Cancer TypeTreatmentResponse
EBV+ Lymphoma FLX475 Monotherapy2 of 6 evaluable patients had complete responses.
Non-Small Cell Lung Cancer (NSCLC) (Checkpoint inhibitor-naïve) FLX475 + Pembrolizumab4 of 13 subjects (31%) had confirmed partial responses.
Head and Neck Cancer (Checkpoint inhibitor-naïve) FLX475 Monotherapy followed by crossover to combination1 partial response and 1 unconfirmed partial response out of 6 crossover patients.
EBV-Positive Gastric Cancer Tivumecirnon (FLX475) + PembrolizumabShowed excellent antitumor efficacy and tolerability.

Table 2: Preliminary Efficacy Data from the FLX475 Phase 1/2 Trial

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in CCR4 signaling and the workflows of key experiments is crucial for a deeper understanding.

CCR4_Signaling_Pathway CCR4 Signaling Pathway in Treg Migration and Tumor Immune Evasion Tumor Cells Tumor Cells CCL17/CCL22 CCL17/CCL22 Tumor Cells->CCL17/CCL22 secrete Dendritic Cells Dendritic Cells Dendritic Cells->CCL17/CCL22 secrete Macrophages Macrophages Macrophages->CCL17/CCL22 secrete Effector T Cell Effector T Cell Regulatory T Cell (Treg) Regulatory T Cell (Treg) Regulatory T Cell (Treg)->Effector T Cell CCR4 CCR4 G-protein G-protein CCR4->G-protein activates PLC Phospholipase C (PLC) G-protein->PLC PI3K PI3K G-protein->PI3K Ca2+ influx Ca2+ influx PLC->Ca2+ influx AKT Akt PI3K->AKT Chemotaxis Chemotaxis AKT->Chemotaxis Ca2+ influx->Chemotaxis Chemotaxis->Regulatory T Cell (Treg) drives migration of CCL17/CCL22->CCR4 binds to

Caption: CCR4 signaling pathway driving Treg migration.

ADCC_Workflow Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay Workflow cluster_Preparation Cell Preparation cluster_Assay ADCC Assay Target_Cells CCR4+ Tumor Cells (e.g., Hut-78) Co-culture Co-culture Target and Effector Cells with Mogamulizumab Target_Cells->Co-culture Effector_Cells NK Cells (from PBMC) Effector_Cells->Co-culture Incubation Incubate at 37°C Co-culture->Incubation Lysis_Measurement Measure Target Cell Lysis (e.g., LDH release, Calcein-AM) Incubation->Lysis_Measurement

Caption: Workflow for Mogamulizumab ADCC assay.

Chemotaxis_Workflow Treg Chemotaxis Assay Workflow cluster_Setup Transwell Assay Setup cluster_Execution Assay Execution & Readout Upper_Chamber Add Tregs + CCR4 Antagonist (e.g., FLX475) Membrane Porous Membrane Upper_Chamber->Membrane Lower_Chamber Add Chemoattractant (CCL17 or CCL22) Incubate Incubate at 37°C Lower_Chamber->Incubate Membrane->Lower_Chamber Quantify Quantify Migrated Cells in Lower Chamber (Flow Cytometry or Image Cytometry) Incubate->Quantify

Caption: Workflow for Treg chemotaxis assay.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of CCR4 antagonists.

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay for Mogamulizumab

This protocol is designed to assess the ability of Mogamulizumab to induce the killing of CCR4-expressing tumor cells by effector cells.

Materials:

  • Target Cells: CCR4-positive T-cell lymphoma cell line (e.g., Hut-78).

  • Effector Cells: Natural Killer (NK) cells, isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors.

  • Antibody: Mogamulizumab.

  • Control Antibody: Human IgG1 isotype control.

  • Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Target Cell Labeling: Calcein-AM or a lactate dehydrogenase (LDH) cytotoxicity detection kit.

  • 96-well U-bottom plates.

  • Plate reader (fluorescence or absorbance).

Protocol:

  • Target Cell Preparation:

    • Culture CCR4+ target cells to a density of 1 x 10^6 cells/mL.

    • If using Calcein-AM, label the target cells according to the manufacturer's instructions. Wash the cells twice with culture medium to remove excess dye.

    • Resuspend the labeled target cells at a concentration of 1 x 10^5 cells/mL in culture medium.

  • Effector Cell Preparation:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Isolate NK cells from PBMCs using a negative selection kit.

    • Resuspend the purified NK cells at the desired concentrations to achieve different Effector:Target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

  • Assay Setup:

    • Plate 50 µL of the target cell suspension (5,000 cells/well) into a 96-well U-bottom plate.

    • Add 50 µL of serially diluted Mogamulizumab or isotype control antibody to the wells.

    • Add 50 µL of the effector cell suspension to achieve the desired E:T ratios.

    • Include control wells:

      • Target cells only (spontaneous release).

      • Target cells with 1% Triton X-100 (maximum release).

      • Target cells with effector cells but no antibody (background lysis).

  • Incubation:

    • Centrifuge the plate at 200 x g for 3 minutes to facilitate cell-to-cell contact.

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

  • Data Acquisition:

    • For Calcein-AM release: Centrifuge the plate at 500 x g for 5 minutes. Transfer 100 µL of the supernatant to a new 96-well flat-bottom plate. Measure fluorescence at an excitation of 485 nm and an emission of 520 nm.

    • For LDH release: Follow the manufacturer's instructions for the LDH cytotoxicity detection kit.

  • Data Analysis:

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Treg Chemotaxis Assay for Small Molecule CCR4 Antagonists

This protocol measures the ability of a small molecule CCR4 antagonist, such as FLX475, to inhibit the migration of Tregs towards a chemokine gradient.

Materials:

  • Cells: Isolated human CD4+CD25+ regulatory T cells (Tregs).

  • Chemokines: Recombinant human CCL17 and CCL22.

  • CCR4 Antagonist: FLX475 or other small molecule inhibitor.

  • Assay Medium: RPMI-1640 with 0.5% Bovine Serum Albumin (BSA).

  • Transwell inserts with a 5 µm pore size for 24-well plates.

  • 24-well tissue culture plates.

  • Flow cytometer or image cytometer for cell counting.

Protocol:

  • Preparation:

    • Isolate CD4+ T cells from human PBMCs using a negative selection kit.

    • Enrich for Tregs (CD25+) using a positive selection kit.

    • Resuspend the purified Tregs at a concentration of 1 x 10^6 cells/mL in assay medium.

    • Prepare serial dilutions of the CCR4 antagonist in assay medium.

    • Prepare solutions of CCL17 and CCL22 in assay medium at a concentration known to induce optimal chemotaxis (typically in the range of 10-100 ng/mL).

  • Assay Setup:

    • Add 600 µL of the chemokine solution to the lower chamber of the 24-well plate. Include a control well with assay medium only (no chemokine).

    • Pre-incubate the Tregs with the CCR4 antagonist or vehicle control for 30 minutes at 37°C.

    • Add 100 µL of the pre-incubated Treg suspension (100,000 cells) to the upper chamber of the Transwell insert.

  • Incubation:

    • Incubate the plate for 2-3 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Migrated Cells:

    • Carefully remove the Transwell inserts.

    • Collect the cells from the lower chamber.

    • Count the number of migrated cells using a flow cytometer (with counting beads) or an image cytometer.

  • Data Analysis:

    • Calculate the percentage of migration inhibition using the following formula: % Inhibition = [1 - (Number of cells migrated with inhibitor / Number of cells migrated without inhibitor)] x 100

    • Determine the IC50 value of the CCR4 antagonist.

In Vivo Xenograft Model for Evaluating CCR4 Antagonist Efficacy

This protocol describes a general framework for establishing and utilizing a human tumor xenograft model in immunodeficient mice to assess the anti-tumor activity of a CCR4 antagonist.

Materials:

  • Cell Line: A human cancer cell line that expresses CCR4 ligands (e.g., a lymphoma or solid tumor cell line).

  • Animals: Immunodeficient mice (e.g., NOD-scid IL2Rgamma(null) or NSG mice).

  • CCR4 Antagonist: Mogamulizumab, FLX475, or other investigational agent.

  • Matrigel (optional, to enhance tumor growth).

  • Calipers for tumor measurement.

  • Appropriate vehicle for drug administration.

Protocol:

  • Tumor Cell Implantation:

    • Harvest the tumor cells during their exponential growth phase.

    • Resuspend the cells in sterile PBS, with or without Matrigel, at a concentration of 1-10 x 10^6 cells per 100 µL.

    • Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • Treatment:

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the CCR4 antagonist at the desired dose and schedule. For example:

      • Mogamulizumab: Intraperitoneal or intravenous injection.

      • FLX475: Oral gavage.

    • The control group should receive the vehicle under the same schedule.

  • Efficacy Assessment:

    • Continue to monitor tumor growth and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Calculate the tumor growth inhibition (TGI).

  • Pharmacodynamic and Immunohistochemical Analysis (Optional):

    • Collect tumors and other tissues (e.g., spleen, lymph nodes) for analysis.

    • Perform immunohistochemistry to assess the infiltration of Tregs (FoxP3+) and effector T cells (CD8+) in the tumor microenvironment.

    • Use flow cytometry to analyze the immune cell populations in the tumor and peripheral tissues.

Flow Cytometry for Receptor Occupancy of a Small Molecule CCR4 Antagonist

This protocol provides a method to measure the binding of a small molecule CCR4 antagonist, like FLX475, to its target receptor on primary human Tregs.

Materials:

  • Samples: Fresh whole blood or isolated PBMCs from healthy donors or patients.

  • CCR4 Antagonist: FLX475 or other small molecule inhibitor.

  • Fluorescently Labeled Ligand: A fluorescently labeled version of CCL22 (e.g., Alexa Fluor 647-CCL22).

  • Antibodies for Treg Staining:

    • Anti-CD4 (e.g., FITC or PerCP-Cy5.5)

    • Anti-CD25 (e.g., PE or APC)

    • Anti-CD127 (e.g., PE-Cy7)

  • Fixable viability dye.

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

  • Flow cytometer.

Protocol:

  • Sample Preparation:

    • Collect whole blood in heparinized tubes or isolate PBMCs.

    • If using whole blood, aliquot 100 µL per tube.

  • Antagonist Incubation:

    • Add serial dilutions of the CCR4 antagonist to the blood or PBMC samples. Include a vehicle control.

    • Incubate for 30-60 minutes at 37°C.

  • Labeled Ligand Binding:

    • Add a pre-titered, saturating concentration of the fluorescently labeled CCL22 to each tube.

    • Incubate for 30 minutes at 4°C in the dark.

  • Cell Surface Staining:

    • Add the cocktail of antibodies for Treg identification (anti-CD4, anti-CD25, anti-CD127) and the viability dye.

    • Incubate for 30 minutes at 4°C in the dark.

  • Red Blood Cell Lysis (for whole blood):

    • Lyse red blood cells using a commercial lysis buffer according to the manufacturer's instructions.

    • Wash the cells with FACS buffer.

  • Data Acquisition:

    • Acquire the samples on a flow cytometer. Collect a sufficient number of events to accurately analyze the Treg population.

  • Data Analysis:

    • Gate on live, singlet lymphocytes.

    • Identify the CD4+ T cell population.

    • Within the CD4+ population, identify the Tregs (CD25+ CD127-).

    • Measure the median fluorescence intensity (MFI) of the labeled CCL22 on the Treg population.

    • Calculate the percent receptor occupancy using the following formula: % Receptor Occupancy = [1 - (MFI with inhibitor - MFI of unstained control) / (MFI without inhibitor - MFI of unstained control)] x 100

Conclusion

CCR4 antagonists represent a promising therapeutic strategy in cancer immunotherapy, primarily by mitigating the immunosuppressive effects of regulatory T cells within the tumor microenvironment. The data from clinical trials of Mogamulizumab and FLX475 demonstrate their potential to improve patient outcomes in both hematological malignancies and solid tumors. The experimental protocols provided in this guide offer a framework for the preclinical and clinical evaluation of these and other novel CCR4-targeting agents. As our understanding of the complexities of the tumor microenvironment continues to evolve, the strategic application of CCR4 antagonists, both as monotherapy and in combination with other immunotherapies, holds the potential to significantly advance the field of cancer treatment.

References

The Effect of CCR4 Antagonism on T-Cell Migration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of C-C Motif Chemokine Receptor 4 (CCR4) in T-cell migration and the therapeutic potential of its antagonists. CCR4 is a key chemokine receptor that governs the trafficking of specific T-cell subsets, particularly T helper 2 (Th2) cells and regulatory T-cells (Tregs), to sites of inflammation and tumors. Its targeted inhibition represents a promising strategy in immuno-oncology and for the treatment of various inflammatory diseases.

The CCR4-CCL17/CCL22 Axis in T-Cell Migration

CCR4, a G-protein coupled receptor (GPCR), is predominantly expressed on the surface of Th2 cells, skin-homing T-cells, and highly suppressive effector Tregs (eTregs).[1][2] Its primary ligands are the chemokines CCL17 (Thymus and Activation-Regulated Chemokine, TARC) and CCL22 (Macrophage-Derived Chemokine, MDC).[1][2] These chemokines are often secreted by tumor cells and tumor-associated macrophages, creating a chemical gradient that actively recruits CCR4-expressing Tregs into the tumor microenvironment (TME).[3] This infiltration of Tregs is a major mechanism of immune evasion, as they suppress the anti-tumor activity of effector T-cells.

Signaling Pathway

Upon binding of CCL17 or CCL22, CCR4 activates a cascade of intracellular signaling pathways. This process involves the activation of heterotrimeric G-proteins, leading to downstream signaling through pathways such as phospholipase C (PLC) and phosphatidylinositol 3-kinase (PI3K). These signaling events culminate in actin polymerization, cellular polarization, and ultimately, the directed migration (chemotaxis) of the T-cell along the chemokine gradient.

CCR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR4 CCR4 Receptor G_protein Gαi/βγ CCR4->G_protein Ligand Binding (CCL17/CCL22) PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3-Kinase (PI3K) G_protein->PI3K Actin Actin Polymerization PLC->Actin PI3K->Actin Migration Cell Migration (Chemotaxis) Actin->Migration Ligand CCL17 / CCL22 Ligand->CCR4

Caption: CCR4 Signaling Cascade in T-Cells.

Mechanisms of CCR4 Antagonism

CCR4 antagonists can be broadly categorized into two main classes: monoclonal antibodies and small-molecule inhibitors. These agents disrupt the CCR4-CCL17/CCL22 axis through distinct mechanisms.

  • Monoclonal Antibodies (e.g., Mogamulizumab): These are humanized antibodies that bind to an extracellular domain of the CCR4 receptor. Mogamulizumab's primary mechanism is not the direct blockade of ligand binding but rather the potent induction of antibody-dependent cell-mediated cytotoxicity (ADCC). Its defucosylated Fc region enhances binding to Fcγ receptors on natural killer (NK) cells, leading to the efficient lysis of CCR4-expressing target cells, including malignant T-cells and Tregs.

  • Small-Molecule Inhibitors: These orally bioavailable compounds typically function as allosteric antagonists, binding to sites on the CCR4 receptor distinct from the ligand-binding pocket. This binding event prevents the conformational changes necessary for G-protein activation and downstream signaling, thereby directly inhibiting chemokine-mediated migration without necessarily causing cell depletion. These inhibitors are further classified based on their binding sites:

    • Class-I Antagonists (e.g., C021): Bind to a transmembrane site, which can lead to receptor internalization.

    • Class-II Antagonists (e.g., AZD-2098): Bind to an intracellular site and do not typically cause receptor internalization.

Quantitative Data on T-Cell Migration Inhibition

The efficacy of CCR4 antagonists is commonly quantified using in vitro chemotaxis assays, which measure the inhibition of T-cell migration toward a chemokine gradient. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays.

Table 1: In Vitro Inhibition of T-Cell Migration by Small-Molecule CCR4 Antagonists
AntagonistCell Type / LineLigandIC50 (nM)Reference
C021 MJ (CTCL Cell Line)CCL2223.3 ± 0.6
MJ (CTCL Cell Line)CCL1710.7 ± 0.3
HuT 78 (CTCL Cell Line)CCL2216.7 ± 0.5
HuT 78 (CTCL Cell Line)CCL1710.3 ± 0.4
AZD-2098 MJ (CTCL Cell Line)CCL221.1 ± 0.1
MJ (CTCL Cell Line)CCL171.0 ± 0.1
HuT 78 (CTCL Cell Line)CCL221.4 ± 0.1
HuT 78 (CTCL Cell Line)CCL171.2 ± 0.1
Anti-CCL17 Ab CCR4+ T-cellsCCL171.56
Anti-CCL22 Ab CCR4+ T-cellsCCL2215.36

Note: Data for C021 and AZD-2098 are derived from studies on Cutaneous T-Cell Lymphoma (CTCL) cell lines. Data for anti-chemokine antibodies provide a baseline for inhibition potency.

Table 2: In Vivo Effects of CCR4 Antagonists on T-Cell Populations
AntagonistModelEffectQuantitative ChangeReference
Mogamulizumab CTCL PatientsDepletion of Malignant T-cells20.8-100% of malignant T-cells were CCR4+ at baseline and were significantly reduced after treatment.
CTCL PatientsDepletion of Tregs58.6-100% of Tregs were CCR4+ at baseline and showed decreased numbers after treatment.
FLX475 Mouse Tumor ModelInhibition of Treg InfiltrationDose-dependent inhibition of Treg trafficking into the tumor.
CCR4-351 Mouse Tumor ModelInhibition of Treg AccumulationDecreased adoptively transferred Treg accumulation in tumors.

Experimental Protocols

In Vitro T-Cell Chemotaxis Assay (Transwell Assay)

This protocol outlines a standard method for assessing the ability of a CCR4 antagonist to inhibit T-cell migration towards a CCR4 ligand.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis prep_cells 1. Prepare CCR4+ T-cell suspension (e.g., 5x10^5 cells/well) prep_antagonist 2. Pre-incubate cells with various concentrations of CCR4 antagonist (or vehicle) for 30 min at 37°C prep_cells->prep_antagonist add_cells 4. Add pre-incubated T-cells to the upper chamber (insert) prep_antagonist->add_cells prep_plate 3. Add chemokine (CCL17/CCL22) to the lower chamber of a Transwell plate prep_plate->add_cells incubate 5. Incubate plate at 37°C for 3-4 hours to allow migration add_cells->incubate count_cells 6. Count migrated cells in the lower chamber using flow cytometry or image cytometry incubate->count_cells calc_ic50 7. Plot dose-response curve and calculate IC50 value count_cells->calc_ic50

Caption: Workflow for an In Vitro Chemotaxis Assay.

Methodology:

  • Cell Preparation: Isolate or culture CCR4-expressing T-cells (e.g., human Tregs, CTCL cell lines like MJ or HuT 78). Resuspend cells in assay media (e.g., RPMI 1640 with 1% BSA) at a concentration of 5 x 10^5 to 1 x 10^6 cells/mL.

  • Antagonist Incubation: Treat cells with a range of concentrations of the CCR4 antagonist or a vehicle control for 30 minutes at 37°C.

  • Plate Setup: Add assay media containing a predetermined optimal concentration of CCL17 or CCL22 (e.g., 10-100 nM) to the lower wells of a 24-well Transwell plate (5-μm pore size).

  • Migration: Add 100 μL of the pre-incubated cell suspension to the upper insert of each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator.

  • Quantification: Remove the inserts and collect the cells that have migrated into the lower chamber. Quantify the number of migrated cells using a flow cytometer or an image cytometer.

  • Data Analysis: Calculate the percentage of migration inhibition for each antagonist concentration relative to the vehicle control. Plot the results on a dose-response curve to determine the IC50 value.

In Vivo Assessment of Treg Infiltration in a Syngeneic Mouse Tumor Model

This protocol describes a general workflow to evaluate the effect of a CCR4 antagonist on the migration of Tregs into a tumor in vivo.

Methodology:

  • Tumor Implantation: Subcutaneously inject a syngeneic murine tumor cell line (e.g., Pan02 pancreatic cancer cells) into the flank of C57BL/6 mice. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Antagonist Administration: Randomize tumor-bearing mice into treatment and control groups. Administer the CCR4 antagonist (e.g., CCR4-351 at 50 mg/kg) or vehicle control daily via oral gavage.

  • Treatment Period: Continue treatment for a predetermined period (e.g., 7-14 days). Monitor tumor growth and the health of the animals.

  • Tumor Harvesting and Digestion: At the end of the treatment period, euthanize the mice and excise the tumors. Mechanically and enzymatically digest the tumor tissue to create a single-cell suspension.

  • TIL Isolation: Isolate tumor-infiltrating lymphocytes (TILs) from the single-cell suspension. This can be achieved by density gradient centrifugation (e.g., using Ficoll or Percoll) or by magnetic-activated cell sorting (MACS) using CD45 microbeads to enrich for immune cells.

  • Flow Cytometry Analysis: Stain the isolated TILs with a panel of fluorescently-labeled antibodies to identify and quantify Treg populations (e.g., anti-CD4, anti-CD25, anti-FoxP3).

  • Data Analysis: Use flow cytometry to determine the percentage and absolute number of Tregs (CD4+FoxP3+) within the total CD45+ immune cell population in the tumor. Compare the results between the antagonist-treated and vehicle control groups to assess the reduction in Treg infiltration.

Therapeutic Implications and Logical Framework

The primary therapeutic rationale for using CCR4 antagonists is to modulate the tumor microenvironment by blocking the recruitment of immunosuppressive Tregs. This action is hypothesized to "release the brakes" on the host's anti-tumor immune response, thereby enhancing the efficacy of other immunotherapies like checkpoint inhibitors.

Therapeutic_Logic cluster_TME Tumor Microenvironment (TME) cluster_intervention Intervention cluster_outcome Therapeutic Outcome Tumor Tumor Cells & Associated Macrophages CCL Secrete CCL17 / CCL22 Tumor->CCL Treg CCR4+ Tregs CCL->Treg Recruitment & Infiltration EffectorT Effector T-Cells (CD8+) Treg->EffectorT Suppression Block Blocked Treg Migration Antagonist CCR4 Antagonist Antagonist->Treg Inhibits Ratio Increased Effector:Treg Ratio Block->Ratio Immunity Enhanced Anti-Tumor Immunity Ratio->Immunity

Caption: Logical Framework of CCR4 Antagonism.

Conclusion

CCR4 antagonists represent a targeted and potent therapeutic class for modulating T-cell migration. By disrupting the CCR4-CCL17/CCL22 axis, these agents can prevent the infiltration of immunosuppressive Tregs into the tumor microenvironment, thereby enhancing anti-tumor immunity. The choice between a cell-depleting monoclonal antibody and a migration-inhibiting small molecule offers different therapeutic strategies. The detailed protocols and quantitative data presented in this guide provide a foundation for researchers and drug developers to design and evaluate novel CCR4-targeted therapies.

References

CCR4 Antagonist 2: A Deep Dive into Modulated Cellular Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) that plays a pivotal role in immune cell trafficking. It is primarily expressed on T helper 2 (Th2) cells, regulatory T cells (Tregs), and T helper 17 (Th17) cells. Its natural ligands, CCL17 (TARC) and CCL22 (MDC), guide these cells to sites of inflammation and tumors. Consequently, CCR4 has emerged as a significant therapeutic target for a range of diseases, including allergic inflammatory conditions like atopic dermatitis and asthma, as well as various cancers.[1][2] CCR4 antagonists are designed to block the interaction between CCR4 and its ligands, thereby inhibiting the downstream signaling pathways that mediate cell migration and activation.[3]

This technical guide focuses on the cellular pathways modulated by CCR4 antagonist 2, a potent and orally bioavailable small molecule inhibitor of CCR4. For the purposes of this document, "this compound" will be used as a representative small molecule antagonist, with supporting data drawn from studies on structurally and functionally similar compounds, including the designated "Compound 31".[4]

Mechanism of Action and Modulated Cellular Pathways

This compound functions as an allosteric inhibitor, binding to a site on the CCR4 receptor distinct from the orthosteric site where the native ligands CCL17 and CCL22 bind.[5] This binding prevents the conformational changes necessary for receptor activation, effectively blocking downstream signaling cascades.

The primary cellular pathways modulated by this compound include:

  • Inhibition of G-protein Signaling: Upon ligand binding, CCR4, like other GPCRs, activates heterotrimeric G proteins, primarily of the Gi family. This leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of downstream effectors. This compound prevents this G-protein activation.

  • Suppression of Calcium Mobilization: A key event following Gi protein activation is the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a critical second messenger for cell activation and migration. This compound effectively blocks this ligand-induced calcium flux.

  • Blockade of Chemotaxis: The ultimate physiological consequence of CCR4 activation is the directed migration of cells, or chemotaxis, along a chemokine gradient. By inhibiting the initial signaling events, this compound abrogates the chemotactic response of CCR4-expressing cells towards CCL17 and CCL22.

  • Modulation of T-helper Cell Responses: CCR4 is crucial for the recruitment of Th2 and Th17 cells to inflammatory sites. By blocking CCR4, this compound inhibits the migration and expansion of these pro-inflammatory T-cell subsets, thereby reducing the secretion of their associated cytokines, such as IL-4, IL-5, IL-13 (from Th2 cells) and IL-17 (from Th17 cells).

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory activity of representative small molecule CCR4 antagonists.

AntagonistAssayTarget Cell/SystemLigandIC50 / pIC50Reference
This compound (Compound 31) Calcium FluxCCR4-expressing cellsCCL2240 nM
This compound (Compound 31) ChemotaxisCCR4-expressing cellsCCL2270 nM
Compound 22 ChemotaxisMurine Th17 cellsCCL22~10 nM
GSK2239633A Radioligand Binding ([125I]-TARC)Human CCR4TARC (CCL17)pIC50 = 7.96
AZD2098 ChemotaxisMJ and HuT 78 cellsCCL17/CCL22Not specified
C021 ChemotaxisMJ and HuT 78 cellsCCL17/CCL22Not specified

Signaling and Experimental Workflow Diagrams

Signaling Pathway of CCR4 and Inhibition by Antagonist 2

CCR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CCL17/CCL22 CCL17/CCL22 CCR4 CCR4 CCL17/CCL22->CCR4 Binds G_protein Gi Protein CCR4->G_protein Activates Antagonist This compound Antagonist->CCR4 Inhibits PLC Phospholipase C G_protein->PLC Activates Ca_flux Ca2+ Mobilization PLC->Ca_flux Induces Chemotaxis Chemotaxis Ca_flux->Chemotaxis Leads to Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_ex_vivo Ex Vivo Assays cluster_in_vivo In Vivo Models Binding Radioligand Binding Assay Calcium Calcium Flux Assay Binding->Calcium Chemotaxis Chemotaxis Assay Calcium->Chemotaxis Signaling G-protein/β-arrestin Assay Chemotaxis->Signaling T_cell_migration T-cell Migration Assay (Patient/Animal Cells) Signaling->T_cell_migration Disease_model Disease Models (e.g., Atopic Dermatitis, Cancer) T_cell_migration->Disease_model end end Disease_model->end Efficacy & Safety Evaluation start Compound Synthesis (this compound) start->Binding

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays Using CCR4 Antagonist 2

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for utilizing CCR4 Antagonist 2 in various in vitro assays. The information is intended for researchers, scientists, and professionals involved in drug development and cellular biology.

Introduction to CCR4 and its Antagonists

C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) that plays a crucial role in the migration of T helper type 2 (Th2) cells and regulatory T cells (Tregs).[1][2][3][4] Its natural ligands are CCL17 (TARC) and CCL22 (MDC).[5] The interaction between CCR4 and its ligands is implicated in various inflammatory diseases and cancer, making it a significant therapeutic target. CCR4 antagonists are molecules that block the binding of these ligands to the receptor, thereby inhibiting downstream signaling and cell migration. "this compound" (also referred to as Compound 2 in some literature) is a small molecule inhibitor of CCR4.

CCR4 Signaling Pathway

Upon binding of its ligands, CCL17 or CCL22, CCR4 can initiate downstream signaling through two main pathways: G-protein dependent and β-arrestin dependent pathways. The G-protein pathway often leads to cellular responses like calcium mobilization and chemotaxis, while the β-arrestin pathway is typically involved in receptor internalization and desensitization.

CCR4_Signaling cluster_membrane Cell Membrane CCR4 CCR4 G_protein Gαi/o CCR4->G_protein Activates beta_arrestin β-arrestin CCR4->beta_arrestin Recruits PLC PLC G_protein->PLC Chemotaxis Chemotaxis G_protein->Chemotaxis Internalization Receptor Internalization beta_arrestin->Internalization Ligand CCL17 / CCL22 Ligand->CCR4 Activates Antagonist This compound Antagonist->CCR4 Blocks IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release

Figure 1: Simplified CCR4 Signaling Pathway.

Key In Vitro Assays

Several in vitro assays are essential for characterizing the activity of CCR4 antagonists. These include chemotaxis assays, calcium mobilization assays, and receptor binding assays.

Chemotaxis Assay

This assay measures the ability of a CCR4 antagonist to inhibit the migration of CCR4-expressing cells towards a chemoattractant (CCL17 or CCL22).

Experimental Workflow:

Chemotaxis_Workflow A Prepare CCR4+ cells (e.g., HUT78) B Pre-incubate cells with This compound A->B C Place cells in the upper chamber of a Transwell plate B->C E Incubate for 3 hours C->E D Add chemoattractant (CCL17/CCL22) to the lower chamber D->E F Quantify migrated cells in the lower chamber E->F

Figure 2: Chemotaxis Assay Workflow.

Detailed Protocol:

  • Cell Preparation: Use a CCR4-expressing cell line, such as HUT78 or MJ cells. Culture cells to a density of 1-2 x 10^6 cells/mL.

  • Antagonist Preparation: Prepare a stock solution of this compound in DMSO. Further dilute to desired concentrations in assay buffer (e.g., RPMI 1640 with 1% BSA).

  • Pre-incubation: Incubate the cells with various concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.

  • Assay Setup:

    • Add 100 µL of chemoattractant (e.g., 10 nM CCL22 or 100 nM CCL17) to the lower wells of a 96-well Transwell plate.

    • Add 100 µL of the pre-incubated cell suspension to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate for 3 hours at 37°C in a 5% CO2 incubator.

  • Quantification:

    • Carefully remove the Transwell inserts.

    • Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and using a luminescent assay like CellTiter-Glo® or by direct cell counting using an image cytometer.

  • Data Analysis: Calculate the percentage of inhibition for each antagonist concentration compared to the vehicle control and determine the IC50 value.

Calcium Mobilization Assay

This assay measures the antagonist's ability to block the transient increase in intracellular calcium concentration induced by a CCR4 agonist.

Experimental Workflow:

Calcium_Mobilization_Workflow A Load CCR4+ cells with a calcium-sensitive dye (e.g., Fluo-4 AM) B Incubate cells with This compound A->B C Measure baseline fluorescence B->C D Add CCR4 agonist (CCL17/CCL22) C->D E Measure fluorescence change over time D->E F Calculate inhibition of calcium response E->F

Figure 3: Calcium Mobilization Assay Workflow.

Detailed Protocol:

  • Cell Preparation: Use CCR4-expressing cells. Adherent cells (like CHO-CCR4) or suspension cells can be used.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-3 or Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.

  • Antagonist Incubation: Add varying concentrations of this compound to the dye-loaded cells and incubate for a specified period.

  • Fluorescence Measurement:

    • Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.

    • Inject the CCR4 agonist (CCL17 or CCL22) into the wells.

    • Immediately record the change in fluorescence intensity over time.

  • Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-induced fluorescence signal. Calculate the IC50 value from the dose-response curve.

Receptor Binding Assay

This assay determines the affinity of the CCR4 antagonist for the receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow:

Binding_Assay_Workflow A Prepare membranes from CCR4-expressing cells B Incubate membranes with radiolabeled ligand (e.g., [¹²⁵I]-CCL17) and varying concentrations of this compound A->B C Separate bound from free radioligand B->C D Quantify bound radioactivity C->D E Determine Ki value D->E

Figure 4: Receptor Binding Assay Workflow.

Detailed Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing CCR4 (e.g., CHO-CCR4 cells).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a constant concentration of a radiolabeled CCR4 ligand (e.g., [¹²⁵I]-CCL17), and varying concentrations of the unlabeled this compound.

  • Incubation: Incubate the mixture at room temperature to allow binding to reach equilibrium.

  • Separation: Separate the membrane-bound radioligand from the free radioligand. This is commonly done by filtration through a glass fiber filter plate, followed by washing.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Generate a competition binding curve by plotting the percentage of specific binding against the concentration of the antagonist. Calculate the IC50 and then the inhibition constant (Ki) using the Cheng-Prusoff equation.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of various CCR4 antagonists.

Antagonist NameAssay TypeCell Line/SystemLigand UsedIC50 / pKi / pA2Reference
Compound 2 Radioligand BindingCCR4-expressing cells[¹²⁵I]-CCL17pKi = 9.10 ± 0.09
Compound 2 Actin PolymerizationHuman CD4+CCR4+ T cellsCCL17-
Compound 2 ChemotaxisHUT78 cellsCCL22 (1 nM)Complete inhibition
K777 Ligand BindingHut78 cellsCCL17IC50 = 57 nmol/l
K777 ChemotaxisHut78 cellsCCL17IC50 = 8.9 nmol/l
C021 GTPγS BindingCCR4-expressing cellshCCL22IC50 = 18 nM
C021 Chemotaxis (human)--IC50 = 140 nM
C021 Chemotaxis (mouse)--IC50 = 39 nM
CCR4 antagonist 4 Ca²⁺ Mobilization-MDCIC50 = 0.003 µM
CCR4 antagonist 4 Chemotaxis-MDCIC50 = 0.007 µM
CCR4-351 Calcium Flux--IC50 = 22 nM
CCR4-351 Chemotaxis--IC50 = 50 nM

Conclusion

The provided protocols and data serve as a comprehensive guide for the in vitro characterization of this compound. These assays are fundamental in understanding the antagonist's mechanism of action and potency, which are critical for its development as a potential therapeutic agent. Researchers should optimize these protocols based on their specific cell lines and experimental conditions.

References

Protocol for CCR4 Antagonist Cell-Based Assays: A Comprehensive Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-C chemokine receptor type 4 (CCR4) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the trafficking of T helper type 2 (Th2) cells, regulatory T cells (Tregs), and other immune cells.[1][2] Its ligands, CCL17 (TARC) and CCL22 (MDC), are implicated in the pathogenesis of various inflammatory diseases and cancers, making CCR4 an attractive therapeutic target.[3][4][5] This application note provides detailed protocols for key cell-based assays to identify and characterize CCR4 antagonists, including chemotaxis, calcium mobilization, and competitive binding assays.

CCR4 Signaling Pathway

Upon binding of its chemokine ligands, CCL17 or CCL22, CCR4 activates intracellular signaling cascades. This can lead to the activation of phospholipase C (PLC), mitogen-activated protein kinase (MAPK), and phosphatidylinositol 3-kinase (PI3-K) pathways, ultimately resulting in cellular responses such as chemotaxis, adhesion, and cell activation. Some evidence also suggests that CCR4 can signal through β-arrestin recruitment, which may lead to receptor internalization.

CCR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR4 CCR4 G_protein G Protein (Gαi/q) CCR4->G_protein Activation PLC PLC G_protein->PLC Activates MAPK_pathway MAPK Pathway G_protein->MAPK_pathway PI3K_pathway PI3K/Akt Pathway G_protein->PI3K_pathway PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC PKC DAG->PKC Activates Chemotaxis Chemotaxis Ca_release->Chemotaxis Cell_Activation Cell Activation PKC->Cell_Activation MAPK_pathway->Cell_Activation PI3K_pathway->Chemotaxis Ligand CCL17 / CCL22 Ligand->CCR4 Binds Antagonist CCR4 Antagonist Antagonist->CCR4 Blocks

Figure 1: Simplified CCR4 Signaling Pathway

Experimental Protocols

A general workflow for screening and characterizing CCR4 antagonists involves a primary screen, often a high-throughput calcium mobilization assay, followed by secondary assays like chemotaxis and binding assays to confirm activity and determine the mechanism of action.

Experimental_Workflow start Start: Compound Library primary_screen Primary Screen: Calcium Mobilization Assay start->primary_screen primary_result Identify 'Hits' (Active Compounds) primary_screen->primary_result secondary_screen Secondary Assays primary_result->secondary_screen Confirm & Characterize chemotaxis_assay Chemotaxis Assay secondary_screen->chemotaxis_assay binding_assay Competitive Binding Assay secondary_screen->binding_assay internalization_assay Receptor Internalization Assay secondary_screen->internalization_assay dose_response Dose-Response & IC50 Determination chemotaxis_assay->dose_response binding_assay->dose_response internalization_assay->dose_response lead_optimization Lead Optimization dose_response->lead_optimization

Figure 2: General Experimental Workflow for CCR4 Antagonist Screening
Chemotaxis Assay

This assay functionally measures the ability of a compound to inhibit the migration of CCR4-expressing cells towards a chemokine gradient.

Materials:

  • CCR4-expressing cells (e.g., Hut78, CCR4-transduced cell lines).

  • Chemotaxis medium: RPMI 1640 with 1% BSA and 1 mM HEPES.

  • Human recombinant CCL17 or CCL22.

  • Transwell plates with 3-5 µm pore size filters.

  • Cell viability stain (e.g., Calcein-AM or Hoechst stain).

  • Test compounds (CCR4 antagonists).

Procedure:

  • Cell Preparation: Culture CCR4-expressing cells to optimal density. On the day of the assay, harvest and resuspend cells in chemotaxis medium at a concentration of 1 x 107 cells/mL. If using a fluorescent dye, incubate cells with Calcein-AM (e.g., 7.5 µg/mL) for 30 minutes at 37°C.

  • Compound Incubation: Incubate the cell suspension with various concentrations of the test antagonist or vehicle control for 30 minutes at 37°C.

  • Assay Setup: Add chemotaxis medium containing CCL17 or CCL22 (at a pre-determined optimal concentration, e.g., EC50) to the lower wells of the Transwell plate. Place the Transwell inserts into the wells.

  • Cell Migration: Add the pre-incubated cell suspension to the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 hours to allow for cell migration.

  • Quantification: After incubation, quantify the number of migrated cells in the lower chamber. This can be done by reading the fluorescence of the lysed cells or by using an image cytometer to count the cells that have migrated through the membrane.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Calcium Mobilization Assay

This is a high-throughput compatible assay that measures changes in intracellular calcium concentration upon CCR4 activation. Antagonists will block the signal induced by a CCR4 agonist.

Materials:

  • CCR4-expressing cells (e.g., ChemiSCREEN™ CCR4 Receptor Stable Cell Line).

  • Assay buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Human recombinant CCL17 or CCL22.

  • Test compounds (CCR4 antagonists).

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed CCR4-expressing cells into black-walled, clear-bottom 96- or 384-well plates and culture overnight.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive dye prepared in assay buffer. Incubate for 1 hour at 37°C.

  • Compound Addition: Place the plate into the fluorescence reader. Add various concentrations of the test antagonist to the wells and incubate for a specified period (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement: Add a pre-determined EC80 concentration of CCL17 or CCL22 to the wells and immediately measure the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence corresponds to the intracellular calcium concentration. Determine the inhibitory effect of the antagonist by comparing the peak fluorescence signal in antagonist-treated wells to control wells (agonist only). Calculate the IC50 value from the dose-response curve.

Competitive Binding Assay

This assay determines the ability of a test compound to compete with a labeled ligand for binding to CCR4. A flow cytometry-based method is described here.

Materials:

  • CCR4-expressing cells.

  • Fluorescently labeled CCL22 (e.g., Alexa 647-labeled human CCL22).

  • Assay buffer: PBS with 1% BSA.

  • Test compounds (CCR4 antagonists).

  • Flow cytometer.

Procedure:

  • Cell Preparation: Harvest CCR4-expressing cells and resuspend them in assay buffer at a concentration of 1-2 x 106 cells/mL.

  • Competition Reaction: In tubes or a 96-well plate, add a fixed, subsaturating concentration of fluorescently labeled CCL22. Add a serial dilution of the unlabeled test antagonist or a positive control unlabeled ligand.

  • Cell Addition: Add the cell suspension to each tube/well and incubate for 1-2 hours at 4°C to reach binding equilibrium, with gentle agitation.

  • Washing: Wash the cells twice with cold assay buffer to remove unbound labeled ligand.

  • Flow Cytometry Analysis: Resuspend the cells in assay buffer and analyze the fluorescence intensity of the cell population using a flow cytometer.

  • Data Analysis: The displacement of the fluorescently labeled ligand by the antagonist will result in a decrease in the mean fluorescence intensity (MFI) of the cells. Plot the MFI against the antagonist concentration and fit the data to a competition binding equation to determine the IC50, from which the inhibition constant (Ki) can be calculated.

Data Presentation

The potency of CCR4 antagonists is typically summarized by their IC50 values (the concentration of antagonist that inhibits 50% of the maximal response). This data should be presented in a clear, tabular format for easy comparison.

Table 1: Summary of Antagonist Potency (IC50 Values)

CompoundChemotaxis Assay (nM)Calcium Mobilization (nM)Competitive Binding (nM)
Antagonist A15.225.812.5
Antagonist B8.918.37.1
Antagonist C120.4250.1150.8
Reference Compound10.522.09.8

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion

The cell-based assays described in this application note provide a robust framework for the discovery and characterization of novel CCR4 antagonists. A multi-assay approach, beginning with a high-throughput primary screen and followed by more detailed functional and binding assays, is crucial for identifying potent and selective candidates for further drug development. The detailed protocols and data presentation guidelines herein should serve as a valuable resource for researchers in this field.

References

Application Notes and Protocols for CCR4 Antagonist 2 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-C chemokine receptor 4 (CCR4) has emerged as a significant therapeutic target in a variety of diseases, including cancer, allergic conditions, and autoimmune disorders. It is a key regulator of immune cell trafficking, particularly of T helper type 2 (Th2) cells, regulatory T cells (Tregs), and Th17 cells.[1][2][3][4][5] The ligands for CCR4, CCL17 (TARC) and CCL22 (MDC), are often upregulated in inflamed tissues and the tumor microenvironment, promoting the recruitment of these CCR4-expressing immune cells. Antagonizing the CCR4-ligand interaction can thus modulate the immune response, offering a promising strategy for therapeutic intervention. This document provides detailed application notes and protocols for the utilization of CCR4 antagonist 2 (a representative small molecule antagonist) in various mouse models.

Mechanism of Action and Signaling Pathway

CCR4 is a G-protein coupled receptor (GPCR). Upon binding of its ligands, CCL17 or CCL22, CCR4 activates intracellular signaling cascades, including the phospholipase C (PLC), phosphatidylinositol 3-kinase (PI3K), and mitogen-activated protein kinase (MAPK) pathways. This signaling leads to chemotaxis, cell adhesion, and cellular activation. CCR4 antagonists function by blocking the binding of CCL17 and CCL22 to the receptor, thereby inhibiting the downstream signaling and the subsequent migration of CCR4-positive cells.

CCR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL17/CCL22 CCL17 / CCL22 CCR4 CCR4 CCL17/CCL22->CCR4 Binds G_Protein G-Protein CCR4->G_Protein Activates Antagonist This compound Antagonist->CCR4 Blocks PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K MAPK MAPK G_Protein->MAPK Cellular_Response Chemotaxis, Adhesion, Activation PLC->Cellular_Response PI3K->Cellular_Response MAPK->Cellular_Response

Caption: CCR4 Signaling Pathway and Antagonist Inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data for various CCR4 antagonists used in mouse models, providing a basis for experimental design.

Table 1: In Vitro Potency of CCR4 Antagonists

AntagonistAssayCell TypeIC50 (nM)Reference
FLX Bio AntagonistsCCL22-induced ChemotaxisMouse iTregDouble-digit nM range
FLX Bio AntagonistsCCL22-induced ChemotaxisHuman TregDouble-digit nM range
E0001-163CCL22-induced ChemotaxisHuman Th2-polarized cells11.9
C021CCL17-induced ChemotaxisMJ (CTCL cell line)186
C021CCL22-induced ChemotaxisMJ (CTCL cell line)830
C021CCL17-induced ChemotaxisHuT 78 (CTCL cell line)800
C021CCL22-induced ChemotaxisHuT 78 (CTCL cell line)418
AZD2098CCL17-induced ChemotaxisMJ (CTCL cell line)866
AZD2098CCL22-induced ChemotaxisMJ (CTCL cell line)120

Table 2: In Vivo Administration and Dosing in Mouse Models

AntagonistMouse ModelRoute of AdministrationDosageReference
FLX-ASyngeneic TumorOral (PO), BID100 mg/kg
FLX-BSyngeneic TumorOral (PO), QD50 mg/kg
FLX-CPancreatic TumorOral (PO), QD3, 10, 30 mg/kg
C021Neuropathic PainIntrathecal (i.t.)10, 20, 30 µg/5 µl
C021Neuropathic PainIntraperitoneal (i.p.)1, 5, 10, 20 mg/kg
C021CTCL XenograftIntraperitoneal (i.p.) or Subcutaneous (s.c.)2 or 5 mg/kg
E0001-163Air Pouch ModelNot specified3, 10 mg/kg
K327Allergic Airway InflammationOral (PO), BIDID50 of 44 mg/kg
SP50Aspergillus InfectionIntranasal (i.n.)5 µ g/mouse
Compound 22Allergic RhinitisIntranasal (i.n.)1 µM

Experimental Protocols

Protocol 1: Evaluation of this compound in a Syngeneic Mouse Tumor Model

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of a CCR4 antagonist.

Experimental_Workflow_Tumor_Model cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Analysis Tumor_Inoculation Tumor Cell Inoculation (e.g., CT26, Pan02) Subcutaneously into mice Tumor_Growth Allow Tumors to Establish (e.g., to 40-70 mm³) Tumor_Inoculation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Vehicle Vehicle Control Randomization->Vehicle Antagonist This compound (e.g., 50 mg/kg, PO, QD) Randomization->Antagonist Combination Combination Therapy (e.g., with anti-PD-1) Randomization->Combination Tumor_Measurement Monitor Tumor Volume (e.g., every 2-3 days) Endpoint_Analysis Endpoint Analysis (e.g., Day 20) Tumor_Measurement->Endpoint_Analysis TME_Analysis Tumor Microenvironment Analysis (Flow Cytometry for Treg, Teff) (ELISA for Chemokines) Endpoint_Analysis->TME_Analysis Data_Analysis Statistical Data Analysis TME_Analysis->Data_Analysis

Caption: Workflow for evaluating a CCR4 antagonist in a mouse tumor model.

Methodology:

  • Animal Model: Utilize appropriate mouse strains for the chosen syngeneic tumor cell line (e.g., BALB/c for CT26 colon carcinoma, C57BL/6 for Pan02 pancreatic cancer).

  • Tumor Inoculation: Subcutaneously inject a predetermined number of tumor cells (e.g., 1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 40-70 mm³). Randomize mice into treatment groups (typically n=8-10 per group).

  • Treatment Administration:

    • Vehicle Control Group: Administer the vehicle solution used to dissolve the antagonist, following the same schedule and route as the treatment group.

    • This compound Group: Administer the antagonist at the desired dose and schedule (e.g., 50 mg/kg, once daily by oral gavage).

    • Combination Therapy Group (Optional): Administer the CCR4 antagonist in combination with other immunomodulatory agents like anti-PD-1 or anti-CTLA-4 antibodies.

  • Monitoring:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).

    • Monitor animal body weight and overall health.

  • Endpoint and Analysis:

    • At a predetermined endpoint (e.g., when tumors in the control group reach a certain size), euthanize the mice.

    • Excise tumors and spleens for further analysis.

    • Flow Cytometry: Prepare single-cell suspensions from tumors and spleens to analyze immune cell populations, particularly the ratio of effector T cells (Teff) to regulatory T cells (Treg).

    • ELISA/qRT-PCR: Analyze chemokine levels (CCL17, CCL22) within the tumor microenvironment.

Protocol 2: Induction and Treatment of Atopic Dermatitis-like Skin Inflammation

This protocol describes a model for evaluating CCR4 antagonists in allergic skin inflammation.

Methodology:

  • Animal Model: Use a mouse strain prone to Th2 responses, such as BALB/c mice.

  • Induction of Atopic Dermatitis (AD):

    • Topically apply an inducer such as MC903 (a TSLP inducer) to the ear skin daily for a specified period (e.g., 14 days).

    • Alternatively, use a hydrogel patch containing ovalbumin and Staphylococcus aureus δ-toxin.

  • Treatment Administration:

    • Administer this compound (e.g., Compound 22) systemically (e.g., intraperitoneally) or topically, starting either before or after the induction of inflammation.

  • Evaluation of Skin Inflammation:

    • Measure ear thickness daily using a digital micrometer.

    • At the end of the experiment, collect ear tissue for histological analysis (H&E staining for epidermal thickness and inflammatory cell infiltration).

    • Collect skin and regional lymph nodes for flow cytometric analysis of infiltrating Th2 and Th17 cells.

    • Measure serum levels of total and antigen-specific IgE by ELISA.

Protocol 3: Neuropathic Pain Model and Assessment

This protocol is for assessing the analgesic effects of a CCR4 antagonist in a neuropathic pain model.

Methodology:

  • Animal Model: Use adult male mice (e.g., C57BL/6).

  • Induction of Neuropathic Pain:

    • Perform chronic constriction injury (CCI) of the sciatic nerve.

  • Behavioral Testing:

    • Assess mechanical allodynia using von Frey filaments.

    • Assess thermal hyperalgesia using a plantar test or cold plate.

  • Treatment Administration:

    • On day 7 post-CCI, administer this compound (e.g., C021) via intrathecal or intraperitoneal injection at various doses.

  • Post-Treatment Assessment:

    • Conduct behavioral tests at multiple time points after antagonist administration (e.g., 1, 4, and 24 hours).

    • Investigate the effect of the antagonist on the analgesic efficacy of opioids like morphine or buprenorphine by co-administering the drugs.

Logical Relationships in Cancer Immunotherapy

The therapeutic rationale for using a CCR4 antagonist in cancer is based on altering the balance of immune cells within the tumor microenvironment to favor an anti-tumor response.

Logical_Relationship_Cancer TME Tumor Microenvironment (TME) High CCL17/CCL22 Treg CCR4+ Regulatory T cells (Tregs) TME->Treg Recruits Suppression Immune Suppression Treg->Suppression Mediates Teff Effector T cells (Teff) Tumor_Growth Tumor Growth Teff->Tumor_Growth Inhibits Suppression->Teff Inhibits Suppression->Tumor_Growth Promotes Antagonist This compound Antagonist->Treg Blocks CCR4 Inhibition Inhibition of Treg Recruitment Antagonist->Inhibition Ratio_Increase Increased Teff:Treg Ratio Inhibition->Ratio_Increase Immune_Response Enhanced Anti-Tumor Immune Response Ratio_Increase->Immune_Response Immune_Response->Tumor_Growth Inhibits

Caption: Rationale for CCR4 antagonism in cancer therapy.

Conclusion

CCR4 antagonists represent a versatile class of therapeutic agents with demonstrated efficacy in a range of preclinical mouse models. The protocols and data presented here provide a comprehensive guide for researchers to design and execute experiments to further investigate the therapeutic potential of this compound and similar molecules. Careful selection of the appropriate mouse model, dosing regimen, and analytical methods is crucial for obtaining robust and translatable results.

References

Application Notes and Protocols for CCR4 Antagonist in Flow Cytometry Analysis of Regulatory T Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regulatory T cells (Tregs), characterized by the expression of the transcription factor FoxP3, are critical mediators of immune suppression. Their accumulation in the tumor microenvironment can dampen anti-tumor immune responses, making them a key target in cancer immunotherapy. The C-C chemokine receptor 4 (CCR4) is highly expressed on the surface of Tregs and plays a pivotal role in their migration to sites of inflammation and tumors in response to its ligands, CCL17 and CCL22.[1][2] Consequently, antagonizing the CCR4-CCL17/22 axis presents a promising strategy to inhibit Treg infiltration and enhance anti-tumor immunity.

These application notes provide a comprehensive guide for the use of CCR4 antagonists in the flow cytometric analysis of Tregs. This document includes detailed protocols for cell preparation, antagonist treatment, and multi-color flow cytometry, along with data presentation and visualization of relevant biological pathways and experimental workflows.

Data Presentation

The efficacy of various CCR4 antagonists can be quantified and compared using metrics such as the half-maximal inhibitory concentration (IC50). This value represents the concentration of an antagonist required to inhibit a biological process, such as Treg migration, by 50%.

CCR4 AntagonistTarget SpeciesAssay TypeKey FindingsReference
CCR4-351 Human and MouseIn vitro chemotaxis assayPotently blocked migration of both human and mouse Tregs with an IC50 of approximately 30-40 nM.[3]
FLX475 HumanReceptor Occupancy AssayDose-dependent inhibition of CCL22 binding and internalization in Tregs.[4]
Mogamulizumab HumanIn vivo Treg depletionSignificant reduction in the number of circulating and tumor-infiltrating CCR4+ Tregs.[1]

Signaling Pathways and Experimental Workflow

To understand the mechanism of action of CCR4 antagonists and to design effective experiments, it is crucial to visualize the underlying biological processes and experimental procedures.

CCR4 Signaling Pathway

CCR4 is a G-protein coupled receptor (GPCR). Upon binding its ligands, CCL17 or CCL22, it initiates a signaling cascade that can proceed through both G-protein dependent and independent (β-arrestin-mediated) pathways, ultimately leading to actin polymerization and cell migration.

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm CCR4 CCR4 G_protein Gαi/βγ CCR4->G_protein Activates beta_arrestin β-Arrestin CCR4->beta_arrestin Recruits PI3K PI3K/Akt Pathway G_protein->PI3K Rho_GTPase Rho GTPase Activation G_protein->Rho_GTPase MAPK MAPK Pathway (p38, ERK) beta_arrestin->MAPK Ligand CCL17 / CCL22 Ligand->CCR4 Binds Antagonist CCR4 Antagonist (e.g., FLX475) Antagonist->CCR4 Blocks PI3K->Rho_GTPase MAPK->Rho_GTPase Actin Actin Polymerization Rho_GTPase->Actin Migration Cell Migration Actin->Migration

Caption: CCR4 Signaling Pathway Leading to Treg Migration.

Experimental Workflow for Treg Analysis

The following workflow outlines the key steps for assessing the effect of a CCR4 antagonist on Treg populations using flow cytometry.

PBMC_Isolation 1. Isolate PBMCs from whole blood Antagonist_Incubation 2. Incubate PBMCs with CCR4 Antagonist PBMC_Isolation->Antagonist_Incubation Surface_Staining 3. Surface Stain (CD3, CD4, CD25, CD127, CCR4) Antagonist_Incubation->Surface_Staining Fix_Perm 4. Fix and Permeabilize Cells Surface_Staining->Fix_Perm Intracellular_Staining 5. Intracellular Stain (FoxP3) Fix_Perm->Intracellular_Staining Flow_Cytometry 6. Acquire on Flow Cytometer Intracellular_Staining->Flow_Cytometry Data_Analysis 7. Analyze Data (Gating and Quantification) Flow_Cytometry->Data_Analysis

References

Application of CCR4 Antagonist 2 in Immunology Research

Author: BenchChem Technical Support Team. Date: November 2025

Product Name: CCR4 Antagonist 2 (also known as Compound 31)

Catalog Number: HY-125836

Chemical Name: (S)-1-(1-(3-(2-chloro-6-cyanophenyl)-5-(2,6-dichlorophenyl)-1H-pyrazol-1-yl)ethyl)-N-(methylsulfonyl)piperidine-4-carboxamide

For Research Use Only

Introduction

C-C chemokine receptor 4 (CCR4) is a key G protein-coupled receptor (GPCR) predominantly expressed on various immune cells, including T helper 2 (Th2) cells, regulatory T cells (Tregs), and cutaneous lymphocyte-associated antigen-positive (CLA+) T cells. Its primary endogenous ligands are CCL17 (TARC) and CCL22 (MDC). The CCR4-ligand axis plays a crucial role in directing the migration of these cells to sites of inflammation and into the tumor microenvironment (TME).[1][2][3] Consequently, CCR4 has emerged as a significant therapeutic target in immunology and oncology. Elevated expression of CCR4 on Tregs and their subsequent recruitment into the TME can suppress anti-tumor immunity, leading to poor patient prognosis in various cancers.[1][2]

This compound, also referred to as Compound 31 in the primary literature, is a potent, selective, and orally bioavailable small molecule antagonist of the CCR4 receptor. It effectively blocks the interaction between CCR4 and its ligands, thereby inhibiting the downstream signaling pathways that lead to immune cell migration. A key application of this antagonist is the inhibition of Treg trafficking into the tumor microenvironment without causing systemic depletion of Tregs in healthy tissues. This targeted action makes it a valuable tool for immuno-oncology research, aiming to enhance anti-tumor immune responses.

Quantitative Data

The following tables summarize the in vitro potency and pharmacokinetic properties of this compound (Compound 31).

Table 1: In Vitro Biological Activity of this compound (Compound 31)

Assay TypeCell LineLigandParameterValue (nM)Reference
Calcium Flux (FLIPR)Chem-1hCCL22IC5040
Chemotaxis (CTX)CCRF-CEMhCCL22IC5070

IC50: Half maximal inhibitory concentration. Assays were conducted in the presence of 100% human serum.

Signaling Pathway and Mechanism of Action

CCR4 activation by its ligands, CCL17 and CCL22, initiates a Gαi-mediated signaling cascade. This process leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium (Ca2+). These signaling events are crucial for orchestrating the chemotactic response of immune cells. This compound acts as a competitive inhibitor, binding to the CCR4 receptor and preventing its activation by CCL17 and CCL22. This blockade effectively abrogates the downstream signaling, thereby inhibiting cell migration.

CCR4_Signaling_Pathway cluster_membrane Cell Membrane CCR4 CCR4 Receptor G_Protein Gi/o Protein CCR4->G_Protein Activates Ligand CCL17 / CCL22 Ligand->CCR4 Activates Antagonist This compound (Compound 31) Antagonist->CCR4 Blocks PLC PLC G_Protein->PLC IP3 IP3 PLC->IP3 Ca_Flux Ca²⁺ Mobilization IP3->Ca_Flux Chemotaxis Cell Migration (e.g., Treg Trafficking) Ca_Flux->Chemotaxis Leads to Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Setup A Prepare CCR4+ cells (e.g., CCRF-CEM) C Pre-incubate cells with antagonist (30 min, 37°C) A->C B Prepare serial dilutions of this compound B->C E Add treated cells to upper chamber (insert) C->E D Add CCL22 (chemoattractant) to lower chamber of Transwell plate F Incubate plate (60-90 min, 37°C) E->F G Remove insert F->G H Lyse migrated cells and quantify using CellTiter-Glo G->H I Measure luminescence and calculate IC50 H->I

References

CCR4 Antagonist 2: A Tool for Interrogating Chemokine Biology

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

C-C Motif Chemokine Receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the migration of various leukocyte subsets, particularly T helper 2 (Th2) cells and regulatory T cells (Tregs).[1][2][3][4] Its natural ligands, CCL17 (TARC) and CCL22 (MDC), are often upregulated in inflammatory diseases and the tumor microenvironment.[1] Consequently, CCR4 has emerged as a significant therapeutic target for a range of pathologies, including allergic inflammatory diseases like atopic dermatitis and asthma, as well as various cancers. Small molecule antagonists of CCR4 are invaluable tools for dissecting the biological functions of this receptor and for the development of novel therapeutics.

This document provides detailed application notes and experimental protocols for the use of CCR4 antagonist 2 (also known as Compound 31) , a potent and orally bioavailable small molecule antagonist of CCR4. These guidelines are intended to assist researchers in utilizing this tool to investigate CCR4-mediated signaling and cellular functions.

This compound (Compound 31)

This compound is a novel and potent small molecule inhibitor of the C-C chemokine receptor 4. It is designed to block the trafficking of regulatory T cells (Tregs) into the tumor microenvironment without causing systemic depletion of these cells.

Mechanism of Action

CCR4 antagonists function by binding to the CCR4 receptor and preventing the binding of its natural chemokine ligands, CCL17 and CCL22. This blockade inhibits the downstream signaling cascades that lead to cellular responses such as chemotaxis, calcium mobilization, and receptor internalization. Small molecule CCR4 antagonists can be classified based on their binding site on the receptor. Class I antagonists typically bind to an extracellular/transmembrane site, while Class II antagonists bind to an intracellular allosteric site. The specific binding site can influence the functional consequences of receptor blockade, such as the induction of receptor internalization.

Data Presentation

The following tables summarize the quantitative data for this compound and provide a comparison with other well-characterized CCR4 antagonists.

Table 1: In Vitro Potency of this compound (Compound 31)

Assay TypeParameterValue (nM)
Calcium FluxIC5040
ChemotaxisIC5070

Table 2: Comparative In Vitro Activity of Various Small Molecule CCR4 Antagonists

CompoundAssay TypeTarget/LigandCell LineIC50 / pIC50Reference
C021 Chemotaxis (human)CCL22-140 nM
Chemotaxis (mouse)--39 nM
[35S]GTPγS BindingCCL22-18 nM
ChemotaxisCCL17MJ cells186 nM
ChemotaxisCCL22MJ cells1,300 nM
AZD2098 [125I]-TARC Binding (human)CCL17-pIC50 = 7.8
ChemotaxisCCL17HuT 78 cells120 nM
ChemotaxisCCL22HuT 78 cells866 nM
K777 CCL17 BindingCCL17Hut78 cells57 nM
ChemotaxisCCL17Hut78 cells8.9 nM
GSK2239633A [125I]-TARC BindingCCL17-pIC50 = 7.96
RS-1748 [125I]CCL17 BindingCCL17CHO-hCCR459.9 nM
[35S]GTPγS Binding-CHO-hCCR418.4 nM

Experimental Protocols

CCR4 Signaling Pathway

The binding of chemokines CCL17 or CCL22 to the CCR4 receptor initiates a series of intracellular signaling events that ultimately lead to cell migration. This process involves the activation of G proteins and can also trigger β-arrestin-mediated pathways, which play a role in receptor desensitization and internalization.

CCR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CCR4 CCR4 G_protein Gαi/o Gβγ CCR4->G_protein Activates beta_arrestin β-Arrestin CCR4->beta_arrestin Recruits PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Ca_flux Ca²⁺ Mobilization PLC->Ca_flux Actin_poly Actin Polymerization PI3K->Actin_poly Internalization Receptor Internalization beta_arrestin->Internalization CCL17_CCL22 CCL17 / CCL22 CCL17_CCL22->CCR4 Binds Antagonist This compound Antagonist->CCR4 Blocks Chemotaxis Chemotaxis Ca_flux->Chemotaxis Actin_poly->Chemotaxis

CCR4 signaling cascade upon ligand binding and its inhibition.
Chemotaxis Assay (Transwell Migration)

This protocol describes how to assess the ability of this compound to inhibit the migration of CCR4-expressing cells towards a chemokine gradient.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis prep_cells 1. Prepare CCR4+ cells (e.g., Hut78) preincubate 5. Pre-incubate cells with antagonist or vehicle prep_cells->preincubate prep_antagonist 2. Prepare serial dilutions of this compound prep_antagonist->preincubate prep_chemokine 3. Prepare chemokine solution (CCL17/CCL22) add_chemokine 4. Add chemokine to lower chamber of Transwell plate prep_chemokine->add_chemokine add_cells 6. Add cell suspension to upper chamber (insert) add_chemokine->add_cells preincubate->add_cells incubate 7. Incubate plate (e.g., 3 hours at 37°C) add_cells->incubate quantify 8. Quantify migrated cells in lower chamber (e.g., via flow cytometry or image cytometry) incubate->quantify analyze 9. Analyze data and calculate IC50 quantify->analyze

Workflow for a Transwell chemotaxis assay.

Materials:

  • CCR4-expressing cells (e.g., Hut78, primary T cells)

  • This compound (Compound 31)

  • Recombinant human CCL17 or CCL22

  • Transwell plates (e.g., 96-well with 5 µm pore size)

  • Assay buffer (e.g., RPMI 1640 with 1% BSA and 1 mM HEPES)

  • Cell viability stain (e.g., Trypan Blue)

  • Detection reagent (e.g., Calcein-AM for fluorescence-based counting, or antibodies for flow cytometry)

  • Plate reader or flow cytometer

Protocol:

  • Cell Preparation:

    • Culture CCR4-expressing cells to a sufficient density.

    • On the day of the assay, harvest the cells and wash them with assay buffer.

    • Resuspend the cells in assay buffer at a concentration of 1 x 10^7 cells/mL.

    • Assess cell viability using Trypan Blue; viability should be >95%.

  • Antagonist and Chemokine Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the antagonist in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Prepare solutions of CCL17 or CCL22 in assay buffer at concentrations known to induce sub-maximal chemotaxis (e.g., 1 nM for CCL22, 100 nM for CCL17).

  • Assay Setup:

    • Add the chemokine solution to the lower wells of the Transwell plate. Include wells with assay buffer only as a negative control for spontaneous migration.

    • In separate tubes, pre-incubate the cell suspension with the various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.

    • Place the Transwell inserts into the wells.

    • Add the pre-incubated cell suspension to the upper chamber of the inserts.

  • Incubation and Quantification:

    • Incubate the plate for 1.5 to 3 hours at 37°C in a 5% CO2 incubator.

    • After incubation, carefully remove the inserts.

    • Quantify the number of cells that have migrated to the lower chamber. This can be done by:

      • Flow Cytometry: Aspirate the cells from the lower chamber and analyze on a flow cytometer.

      • Image Cytometry: If cells are fluorescently labeled, image the bottom of the lower chamber.

      • Fluorescence Plate Reader: If using a dye like Calcein-AM, measure the fluorescence in the lower chamber.

  • Data Analysis:

    • Calculate the percentage of migration inhibition for each antagonist concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the antagonist concentration and fit a dose-response curve to determine the IC50 value.

Receptor Binding Assay (Radioligand Competition)

This protocol is for determining the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to CCR4.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Binding Reaction cluster_separation Separation & Detection cluster_analysis Data Analysis prep_membranes 1. Prepare cell membranes expressing CCR4 incubate 4. Incubate membranes, radioligand, and antagonist/vehicle prep_membranes->incubate prep_radioligand 2. Prepare radiolabeled ligand (e.g., [¹²⁵I]-CCL17) prep_radioligand->incubate prep_antagonist 3. Prepare serial dilutions of this compound prep_antagonist->incubate filter 5. Separate bound from free radioligand via filtration incubate->filter define_nsb   (Include excess unlabeled   ligand for non-specific   binding control) wash 6. Wash filters to remove unbound radioligand filter->wash count 7. Measure radioactivity on filters (scintillation counting) wash->count analyze 8. Calculate specific binding and plot competition curve to determine IC50 and Ki count->analyze

Workflow for a radioligand competition binding assay.

Materials:

  • Cell membranes prepared from CCR4-expressing cells (e.g., CHO-CCR4, Hut78)

  • This compound (Compound 31)

  • Radiolabeled CCR4 ligand (e.g., [¹²⁵I]-CCL17)

  • Unlabeled CCR4 ligand (for determining non-specific binding)

  • Binding buffer

  • Glass fiber filter plates (e.g., 96-well)

  • Vacuum manifold

  • Scintillation counter and scintillation fluid

Protocol:

  • Membrane Preparation:

    • Homogenize CCR4-expressing cells in a lysis buffer and pellet the membranes by centrifugation.

    • Wash the membrane pellet and resuspend in binding buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following to each well in this order:

      • Binding buffer

      • Serial dilutions of this compound or vehicle (for total binding) or a high concentration of unlabeled ligand (for non-specific binding).

      • A fixed concentration of radiolabeled ligand (typically at or below its Kd).

      • Cell membrane preparation.

    • The final volume in each well should be consistent.

  • Incubation:

    • Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at an appropriate temperature (e.g., room temperature or 30°C), with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection and Analysis:

    • Dry the filter plate.

    • Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log of the antagonist concentration and fit a competition curve to determine the IC50.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

In Vivo Tumor Growth Inhibition Study

This protocol outlines a general procedure to evaluate the anti-tumor efficacy of this compound in a mouse xenograft or syngeneic tumor model.

Materials:

  • Immunodeficient mice (for human tumor xenografts) or immunocompetent mice (for syngeneic tumors)

  • Tumor cell line (e.g., CTCL cell lines like MJ or HuT 78 for xenografts, or a murine cancer cell line for syngeneic models)

  • This compound (Compound 31)

  • Vehicle for antagonist administration

  • Calipers for tumor measurement

  • Standard animal husbandry equipment and facilities

Protocol:

  • Tumor Cell Implantation:

    • Harvest and prepare a single-cell suspension of the tumor cells in a suitable medium (e.g., PBS or Matrigel).

    • Inject the tumor cells subcutaneously into the flank of the mice.

  • Animal Grouping and Treatment:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control and this compound treatment group).

    • Administer this compound or vehicle to the mice according to the desired dose, route (e.g., oral gavage), and schedule.

  • Monitoring and Endpoint:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor the body weight and overall health of the animals throughout the study.

    • Continue treatment for a predefined period or until tumors in the control group reach the endpoint criteria.

    • At the end of the study, euthanize the mice and excise the tumors.

  • Analysis:

    • Measure the final tumor weight and volume.

    • Compare the tumor growth between the treatment and control groups to determine the anti-tumor efficacy of the CCR4 antagonist.

    • Tumors can be further processed for histological analysis (e.g., H&E staining) or immunohistochemistry to assess markers of proliferation (e.g., Ki-67) or immune cell infiltration.

Conclusion

This compound (Compound 31) is a valuable research tool for investigating the role of the CCR4-CCL17/CCL22 axis in health and disease. The protocols provided herein offer a framework for studying its effects on key cellular functions and for evaluating its potential as a therapeutic agent. Researchers should optimize these protocols for their specific cell types and experimental conditions to ensure robust and reproducible results.

References

Application Notes and Protocols for the Evaluation of CCR4 Antagonist 2

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for evaluating a novel CCR4 antagonist, hereby designated as "CCR4 Antagonist 2." The following sections detail the mechanism of action, key in vitro and in vivo assays, and data presentation strategies to thoroughly characterize the pharmacological properties of the antagonist.

Introduction to CCR4 and its Antagonism

The C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the migration of immune cells, particularly T helper type 2 (Th2) cells and regulatory T cells (Tregs). Its natural ligands are the chemokines CCL17 (TARC) and CCL22 (MDC).[1] Dysregulation of the CCR4 signaling pathway is implicated in various pathologies, including allergic inflammatory diseases like asthma and atopic dermatitis, as well as in oncology, where it facilitates the infiltration of immunosuppressive Tregs into the tumor microenvironment.[2]

CCR4 antagonists are therapeutic agents designed to block the interaction between CCR4 and its ligands, thereby inhibiting the downstream signaling cascades that lead to immune cell migration and activation. This mechanism of action holds therapeutic promise for a range of diseases by modulating aberrant immune responses.

CCR4 Signaling Pathway

Upon ligand binding, CCR4 activates intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK), phospholipase C (PLC), and phosphatidylinositol 3-kinase (PI3-K) pathways. This ultimately leads to cellular responses such as chemotaxis, adhesion, and cell activation. The following diagram illustrates the canonical CCR4 signaling pathway.

CCR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR4 CCR4 G_protein Gαi/o, Gαq CCR4->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP3 PIP3 PI3K->PIP3 Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis MAPK_pathway MAPK Pathway (ERK, JNK, p38) PKC->MAPK_pathway Akt Akt PIP3->Akt Akt->MAPK_pathway MAPK_pathway->Chemotaxis CCL17_22 CCL17/CCL22 CCL17_22->CCR4 Binds Antagonist This compound Antagonist->CCR4 Blocks

Figure 1. Simplified CCR4 Signaling Pathway.

Experimental Workflow for this compound Evaluation

The comprehensive evaluation of a novel CCR4 antagonist involves a multi-step process, beginning with in vitro characterization and progressing to in vivo efficacy models. The following diagram outlines a typical experimental workflow.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_functional cluster_invivo In Vivo Evaluation Binding_Assay Receptor Binding Assay Functional_Assays Functional Assays Binding_Assay->Functional_Assays Confirm Functional Activity Selectivity_Panel Selectivity Profiling Functional_Assays->Selectivity_Panel Assess Off-Target Effects Chemotaxis Chemotaxis Assay Functional_Assays->Chemotaxis Calcium Calcium Mobilization Functional_Assays->Calcium Internalization Receptor Internalization Functional_Assays->Internalization PK_PD Pharmacokinetics/ Pharmacodynamics Selectivity_Panel->PK_PD Proceed if Selective Efficacy_Models Disease Models PK_PD->Efficacy_Models Determine Dosing Regimen Clinical_Development Clinical Development Efficacy_Models->Clinical_Development Candidate Selection

Figure 2. Experimental Workflow for CCR4 Antagonist Evaluation.

In Vitro Assay Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the CCR4 receptor.

Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human CCR4.

    • Harvest cells and homogenize in cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

    • Determine protein concentration using a BCA assay.

  • Competition Binding Assay:

    • In a 96-well plate, add in the following order:

      • 150 µL of membrane preparation (5-20 µg protein).

      • 50 µL of varying concentrations of unlabeled this compound.

      • 50 µL of a fixed concentration of radiolabeled ligand (e.g., [¹²⁵I]-CCL17 or [¹²⁵I]-CCL22).

    • Incubate at 30°C for 60 minutes with gentle agitation.

    • Non-specific binding control: Incubate with an excess of unlabeled ligand.

    • Total binding control: Incubate with radioligand and buffer only.

  • Filtration and Counting:

    • Terminate the reaction by rapid vacuum filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filters and add scintillation cocktail.

    • Measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Chemotaxis Assay

Objective: To assess the ability of this compound to inhibit CCL17- or CCL22-mediated cell migration.

Protocol:

  • Cell Preparation:

    • Use a CCR4-expressing cell line (e.g., Hut78) or primary human T cells.

    • Wash and resuspend cells in assay medium (e.g., RPMI with 0.5% BSA) to a concentration of 1 x 10⁶ cells/mL.

  • Transwell Assay:

    • Add 100 µL of assay medium containing a chemoattractant (CCL17 or CCL22 at a predetermined optimal concentration, e.g., 0.3-1.0 nM) to the lower chamber of a 96-well Transwell plate.

    • In the upper chamber, add 50 µL of the cell suspension.

    • Add 50 µL of varying concentrations of this compound to the upper chamber.

    • Negative control: No chemoattractant in the lower chamber.

    • Positive control: Chemoattractant in the lower chamber, vehicle control in the upper chamber.

  • Incubation and Cell Quantification:

    • Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator.

    • Quantify the number of migrated cells in the lower chamber. This can be done by:

      • Counting the cells using a hemocytometer or an automated cell counter.

      • Using a fluorescent dye like Calcein AM and measuring fluorescence on a plate reader.

      • Image cytometry to directly count cells on the bottom of the Transwell plate.

  • Data Analysis:

    • Calculate the percentage of migration inhibition for each antagonist concentration relative to the positive control.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Calcium Mobilization Assay

Objective: To measure the effect of this compound on CCL17- or CCL22-induced intracellular calcium release.

Protocol:

  • Cell Preparation and Dye Loading:

    • Use HEK293 cells co-expressing CCR4 and a promiscuous G-protein like Gα16, or a CCR4-expressing cell line.

    • Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 1-hour incubation at 37°C.

  • Assay Procedure:

    • Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES).

    • Pre-incubate the cells with varying concentrations of this compound or vehicle for 15-30 minutes.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Add a pre-determined concentration of agonist (CCL17 or CCL22) to stimulate calcium release.

    • Continue recording the fluorescence signal for 2-3 minutes.

  • Data Analysis:

    • Measure the peak fluorescence intensity after agonist addition.

    • Normalize the data to the baseline fluorescence.

    • Calculate the percentage of inhibition of the agonist-induced calcium response for each concentration of the antagonist.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

Receptor Internalization Assay

Objective: To determine if this compound induces or blocks ligand-induced CCR4 internalization.

Protocol:

  • Cell Treatment:

    • Use a CCR4-expressing cell line like Hut78 or primary T cells.

    • Incubate the cells (e.g., 0.5 x 10⁶ cells per sample) with varying concentrations of this compound, a known agonist (e.g., CCL22), or vehicle control for 30-60 minutes at 37°C.

  • Antibody Staining:

    • Place the cells on ice to stop the internalization process.

    • Wash the cells with cold PBS containing 1% BSA.

    • Incubate the cells with a PE-conjugated anti-CCR4 antibody for 30 minutes at 4°C in the dark.

    • Wash the cells again to remove unbound antibody.

  • Flow Cytometry Analysis:

    • Resuspend the cells in sheath fluid for immediate analysis on a flow cytometer.

    • Measure the mean fluorescence intensity (MFI) of the PE signal, which corresponds to the amount of CCR4 remaining on the cell surface.

  • Data Analysis:

    • Calculate the percentage of CCR4 internalization relative to the vehicle-treated control.

    • Plot the percentage of internalization or the MFI against the log concentration of the antagonist.

In Vivo Experimental Design

Objective: To evaluate the in vivo efficacy of this compound in a relevant disease model (e.g., oncology).

Protocol (Syngeneic Mouse Tumor Model):

  • Animal Model:

    • Use an appropriate mouse strain (e.g., C57BL/6 or BALB/c) and a syngeneic tumor cell line that expresses CCL17 and/or CCL22 (e.g., CT26 colon carcinoma or 4T1 breast cancer).

  • Tumor Implantation:

    • Inject tumor cells subcutaneously into the flank of the mice.

    • Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).

  • Treatment Groups:

    • Randomize mice into treatment groups (n=10-15 mice per group):

      • Vehicle control (oral gavage or appropriate route).

      • This compound (at various dose levels, e.g., 10, 30, 100 mg/kg, daily).

      • Positive control (e.g., an anti-PD-1 antibody).

      • Combination of this compound and the positive control.

  • Dosing and Monitoring:

    • Administer the treatments as per the defined schedule.

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor body weight and overall animal health.

  • Endpoint Analysis:

    • At the end of the study (or at intermediate time points), euthanize a subset of mice from each group.

    • Excise tumors and spleens for analysis.

    • Tumor Analysis:

      • Perform flow cytometry to quantify the infiltration of different immune cell populations (e.g., CD8+ T cells, Tregs [FoxP3+], myeloid-derived suppressor cells).

      • Perform immunohistochemistry (IHC) for markers like CD8 and FoxP3 to assess the CD8:Treg ratio.

    • Spleen/Blood Analysis:

      • Analyze peripheral immune cell populations by flow cytometry.

  • Data Analysis:

    • Plot mean tumor growth curves for each group.

    • Perform statistical analysis (e.g., ANOVA) to compare tumor growth between groups.

    • Analyze the immune cell populations in the tumor and periphery to understand the mechanism of action.

Data Presentation

Quantitative data from the in vitro and in vivo studies should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Pharmacological Profile of this compound

AssayLigandCell LineParameterValue
Radioligand Binding[¹²⁵I]-CCL22HEK293-CCR4Ki (nM)e.g., 5.2
ChemotaxisCCL22Hut78IC50 (nM)e.g., 15.8
Calcium MobilizationCCL22CHO-CCR4IC50 (nM)e.g., 21.4
Receptor InternalizationCCL22Hut78% Inhibition @ 1µMe.g., 85%

Table 2: In Vitro Potency of Selected CCR4 Antagonists

AntagonistBinding Assay (Ki, nM)Chemotaxis Assay (IC50, nM)Calcium Flux (IC50, nM)
This compound e.g., 5.2e.g., 15.8e.g., 21.4
GSK2239633~1.1 (pIC50 7.96)--
AZD-2098~15.8 (pIC50 7.8)Inhibits Th2 chemotaxisInhibits Ca²⁺ response
K777578.9No Ca²⁺ mobilization

Table 3: In Vivo Efficacy of this compound in a Syngeneic Tumor Model

Treatment GroupTumor Growth Inhibition (%)Intratumoral CD8:Treg Ratio (Fold Change vs. Vehicle)
Vehicle01.0
This compound (30 mg/kg) e.g., 45%e.g., 2.5
Anti-PD-1e.g., 55%e.g., 3.0
This compound + Anti-PD-1 e.g., 80%e.g., 5.2

Conclusion

This document provides a framework for the comprehensive preclinical evaluation of a novel CCR4 antagonist. The detailed protocols for key in vitro and in vivo assays, along with structured data presentation, will enable a thorough characterization of the antagonist's potency, selectivity, and mechanism of action. This systematic approach is crucial for identifying promising drug candidates for further development in the treatment of inflammatory diseases and cancer.

References

Application Notes and Protocols: CCR4 Antagonists in Combination with Checkpoint Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of cancer immunotherapy is continually evolving, with combination strategies emerging as a cornerstone for overcoming treatment resistance and enhancing therapeutic efficacy. One such promising approach involves the synergistic use of C-C chemokine receptor type 4 (CCR4) antagonists and immune checkpoint inhibitors. CCR4, predominantly expressed on regulatory T cells (Tregs), plays a pivotal role in mediating their migration into the tumor microenvironment (TME).[1] By accumulating in the TME, Tregs suppress the anti-tumor activity of effector T cells, thereby promoting tumor growth and immune evasion.[1]

Checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies, have revolutionized cancer treatment by reinvigorating exhausted T cells. However, their efficacy can be limited by the immunosuppressive TME, where a high influx of Tregs can counteract their therapeutic effects.[2] Notably, studies have shown that treatment with checkpoint inhibitors can lead to the upregulation of CCR4 ligands, CCL17 and CCL22, within the tumor, thereby attracting more Tregs and creating a potential mechanism of resistance.[2]

This document provides detailed application notes and experimental protocols for investigating the combination of CCR4 antagonists and checkpoint inhibitors, drawing from preclinical and clinical findings.

Mechanism of Action: A Dual Approach to Enhancing Anti-Tumor Immunity

The combination of a CCR4 antagonist and a checkpoint inhibitor targets two distinct but complementary mechanisms of immune suppression:

  • CCR4 Antagonism: Small molecule antagonists or monoclonal antibodies targeting CCR4 block the interaction between the receptor on Tregs and its ligands (CCL17 and CCL22) in the TME. This inhibition prevents the recruitment and accumulation of immunosuppressive Tregs at the tumor site.[1] The reduction in Treg infiltration shifts the balance in the TME towards a more pro-inflammatory state, allowing for a more robust anti-tumor immune response.

  • Checkpoint Inhibition: Antibodies targeting checkpoint molecules like PD-1 or CTLA-4 release the "brakes" on effector T cells, restoring their ability to recognize and eliminate cancer cells.

By combining these two strategies, researchers aim to not only activate effector T cells but also to remove the immunosuppressive Treg shield within the tumor, leading to a more potent and durable anti-cancer effect.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway and a general experimental workflow for evaluating the combination therapy.

CCR4_Signaling_Pathway cluster_TME Tumor Microenvironment (TME) cluster_Treg Regulatory T Cell (Treg) cluster_Intervention Therapeutic Intervention Tumor Cells Tumor Cells CCL17/CCL22 CCL17/CCL22 Tumor Cells->CCL17/CCL22 Dendritic Cells Dendritic Cells Dendritic Cells->CCL17/CCL22 Macrophages Macrophages Macrophages->CCL17/CCL22 Effector T Cell Effector T Cell Treg Treg Suppression of Effector T Cells Suppression of Effector T Cells Treg->Suppression of Effector T Cells CCR4 CCR4 CCL17/CCL22->CCR4 binds G-protein signaling G-protein signaling CCR4->G-protein signaling Chemotaxis & Migration Chemotaxis & Migration G-protein signaling->Chemotaxis & Migration Chemotaxis & Migration->Treg recruits to TME Suppression of Effector T Cells->Effector T Cell CCR4 Antagonist CCR4 Antagonist CCR4 Antagonist->CCR4 blocks Checkpoint Inhibitor Checkpoint Inhibitor PD-1/CTLA-4 PD-1/CTLA-4 Checkpoint Inhibitor->PD-1/CTLA-4 blocks PD-1/CTLA-4->Effector T Cell inhibits

Caption: CCR4 signaling pathway in Treg migration and immunosuppression.

Experimental_Workflow cluster_Preclinical Preclinical In Vivo Study cluster_Analysis Data Analysis Tumor Model Selection Tumor Model Selection Tumor Implantation Tumor Implantation Tumor Model Selection->Tumor Implantation Treatment Groups Treatment Groups Tumor Implantation->Treatment Groups Dosing Dosing Treatment Groups->Dosing Monitoring Monitoring Dosing->Monitoring Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis Tumor Growth Inhibition Tumor Growth Inhibition Endpoint Analysis->Tumor Growth Inhibition Survival Analysis Survival Analysis Endpoint Analysis->Survival Analysis Immune Cell Profiling Immune Cell Profiling Endpoint Analysis->Immune Cell Profiling

Caption: General experimental workflow for preclinical evaluation.

Preclinical Data Summary

Preclinical studies in various syngeneic mouse tumor models have demonstrated the potential of combining CCR4 antagonists with checkpoint inhibitors.

Tumor Model CCR4 Antagonist Checkpoint Inhibitor Key Findings
CT26 (Colon Carcinoma) CCR4-351Anti-CTLA-4, Anti-CD137Increased anti-tumor efficacy, with a higher number of tumor-free mice in the combination group compared to monotherapy. Checkpoint inhibitors induced the expression of CCR4 ligands in this model, which has low baseline levels.
Pan02 (Pancreatic Cancer) CCR4-351Not specified in detailCCR4 blockade reduced the number of Tregs and enhanced anti-tumor immune activity in this model with high baseline levels of CCR4 ligands.

Clinical Data Summary

The combination of the oral CCR4 antagonist tivumecirnon (FLX475) with the anti-PD-1 antibody pembrolizumab has been evaluated in the Phase 1/2 FLX475-02 clinical trial (NCT03674567) across different cancer types.

Non-Small Cell Lung Cancer (NSCLC) - Checkpoint Inhibitor-Naïve
Patient Cohort Treatment Objective Response Rate (ORR) Median Progression-Free Survival (PFS)
PD-L1 Positive (TPS ≥1%) Tivumecirnon + Pembrolizumab40% (8/20)6.3 months
PD-L1 Low (TPS 1-49%) Tivumecirnon + Pembrolizumab38% (6/16)Not Reported
PD-L1 High (TPS ≥50%) Tivumecirnon + Pembrolizumab50% (2/4)Not Reported
Historical Pembrolizumab Monotherapy Pembrolizumab18%4.0 months
Head and Neck Squamous Cell Carcinoma (HNSCC) - Checkpoint Inhibitor-Experienced
Patient Cohort Treatment Objective Response Rate (ORR) Median Progression-Free Survival (PFS)
All Patients (n=32) Tivumecirnon + Pembrolizumab15.6%2.2 months
HPV-Positive (n=18) Tivumecirnon + Pembrolizumab22.2%2.9 months
PD-L1 Positive (CPS ≥1%) (n=22) Tivumecirnon + Pembrolizumab18.2%Not Reported

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Model (CT26 Colon Carcinoma)

This protocol is based on methodologies reported for the CT26 model, which has low baseline expression of CCR4 ligands that are upregulated upon checkpoint inhibitor treatment.

1. Cell Culture and Tumor Implantation:

  • Culture CT26 colon carcinoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • Harvest cells at 80-90% confluency and resuspend in sterile phosphate-buffered saline (PBS).
  • Subcutaneously inject 5 x 10^5 CT26 cells in 100 µL of PBS into the right flank of 6-8 week old female BALB/c mice.

2. Treatment Groups (n=10 mice per group):

  • Group 1: Vehicle control (e.g., oral gavage of vehicle for CCR4 antagonist and intraperitoneal (IP) injection of isotype control antibody).
  • Group 2: CCR4 antagonist monotherapy (e.g., 50 mg/kg, once daily, oral gavage).
  • Group 3: Checkpoint inhibitor monotherapy (e.g., anti-CTLA-4 antibody, 150 µ g/mouse for the first dose, then 100 µ g/mouse , IP, on days 7, 10, and 14 post-tumor implantation).
  • Group 4: Combination of CCR4 antagonist and checkpoint inhibitor.

3. Dosing and Monitoring:

  • Begin treatment when tumors reach a palpable size (approximately 40-70 mm³), typically 7 days post-implantation.
  • Administer the CCR4 antagonist daily via oral gavage.
  • Administer the checkpoint inhibitor or isotype control on the specified days.
  • Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
  • Monitor body weight and general health of the mice.

4. Endpoint Analysis:

  • Euthanize mice when tumors reach a predetermined endpoint size (e.g., 1500 mm³) or at the end of the study period.
  • Collect tumors, spleens, and tumor-draining lymph nodes for further analysis (e.g., immune cell profiling).
  • Analyze tumor growth inhibition and overall survival.

Protocol 2: Immune Cell Profiling of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

This protocol provides a representative panel for identifying and quantifying key immune cell populations within the TME.

1. Tumor Digestion:

  • Excise tumors and mechanically dissociate them into small pieces.
  • Digest the tumor fragments in a solution containing collagenase D (1 mg/mL) and DNase I (100 µg/mL) in RPMI-1640 for 30-45 minutes at 37°C with agitation.
  • Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
  • Lyse red blood cells using an ACK lysis buffer.

2. Flow Cytometry Staining:

  • Wash the single-cell suspension in FACS buffer (PBS with 2% FBS).
  • Stain for cell viability using a live/dead stain (e.g., Zombie Aqua).
  • Block Fc receptors with an anti-CD16/32 antibody.
  • Stain for surface markers with a cocktail of fluorescently conjugated antibodies. A representative panel includes:
  • Lineage Markers: CD45 (pan-leukocyte), CD3 (T cells), CD4 (helper T cells), CD8 (cytotoxic T cells).
  • Treg Markers: CD25, FoxP3 (intracellular).
  • Activation/Exhaustion Markers: PD-1, CTLA-4.
  • CCR4 Expression: CCR4.
  • For intracellular staining of FoxP3, fix and permeabilize the cells according to the manufacturer's protocol (e.g., using a FoxP3/Transcription Factor Staining Buffer Set).

3. Data Acquisition and Analysis:

  • Acquire data on a flow cytometer.
  • Analyze the data using flow cytometry analysis software. Gate on live, singlet, CD45+ cells to identify immune cells. Further gate on T cell subsets (CD3+CD4+, CD3+CD8+) and Tregs (CD4+CD25+FoxP3+).
  • Quantify the percentage and absolute number of different immune cell populations within the TME.
  • Analyze the expression of CCR4 on Tregs and checkpoint molecules on effector T cells.

Conclusion

The combination of CCR4 antagonists and checkpoint inhibitors represents a rational and promising strategy in cancer immunotherapy. By targeting both Treg-mediated immunosuppression and T cell exhaustion, this dual approach has the potential to overcome resistance to checkpoint inhibitors alone and improve clinical outcomes for patients with a variety of cancers. The protocols and data presented in these application notes provide a framework for researchers to further investigate and optimize this therapeutic strategy.

References

Application Note: CCR4 Antagonists for the Depletion and Functional Inhibition of Regulatory T Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Regulatory T cells (Tregs), characterized by the expression of CD4, CD25, and the transcription factor FOXP3, are critical mediators of immune suppression.[1][2] While essential for preventing autoimmunity, their accumulation within the tumor microenvironment (TME) is a significant barrier to effective anti-tumor immunity.[2][3] Tregs suppress the function of effector T cells, enabling tumor growth and immune evasion. Consequently, strategies to deplete or inhibit Treg function are a major focus of cancer immunotherapy research.

The C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor highly expressed on the most immunosuppressive subsets of Tregs, often referred to as effector Tregs (eTregs).[4] Its ligands, CCL17 and CCL22, are frequently secreted by tumor cells and other cells within the TME, actively recruiting Tregs to the tumor site. This makes the CCR4-CCL22/CCL17 axis a prime target for therapeutic intervention. Two primary classes of CCR4 antagonists have been developed: depleting monoclonal antibodies and small molecule inhibitors that block Treg migration.

Mechanism of Action

Monoclonal Antibody-Mediated Depletion (e.g., Mogamulizumab)

Mogamulizumab (KW-0761) is a humanized, defucosylated IgG1 monoclonal antibody that targets CCR4. Its primary mechanism for depleting Tregs is through enhanced antibody-dependent cellular cytotoxicity (ADCC).

  • Binding: Mogamulizumab binds specifically to the CCR4 receptor on the surface of Tregs.

  • Enhanced ADCC: The antibody has been engineered with a defucosylated Fc region. The absence of fucose sugar enhances its binding affinity to the FcγRIIIa receptor on immune effector cells, particularly Natural Killer (NK) cells.

  • Cell Lysis: This high-affinity interaction triggers the potent activation of NK cells, which then release cytotoxic granules (perforin and granzymes) to kill the CCR4-expressing Treg. Importantly, Mogamulizumab does not exhibit complement-dependent cytotoxicity (CDC) or directly induce apoptosis.

cluster_0 Mechanism of Treg Depletion by Anti-CCR4 Antibody treg CCR4+ Treg Cell moga Mogamulizumab (Anti-CCR4 mAb) treg->moga Binds to CCR4 lysis Treg Apoptosis (ADCC) nk_cell NK Cell nk_cell->treg Releases Granzymes & Perforin moga->nk_cell Fc region binds to FcγRIIIa

Caption: Mechanism of Antibody-Dependent Cellular Cytotoxicity (ADCC).

Small Molecule-Mediated Inhibition of Migration

Small molecule antagonists (e.g., FLX475, CCR4-351) represent a different therapeutic strategy. Instead of systemically depleting Tregs, these compounds block the CCR4 signaling pathway.

  • Receptor Blockade: The small molecules bind to the CCR4 receptor, physically preventing its natural ligands, CCL17 and CCL22, from binding and activating the receptor.

  • Inhibition of Chemotaxis: By blocking the signaling cascade, these antagonists inhibit the directed migration (chemotaxis) of Tregs towards the high concentrations of CCL17 and CCL22 found in the TME. This mechanism reduces the accumulation of immunosuppressive Tregs specifically within the tumor, potentially avoiding the broader systemic Treg depletion seen with antibody-based approaches and offering a different safety profile.

cluster_0 CCR4 Signaling and Blockade ccl22 CCL17 / CCL22 (Chemokines in TME) ccr4 CCR4 Receptor ccl22->ccr4 Binds & Activates migration Treg Migration to Tumor ccr4->migration G-protein signaling treg Treg Cell Membrane antagonist Small Molecule Antagonist antagonist->ccr4 Blocks Ligand Binding

Caption: Inhibition of Treg migration by a small molecule CCR4 antagonist.

Quantitative Data Summary

The efficacy of CCR4 antagonists has been demonstrated in both clinical and preclinical settings.

Table 1: Clinical Efficacy of Mogamulizumab in Depleting Peripheral Blood Tregs

Study Population Dosage Baseline Treg Level Post-Treatment Treg Level Reference
Cutaneous T-Cell Lymphoma (CTCL) Patients 0.1 - 1.0 mg/kg 58.6% to 100% of Tregs were CCR4+ Significant decrease in Treg numbers and CCR4 expression

| Advanced Solid Tumor Patients | 0.1 - 1.0 mg/kg | Median 2.1% of CD4+ T cells | Median 0.20% of CD4+ T cells (at 4 weeks) | |

Table 2: Preclinical Efficacy of Small Molecule CCR4 Antagonists

Compound Class Assay Potency / Effect Key Finding Reference
Small Molecule Antagonists In Vitro Chemotaxis Low double-digit nM range Potently block migration of primary human Tregs.
CCR4-351 In Vivo Tumor Model Reduced Treg numbers in tumor Blockade of CCR4 enhanced anti-tumor immune activity.

| FLX Bio Antagonist | In Vivo Trafficking Model | Inhibited Treg migration into tumor | Did not deplete Tregs in peripheral tissues (blood, spleen). | |

Experimental Protocols

Protocol 1: Flow Cytometry for Treg Identification and Quantification

This protocol describes the identification of human Tregs from peripheral blood mononuclear cells (PBMCs) using a minimal, consensus-based marker panel.

1. Materials:

  • PBMCs isolated by density gradient centrifugation.

  • FACS Tubes (5 mL polystyrene).

  • Cell Staining Buffer (e.g., PBS with 2% FBS).

  • Fixation/Permeabilization Buffer Kit (e.g., Foxp3/Transcription Factor Staining Buffer Set).

  • Fluorochrome-conjugated antibodies:

    • Anti-CD3

    • Anti-CD4

    • Anti-CD25

    • Anti-CD127

    • Anti-FOXP3

    • (Optional) Anti-CD45RA for naïve/effector Treg discrimination.

2. Surface Staining Procedure:

  • Resuspend 1-2 million PBMCs in 100 µL of Cell Staining Buffer.

  • Add pre-titrated amounts of surface antibodies (CD3, CD4, CD25, CD127, CD45RA).

  • Vortex gently and incubate for 30 minutes at 4°C in the dark.

  • Wash cells by adding 2 mL of Cell Staining Buffer and centrifuging at 300-400 x g for 5 minutes. Discard the supernatant.

3. Intracellular Staining Procedure (for FOXP3):

  • Resuspend the cell pellet from step 4 in 1 mL of freshly prepared Fixation Buffer.

  • Incubate for 20-30 minutes at room temperature in the dark.

  • Centrifuge and discard the supernatant. Wash once with 2 mL of Permeabilization Buffer.

  • Resuspend the cell pellet in 100 µL of Permeabilization Buffer.

  • Add the pre-titrated anti-FOXP3 antibody.

  • Vortex gently and incubate for 30-45 minutes at room temperature in the dark.

  • Wash cells once with 2 mL of Permeabilization Buffer.

  • Resuspend the final cell pellet in 300-500 µL of Cell Staining Buffer for acquisition on a flow cytometer.

4. Gating Strategy: A sequential gating strategy is used to identify the Treg population.

A Total Cells (FSC vs SSC) B Singlets (FSC-A vs FSC-H) A->B C Lymphocytes (CD3+) B->C D Helper T Cells (CD4+) C->D E CD25+ CD127low/- D->E F Regulatory T Cells (FOXP3+) E->F

Caption: Flow cytometry gating strategy for identifying human Tregs.

Protocol 2: In Vitro Treg Depletion Assay (ADCC)

This assay measures the ability of an anti-CCR4 antibody to induce NK cell-mediated killing of Tregs.

1. Materials:

  • Target Cells: Human Tregs (CD4+CD25+), isolated via magnetic cell sorting.

  • Effector Cells: Human NK cells, isolated from a healthy donor.

  • Anti-CCR4 antibody (test article) and an isotype control antibody.

  • Assay Medium: RPMI 1640 + 10% FBS.

  • 96-well U-bottom plate.

  • Cytotoxicity Assay Kit (e.g., LDH release or similar non-radioactive method).

2. Procedure:

  • Plate target Treg cells at a constant density (e.g., 1 x 10^4 cells/well) in the 96-well plate.

  • Prepare serial dilutions of the anti-CCR4 antibody and isotype control. Add to the wells containing target cells.

  • Add effector NK cells at varying Effector-to-Target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).

  • Include control wells:

    • Target Spontaneous Release (targets + medium only).

    • Target Maximum Release (targets + lysis buffer).

    • Effector Spontaneous Release (effectors + medium only).

  • Incubate the plate for 4-6 hours at 37°C, 5% CO2.

  • Following incubation, measure cell lysis according to the cytotoxicity kit manufacturer's instructions (e.g., by measuring LDH in the supernatant).

3. Data Analysis: Calculate the percentage of specific lysis for each condition using the formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

A Isolate Tregs (Targets) & NK Cells (Effectors) B Plate Tregs in 96-well Plate A->B C Add serial dilutions of Anti-CCR4 Antibody B->C D Add NK Cells at varying E:T Ratios C->D E Incubate for 4-6 hours at 37°C D->E F Measure Cell Lysis (e.g., LDH Assay) E->F G Calculate % Specific Lysis F->G

Caption: Experimental workflow for an in vitro ADCC assay.

Protocol 3: In Vitro Treg Migration (Chemotaxis) Assay

This assay evaluates the ability of a small molecule antagonist to block Treg migration towards a CCR4 ligand.

1. Materials:

  • Transwell assay plates (e.g., 5 µm pore size).

  • Isolated human Tregs.

  • Assay Medium: RPMI 1640 + 0.5% BSA.

  • Recombinant human CCL22 or CCL17.

  • Small molecule CCR4 antagonist and vehicle control (e.g., DMSO).

2. Procedure:

  • Prepare assay medium containing the chemoattractant (e.g., 100 ng/mL CCL22) and add 600 µL to the lower chambers of the transwell plate. Add medium without chemoattractant to negative control wells.

  • Resuspend isolated Tregs at 1 x 10^6 cells/mL in assay medium.

  • Pre-incubate the cells with various concentrations of the CCR4 antagonist or vehicle control for 30 minutes at 37°C.

  • Add 100 µL of the cell suspension (containing 1 x 10^5 cells) to the upper chamber of each transwell insert.

  • Incubate the plate for 2-3 hours at 37°C, 5% CO2.

  • After incubation, carefully remove the transwell insert. Collect the cells that have migrated to the lower chamber.

  • Quantify the migrated cells using a cell counter or by flow cytometry (by adding a fixed number of counting beads to each sample).

3. Data Analysis: Calculate the percentage of migration inhibition compared to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value of the antagonist.

References

Troubleshooting & Optimization

CCR4 antagonist 2 solubility and formulation issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CCR4 Antagonist 2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and formulation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a novel, potent, and orally bioavailable small molecule inhibitor of the C-C chemokine receptor 4 (CCR4).[1] Like many small molecule kinase inhibitors, it possesses a hydrophobic structure, which often leads to poor aqueous solubility. This can create challenges in achieving desired concentrations for in vitro assays and developing suitable formulations for in vivo studies, potentially impacting bioavailability and therapeutic efficacy.[2][3]

Q2: What are the common solvents for dissolving this compound for in vitro experiments?

A2: For initial stock solutions, organic solvents like Dimethyl Sulfoxide (DMSO) are typically used. One supplier notes that a similar CCR4 antagonist is soluble in DMSO at concentrations of 100 mg/mL or higher.[4] However, it is crucial to minimize the final concentration of DMSO in cell-based assays (typically <0.5%) to avoid solvent-induced toxicity. For aqueous buffers used in assays, the solubility is expected to be significantly lower.

Q3: My this compound is precipitating out of my aqueous buffer during my experiment. What can I do?

A3: Precipitation in aqueous media is a common issue for poorly soluble compounds. Here are a few troubleshooting steps:

  • Lower the Concentration: The simplest solution is to reduce the final concentration of the antagonist in your assay to below its aqueous solubility limit.

  • Use a Co-solvent: Incorporating a small percentage of a water-miscible organic solvent, such as ethanol or propylene glycol, in your final assay medium can help maintain solubility.[5]

  • Incorporate a Surfactant: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.

  • Complexation with Cyclodextrins: Cyclodextrins, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, significantly enhancing their aqueous solubility.

Q4: How can I formulate this compound for oral administration in animal studies?

A4: Developing an oral formulation for a poorly soluble compound like this compound requires strategies to enhance its dissolution and absorption. Common approaches include:

  • Aqueous Suspensions: Micronizing the drug to increase its surface area and suspending it in an aqueous vehicle with a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween® 80) is a common starting point.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be highly effective. The antagonist is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously forms a fine emulsion in the gastrointestinal tract, improving absorption.

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its dissolution rate compared to the crystalline form.

Troubleshooting Guides

This section provides structured guidance for specific issues you might encounter.

Issue 1: High Variability in In Vitro Assay Results

Symptoms: Inconsistent IC50 values, poor reproducibility between experiments, or unexpected cell toxicity.

Possible Cause: Precipitation of the CCR4 antagonist in the assay medium, leading to inaccurate and variable concentrations.

Troubleshooting Workflow:

start High Variability in In Vitro Assays check_solubility Visually inspect for precipitation in media. Centrifuge a sample and check for a pellet. start->check_solubility precip_yes Precipitation Observed check_solubility->precip_yes precip_no No Precipitation check_solubility->precip_no reduce_conc Reduce final compound concentration precip_yes->reduce_conc other_factors Investigate other experimental variables: - Cell density - Incubation time - Plate type precip_no->other_factors use_cosolvent Add a co-solvent (e.g., 1% Ethanol) reduce_conc->use_cosolvent use_surfactant Add a surfactant (e.g., 0.1% Tween® 80) use_cosolvent->use_surfactant use_cd Complex with HP-β-Cyclodextrin use_surfactant->use_cd re_evaluate Re-evaluate assay performance use_cd->re_evaluate cd_end If issues persist, consider a full re-formulation for the assay. re_evaluate->cd_end other_factors->re_evaluate

Caption: Troubleshooting workflow for in vitro assay variability.

Issue 2: Low or Inconsistent Oral Bioavailability in Animal Studies

Symptoms: Plasma concentrations of the CCR4 antagonist are below the limit of quantification or show high inter-animal variability following oral gavage.

Possible Cause: Poor dissolution of the compound in the gastrointestinal tract, leading to limited and erratic absorption.

Troubleshooting Workflow:

start Low/Variable Oral Bioavailability current_formulation Current Formulation: Aqueous Suspension? start->current_formulation is_suspension Yes current_formulation->is_suspension not_suspension No current_formulation->not_suspension micronize Particle Size Reduction: Micronize the compound is_suspension->micronize develop_sedds Develop Lipid-Based Formulation (SEDDS) not_suspension->develop_sedds add_surfactant Optimize Suspension: Add wetting/suspending agents micronize->add_surfactant add_surfactant->develop_sedds develop_asd Develop Amorphous Solid Dispersion develop_sedds->develop_asd re_evaluate_pk Re-evaluate Pharmacokinetics in vivo develop_asd->re_evaluate_pk pk_fail If bioavailability is still low, consider IV administration to assess absolute bioavailability and clearance. re_evaluate_pk->pk_fail cluster_membrane Cell Membrane ccr4 CCR4 g_protein Gαi Protein Activation ccr4->g_protein ccl17 CCL17 / CCL22 ccl17->ccr4 Activates antagonist This compound antagonist->ccr4 Blocks pi3k PI3K / Akt Pathway g_protein->pi3k mapk MAPK Pathway (ERK1/2) g_protein->mapk plc PLC Pathway g_protein->plc chemotaxis Cell Migration (Chemotaxis) pi3k->chemotaxis mapk->chemotaxis proliferation Cell Proliferation mapk->proliferation plc->chemotaxis

References

Technical Support Center: CCR4 Antagonist In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with CCR4 antagonists in vitro.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during in vitro experiments with CCR4 antagonists.

General & Cell Culture

Q1: My results are inconsistent between experiments. What are the most common sources of variability?

A1: Inconsistency in cell-based assays often stems from subtle variations in experimental conditions. Key factors to control include:

  • Cell Health and Viability: Always use healthy, viable cells. Avoid using cells that have been in culture for too many passages, which can lead to phenotypic drift.

  • Cell Confluency: The density of your cell culture can alter morphology, proliferation, and gene expression. Standardize the confluency (e.g., 80%) at which you harvest cells for your assays.[1][2]

  • Consistent Cell Stocks: Use the same frozen stock of cells for a set of experiments to minimize variability.

  • Serum Concentration: Serum proteins can bind to test compounds, reducing their effective concentration. If possible, perform assays in serum-free or reduced-serum media. If serum is required, keep the concentration consistent across all experiments.[3]

  • Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and does not exceed a concentration that is toxic to your cells (typically ≤ 0.5%).[4][5]

Q2: How can I confirm that my cell line expresses functional CCR4?

A2: CCR4 expression can be validated using several methods:

  • Flow Cytometry: This is a common method to quantify the percentage of cells expressing CCR4 on their surface using a fluorescently labeled anti-CCR4 antibody.

  • Western Blot: This technique can be used to detect the total amount of CCR4 protein in cell lysates.

  • RT-PCR: This method can be used to measure the mRNA expression level of CCR4.

  • Functional Assays: A positive response in a chemotaxis or calcium mobilization assay in response to CCR4 ligands (CCL17 or CCL22) confirms the expression of functional receptors.

Receptor Binding Assays

Q3: I'm observing high non-specific binding in my radioligand binding assay. What can I do to reduce it?

A3: High non-specific binding (NSB) can obscure your specific binding signal. Here are some common causes and solutions:

  • Radioligand Issues: The radioligand may be sticking to filters or plates, or it may be degraded. Consider using a lower concentration of the radioligand and ensure its purity. Pre-soaking filters in a blocking agent like polyethyleneimine (PEI) can also help.

  • Insufficient Washing: The washing steps may not be effectively removing all unbound radioligand. Try increasing the number of wash cycles with ice-cold buffer.

  • Membrane Preparation Quality: Poor quality membrane preparations with low receptor density can contribute to high NSB. Titrate the amount of membrane protein used in the assay to find the optimal concentration.

Chemotaxis Assays

Q4: The number of migrating cells in my chemotaxis assay is low, even with a chemoattractant. How can I improve it?

A4: Low cell migration is a common issue in chemotaxis assays. Here are key areas to optimize:

  • Serum Starvation: Cells should be properly serum-starved (typically 18-24 hours in media with 0-0.5% serum) before the assay. This minimizes basal signaling and makes the cells more responsive to the chemoattractant.

  • Chemoattractant Concentration: The concentration of the chemokine (CCL17 or CCL22) is critical. Perform a dose-response experiment to find the optimal concentration.

  • Cell Seeding Density: Optimize the number of cells seeded into the upper chamber. Too few cells will result in a weak signal, while too many can lead to overcrowding.

  • Incubation Time: The ideal incubation time can vary between 2 and 48 hours depending on the cell type. You may need to perform a time-course experiment to determine the peak migration time for your specific cells.

  • Filter Pore Size: The pore size of the transwell insert is critical and must be appropriate for your cell type to allow active migration without letting cells simply fall through.

Q5: I'm seeing a high number of cells migrating in my negative control wells (no chemoattractant). What could be the cause?

A5: High background migration can be caused by several factors:

  • Cells in Poor Health: Unhealthy or dying cells may passively move through the filter. Ensure you are using a healthy, viable cell population.

  • Incorrectly Prepared Media: The media in the top and bottom wells should be identical except for the chemoattractant to avoid creating an unwanted gradient.

  • Over-seeding of Cells: Too many cells in the top chamber can lead to cells being pushed through the pores. Optimize your cell seeding density.

Calcium Mobilization Assays

Q6: The signal-to-noise ratio in my calcium mobilization assay is low. How can I improve it?

A6: A low signal-to-noise ratio can make it difficult to detect a response. Consider the following:

  • Dye Loading: The optimal concentration of calcium-sensitive dyes (e.g., Fluo-4) and the loading time can vary by cell type. Empirically determine the best conditions for your cells.

  • Cell Health: Ensure cells are healthy and not over-confluent, as this can dampen the signaling response.

  • Receptor Expression Levels: Low receptor expression will result in a weak signal. Use a cell line with robust CCR4 expression.

  • G-protein Coupling: CCR4 primarily signals through Gαi proteins. If using a cell line that does not endogenously couple CCR4 to a calcium signal (via Gαq), you may need to co-express a promiscuous G-protein like Gα16 to redirect the signal to the calcium pathway.

Quantitative Data Summary

The following tables summarize the potency of various CCR4 antagonists from the literature.

Table 1: In Vitro Potency of Small Molecule CCR4 Antagonists

CompoundAssay TypeCell Line/SystemLigandIC50 / pIC50Reference
C-021ChemotaxisHuman T cellsCCL22IC50: 140 nM[Source]
C-021GTPγS BindingCHO-CCR4 membranesCCL22IC50: 18 nM[Source]
AZD2098BindingHuman CCR4-pIC50: 7.8[Source]
K777BindingHut78 cellsCCL17IC50: 57 nM[Source]
K777ChemotaxisHut78 cellsCCL17IC50: 8.9 nM[Source]
Compound 2BindingCCR4125I-CCL17pKi: 9.10[Source]
Compound 4BindingCCR4125I-CCL17pKi: 8.74[Source]

Table 2: In Vitro Potency of CCR4 Agonists

AgonistAssay TypeCell Line/SystemEC50 / pEC50Reference
CCL22Receptor InternalizationHUT78 cellspEC50: 8.77[Source]
CCL17Receptor InternalizationHUT78 cellspEC50: 7.98[Source]
CCL22Actin PolymerizationPBMCspEC50: 9.9[Source]
CCL17Actin PolymerizationPBMCspEC50: 10.3[Source]

Experimental Protocols

Protocol 1: Chemotaxis Assay (Transwell Method)
  • Cell Preparation:

    • Culture CCR4-expressing cells (e.g., Hut78, primary T-cells) to ~80% confluency.

    • Serum-starve the cells for 18-24 hours in serum-free media (or media with 0.5% serum).

    • Harvest cells and resuspend in serum-free media at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Add media containing the desired concentration of chemoattractant (CCL17 or CCL22) to the lower wells of a 96-well transwell plate. Include a negative control with no chemoattractant.

    • Add the CCR4 antagonist at various concentrations to both the upper and lower wells.

    • Carefully place the transwell inserts (with an appropriate pore size, e.g., 5 or 8 µm) into the wells.

    • Add 100 µL of the cell suspension to the top of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for 2-48 hours. The optimal time should be determined empirically.

  • Quantification of Migrated Cells:

    • After incubation, carefully remove the transwell inserts.

    • Quantify the number of cells that have migrated to the lower chamber. This can be done by:

      • Staining the cells with a fluorescent dye (e.g., Calcein AM) and reading the fluorescence on a plate reader.

      • Lysing the cells and using a viability assay (e.g., CellTiter-Glo).

      • Directly counting the cells using a hemocytometer or an automated cell counter.

  • Data Analysis:

    • Calculate the percentage of migrating cells for each condition relative to the positive control (chemoattractant only).

    • Plot the percentage of migration against the antagonist concentration to determine the IC50 value.

Protocol 2: Calcium Mobilization Assay
  • Cell Preparation:

    • Seed CCR4-expressing cells into a 96-well black, clear-bottom plate and culture overnight to form a monolayer.

  • Dye Loading:

    • Remove the culture medium and wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES).

    • Add the calcium-sensitive dye (e.g., Fluo-4 AM) solution to the cells and incubate at 37°C for 30-60 minutes in the dark.

    • Wash the cells gently with assay buffer to remove excess dye.

  • Assay Procedure:

    • Place the plate into a fluorescence plate reader (e.g., FLIPR).

    • Add the CCR4 antagonist at various concentrations to the wells and incubate for a predetermined time.

    • Record a baseline fluorescence reading for a few seconds.

    • Add the CCR4 agonist (CCL17 or CCL22) to the wells and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the response of the agonist alone.

    • Plot the normalized response against the antagonist concentration to determine the IC50 value.

Protocol 3: Radioligand Binding Assay (Competition)
  • Membrane Preparation:

    • Harvest CCR4-expressing cells and homogenize them in a cold buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and debris.

    • Centrifuge the supernatant at a high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Membrane preparation (e.g., 10-20 µg of protein).

      • Radiolabeled CCR4 ligand (e.g., [125I]-CCL17) at a concentration near its Kd.

      • Varying concentrations of the unlabeled CCR4 antagonist.

      • For non-specific binding (NSB) wells, add a high concentration of an unlabeled CCR4 agonist or antagonist.

      • For total binding wells, add only the radioligand and membranes.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Allow the filters to dry, then add a scintillation cocktail.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the concentration of the antagonist to determine the IC50 or Ki value.

Visualizations

CCR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular CCL17 CCL17 CCR4 CCR4 CCL17->CCR4 binds CCL22 CCL22 CCL22->CCR4 binds G_protein Gαi/βγ CCR4->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC Gβγ activates AC Adenylyl Cyclase (AC) G_protein->AC Gαi inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG cleaves PIP2 to PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release IP3_DAG->Ca_release IP3 stimulates PKC Protein Kinase C (PKC) IP3_DAG->PKC DAG activates Actin_Poly Actin Polymerization Ca_release->Actin_Poly PKC->Actin_Poly Chemotaxis Chemotaxis Actin_Poly->Chemotaxis cAMP ↓ cAMP AC->cAMP

Caption: Simplified CCR4 signaling pathway.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_functional_assays Functional Assay Types cluster_analysis Data Analysis Cell_Culture 1. Culture CCR4+ Cells Binding 3a. Receptor Binding Assay Cell_Culture->Binding Functional 3b. Functional Assays Cell_Culture->Functional Compound_Prep 2. Prepare CCR4 Antagonist Dilutions Compound_Prep->Binding Compound_Prep->Functional IC50 4. Determine IC50/Ki Binding->IC50 Chemotaxis Chemotaxis Functional->Chemotaxis Calcium Calcium Mobilization Functional->Calcium GTP GTPγS Binding Functional->GTP Chemotaxis->IC50 Calcium->IC50 GTP->IC50 Selectivity 5. Assess Selectivity (Optional) IC50->Selectivity Conclusion 6. Draw Conclusions Selectivity->Conclusion

Caption: General workflow for in vitro evaluation of CCR4 antagonists.

Troubleshooting_Logic Start Inconsistent Results? Check_Cells Verify Cell Health, Passage #, & Confluency Start->Check_Cells Check_Reagents Check Reagent/Compound Stability & Concentration Start->Check_Reagents Check_Protocol Review Assay Protocol (Incubation times, etc.) Start->Check_Protocol Check_Controls Analyze Positive & Negative Controls Start->Check_Controls Problem_Identified Problem Identified? Check_Cells->Problem_Identified Check_Reagents->Problem_Identified Check_Protocol->Problem_Identified Check_Controls->Problem_Identified Optimize Optimize Assay Parameter Problem_Identified->Optimize Yes Consult Consult Literature/ Technical Support Problem_Identified->Consult No End Consistent Results Optimize->End

Caption: A logical approach to troubleshooting inconsistent results.

References

Technical Support Center: Off-Target Effects of CCR4 Antagonist 2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CCR4 antagonist 2. The information is designed to help address specific issues that may be encountered during experiments, with a focus on identifying and mitigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target effects of this compound?

A1: this compound is designed to block the C-C chemokine receptor 4 (CCR4). CCR4 is primarily expressed on T-cell subsets, including Th2 cells and regulatory T cells (Tregs).[1][2] The primary on-target effects of blocking CCR4 signaling include the inhibition of chemotaxis of these immune cells in response to the chemokines CCL17 and CCL22.[2][3] In the context of cancer, this can lead to a reduction of Tregs in the tumor microenvironment, thereby enhancing anti-tumor immune responses.[3]

Q2: What are the most common off-target effects observed with CCR4 antagonists like Mogamulizumab?

A2: The most frequently reported off-target effects are immune-mediated adverse events, largely attributed to the depletion of CCR4-expressing regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis. For the anti-CCR4 antibody Mogamulizumab, common adverse events include:

  • Dermatologic Toxicities: Skin rashes and drug eruptions are very common. These can sometimes mimic the cutaneous lymphomas the drug is intended to treat.

  • Infusion Reactions: These are common, especially during the initial infusions.

  • Autoimmune Complications: Due to the depletion of Tregs, there is a risk of unleashing the immune system against healthy tissues, leading to autoimmune conditions.

  • Serious Organ-Specific Inflammation: Cases of myocarditis, hepatitis, and myositis have been reported.

Q3: Do small molecule CCR4 antagonists have different off-target profiles compared to monoclonal antibodies?

A3: Yes, small molecule antagonists can have different off-target profiles. While they also block CCR4 function, their off-target effects are related to their specific chemical structure and potential to bind to other receptors or enzymes. For example, some small molecules may have off-target activity on other chemokine receptors or kinases. The distinction between Class I and Class II small molecule CCR4 antagonists is also important; for instance, Class I antagonists like C021 can induce CCR4 internalization, while Class II antagonists like AZD2098 do not. This can lead to different cellular responses and potential off-target effects.

Q4: How can I distinguish between an on-target and an off-target phenotype in my cell-based assays?

A4: Differentiating between on-target and off-target effects is a critical aspect of preclinical drug development. Several strategies can be employed:

  • Use a structurally different CCR4 antagonist: If a second, structurally unrelated CCR4 antagonist produces the same phenotype, it is more likely to be an on-target effect.

  • Perform a dose-response analysis: An on-target effect should correlate with the known potency (IC50 or EC50) of the antagonist for CCR4. Off-target effects often appear at higher concentrations.

  • Rescue experiment: In a genetically modified cell line where CCR4 is knocked out or mutated to prevent antagonist binding, the on-target effect should be abolished. If the phenotype persists, it is likely due to an off-target interaction.

  • Use a chemokine control: To confirm the specificity of inhibition in a chemotaxis assay, a different chemokine that does not signal through CCR4 (e.g., CCL21 for CCR7) can be used as a control.

Troubleshooting Guides

Problem 1: High background or no signal in chemotaxis assay.
  • Possible Cause: Issues with the cells, chemokine, or antagonist preparation.

  • Troubleshooting Steps:

    • Cell Viability and CCR4 Expression: Ensure that the cells used in the assay have high viability and express sufficient levels of CCR4. Check CCR4 expression by flow cytometry.

    • Chemokine Activity: Verify the activity of your CCL17 or CCL22 stock. Perform a dose-response curve to determine the optimal concentration for chemotaxis.

    • Antagonist Potency: Confirm the identity and purity of your this compound stock. Prepare fresh dilutions for each experiment.

    • Assay Incubation Time: Optimize the incubation time for cell migration. Too short a time may result in a low signal, while too long may lead to high background.

    • Control Wells: Include negative control wells (no chemokine) to assess random migration and positive control wells (chemokine, no antagonist) to determine the maximum chemotactic response.

Problem 2: Inconsistent results in Treg depletion studies.
  • Possible Cause: Variability in animal models, antibody staining, or flow cytometry gating.

  • Troubleshooting Steps:

    • Animal Model: If using an in vivo model, ensure consistency in the age, sex, and genetic background of the animals. The timing and route of administration of the antagonist should be strictly controlled.

    • Antibody Titration and Staining Protocol: Properly titrate all antibodies used for flow cytometry to ensure optimal signal-to-noise ratio. Use a standardized staining protocol with appropriate fixation and permeabilization for intracellular markers like FoxP3.

    • Flow Cytometry Gating Strategy: Employ a consistent and well-defined gating strategy for identifying Tregs (e.g., CD3+, CD4+, CD25high, FoxP3+). Include fluorescence minus one (FMO) controls to accurately set gates.

    • Sample Handling: Process all samples (e.g., blood, tissue) consistently and in a timely manner to maintain cell viability and marker expression.

Problem 3: Unexpected cytotoxicity in cell-based assays.
  • Possible Cause: The observed cell death may be an off-target effect of this compound, especially at higher concentrations.

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a wide dose-response of the antagonist and assess cell viability in parallel with the functional readout. This will help determine if the cytotoxicity correlates with the on-target inhibitory concentration.

    • Compare with other CCR4 antagonists: Test other CCR4 antagonists with different chemical scaffolds. If they do not induce cytotoxicity at concentrations that block CCR4 function, the effect is likely off-target.

    • Off-Target Screening: Consider screening this compound against a panel of other receptors and kinases to identify potential off-target interactions that could mediate cytotoxicity.

    • Rescue Experiment: Use a CCR4-knockout cell line. If the antagonist is still cytotoxic, it confirms an off-target mechanism.

Data Presentation

Table 1: On-Target Potency of Representative CCR4 Antagonists

AntagonistAssay TypeCell Line/SystemLigandIC50 / pIC50Reference
C-021 ChemotaxisHuman CCR4-expressing cellsCCL22140 nM
ChemotaxisMouse CCR4-expressing cellsCCL2239 nM
[35S]GTPγS BindingHuman CCR4CCL2218 nM
AZD2098 Not SpecifiedHuman CCR4Not Specified7.8
Not SpecifiedRat CCR4Not Specified8.0
Not SpecifiedMouse CCR4Not Specified8.0
Not SpecifiedDog CCR4Not Specified7.6
GSK2239633A [125I]-TARC BindingHuman CCR4TARC (CCL17)7.96

Table 2: Common Adverse Events Associated with Mogamulizumab (Anti-CCR4 mAb)

Adverse Event CategorySpecific ManifestationsFrequencyReference
Dermatologic Toxicities Rash, Drug EruptionVery Common
Infusion-Related Reactions Fever, ChillsCommon
Immune-Mediated Autoimmune conditionsIncreased Risk
Organ-Specific Inflammation Myocarditis, Hepatitis, MyositisReported
Hematologic Lymphopenia, NeutropeniaCommon

Experimental Protocols

Protocol 1: In Vitro Chemotaxis Assay

This protocol is adapted from studies on small molecule CCR4 antagonists.

  • Cell Preparation: Use a human T-cell line that expresses CCR4 (e.g., HuT 78). Culture cells in appropriate media (e.g., RPMI 1640 with 10% FBS).

  • Assay Setup:

    • Use a 24-well transwell plate with a polycarbonate membrane (e.g., 5 µm pore size).

    • Add assay media (e.g., RPMI 1640 with 1% BSA) to the bottom wells.

    • Add a dilution series of the chemokine ligand (CCL17 or CCL22) to the bottom wells to determine the optimal concentration for chemotaxis.

  • Inhibitory Assay:

    • Pre-treat the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

    • Add the pre-treated cells (e.g., 5 x 10^5 cells/well) to the top chamber of the transwell.

    • Add the optimal concentration of CCL17 or CCL22 to the bottom chamber.

    • Include a negative control (no chemokine) and a positive control (chemokine, no antagonist).

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 3 hours.

  • Cell Quantification:

    • Remove the transwell insert.

    • Count the number of migrated cells in the bottom chamber using a cell counter or a viability assay (e.g., MTS assay).

  • Data Analysis:

    • Calculate the percentage of migrated cells relative to the positive control.

    • Plot the percentage of migration against the antagonist concentration and determine the IC50 value.

Protocol 2: Flow Cytometry-Based Receptor Occupancy Assay

This protocol is a general guide for assessing the binding of a therapeutic to its cell surface target.

  • Sample Collection: Collect whole blood samples from subjects treated with this compound.

  • Reagents:

    • A fluorescently labeled competing antibody or ligand that binds to CCR4 at a site that overlaps with the antagonist's binding site.

    • A fluorescently labeled non-competing antibody that binds to a different epitope on CCR4 (for total receptor measurement).

    • Antibodies for cell surface markers to identify the target cell population (e.g., CD3, CD4 for T-cells).

  • Assay Procedure:

    • Free Receptor Measurement: Add the fluorescently labeled competing antibody/ligand to the whole blood sample. Incubate at a low temperature (e.g., 4°C) to prevent receptor internalization.

    • Total Receptor Measurement: Add the fluorescently labeled non-competing antibody to a separate aliquot of the sample.

  • Staining and Lysis:

    • Add antibodies for cell surface markers to identify the cell population of interest.

    • Incubate and then lyse the red blood cells using a lysis buffer.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the target cell population (e.g., CD3+CD4+ T-cells).

    • Measure the mean fluorescence intensity (MFI) of the labeled competing and non-competing antibodies.

  • Data Analysis:

    • Calculate the percentage of receptor occupancy based on the reduction in binding of the competing antibody in the presence of the antagonist, relative to pre-dose or untreated samples.

Visualizations

CCR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL17 CCL17 CCR4 CCR4 CCL17->CCR4 CCL22 CCL22 CCL22->CCR4 G_protein Gαi/Gβγ CCR4->G_protein activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Chemotaxis Chemotaxis PLC->Chemotaxis ERK_MAPK ERK/MAPK PI3K->ERK_MAPK ERK_MAPK->Chemotaxis Antagonist This compound Antagonist->CCR4 blocks Troubleshooting_Workflow Start Unexpected Experimental Outcome (e.g., cytotoxicity, no effect) Check_Reagents Verify Reagent Integrity (Antagonist, Cells, Chemokine) Start->Check_Reagents Dose_Response Perform Dose-Response Curve (On-target vs. Toxicity) Check_Reagents->Dose_Response Secondary_Antagonist Test with Structurally Different CCR4 Antagonist Dose_Response->Secondary_Antagonist Off_Target Off-Target Effect Likely Dose_Response->Off_Target Toxicity at High Conc. Rescue_Experiment Perform Rescue Experiment (CCR4 KO/mutant cells) Secondary_Antagonist->Rescue_Experiment Secondary_Antagonist->Off_Target Different Phenotype On_Target On-Target Effect Confirmed Rescue_Experiment->On_Target Phenotype Abolished Rescue_Experiment->Off_Target Phenotype Persists Off_Target_Screening Conduct Off-Target Screening (Kinase/Receptor Panels) Off_Target->Off_Target_Screening

References

How to control for CCR4 antagonist 2 toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on controlling for toxicity associated with CCR4 antagonist 2. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common toxicities associated with CCR4 antagonists?

A1: Toxicities can vary depending on the modality of the CCR4 antagonist (e.g., small molecule versus monoclonal antibody).

  • Monoclonal Antibodies (e.g., Mogamulizumab): The most common adverse events include infusion-related reactions and dermatologic toxicities (rash).[1][2][3] Other significant toxicities can include infections, and immune-mediated complications like myositis, myocarditis, hepatitis, and pneumonitis.[4][5]

  • Small Molecule Antagonists: While specific data for "this compound" is not available, class-related toxicities for small molecule inhibitors can include off-target effects leading to cellular stress and hepatotoxicity (liver injury). Researchers should be vigilant for signs of liver damage, such as elevated liver enzymes. Small molecule CCR4 antagonists are being developed to minimize side effects compared to antibody-based therapies.

Q2: How can I manage infusion-related reactions when using a monoclonal antibody CCR4 antagonist?

A2: Infusion-related reactions (IRRs) are common with monoclonal antibodies, often occurring during the first infusion. Proactive management is key.

  • Prophylaxis: Pre-medication with antihistamines, acetaminophen, and/or corticosteroids is a common practice to prevent or lessen the severity of IRRs.

  • Monitoring: Closely monitor vital signs and for symptoms such as chills, fever, nausea, tachycardia, and headache during and shortly after the infusion.

  • Intervention: If a reaction occurs, the infusion should be stopped or slowed down. Symptomatic treatment with supportive care should be administered. For mild to moderate reactions, the infusion may be restarted at a reduced rate once symptoms resolve. For severe, life-threatening reactions, the treatment should be permanently discontinued.

Q3: What is the recommended approach for managing dermatologic toxicities (rash) associated with CCR4 antagonists?

A3: Drug-associated rash is a frequent adverse event with CCR4 antagonists like mogamulizumab. Management is guided by the severity of the rash, often graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI-CTCAE).

  • Grade 1: Continue treatment and manage with high-potency topical corticosteroids.

  • Grade 2: Consider delaying treatment. Biopsy is recommended to distinguish between a drug-related rash and disease progression. Treatment may involve high-potency topical or oral steroids.

  • Grade 3: Delay treatment and administer topical and/or oral steroids.

  • Grade 4 (Life-threatening): Permanently discontinue the antagonist.

A skin biopsy can be crucial to differentiate a drug-induced rash from the progression of the underlying disease being studied.

Q4: How do I control for off-target effects with a small molecule CCR4 antagonist?

A4: Off-target effects are a primary concern for small molecule inhibitors. A systematic approach can help mitigate these issues.

  • Dose-Response Experiments: Use the lowest concentration of the antagonist that still achieves the desired on-target effect to minimize engagement with lower-affinity off-targets.

  • Orthogonal Validation: Confirm key findings using a structurally different CCR4 antagonist or a genetic approach (e.g., siRNA/shRNA knockdown of CCR4) to ensure the observed phenotype is due to on-target activity.

  • Target Engagement Assays: Directly measure the binding of the antagonist to CCR4 in your experimental system to correlate target occupancy with the biological effect.

  • Kinome Profiling: If the antagonist is a kinase inhibitor, perform a kinome-wide screen to identify potential off-target kinases.

Q5: What are the best practices for monitoring potential liver toxicity from a small molecule CCR4 antagonist?

A5: Hepatotoxicity is a known risk for some small molecule inhibitors. Regular monitoring is essential.

  • Baseline and Routine Monitoring: Measure liver function tests (LFTs), including ALT, AST, and bilirubin, before initiating treatment and at regular intervals throughout the experiment. For in vivo studies, monitoring every 2-3 weeks for the first few months is a reasonable starting point.

  • Dose Modification: If liver enzyme elevations are observed, consider reducing the dose or temporarily discontinuing the antagonist until levels return to baseline.

  • Investigate Other Causes: Rule out other potential causes of liver injury, such as other medications or viral infections.

Data Presentation

Table 1: Management of Dermatologic Toxicity (Rash) with Monoclonal Antibody CCR4 Antagonists

GradeClinical PresentationRecommended ActionTherapeutic Intervention
1 Macules/papules covering <10% of body surface area (BSA) with or without mild symptoms.Continue antagonist treatment.Initiate high-potency topical corticosteroids. Consider antihistamines for itching.
2 Macules/papules covering 10-30% BSA with moderate symptoms; limiting instrumental activities of daily living (ADL).Consider delaying antagonist treatment. Obtain a skin biopsy.High-potency topical corticosteroids. Consider oral corticosteroids (0.5–1 mg/kg/day).
3 Macules/papules covering >30% BSA with severe symptoms; limiting self-care ADL.Hold antagonist treatment.High-potency topical corticosteroids and/or oral corticosteroids.
4 Life-threatening consequences (e.g., Stevens-Johnson syndrome).Permanently discontinue antagonist treatment.Immediate medical intervention, including intravenous corticosteroids.

Table 2: Troubleshooting Off-Target Effects of Small Molecule CCR4 Antagonists

IssuePotential CauseTroubleshooting Strategy
Unexpected cellular phenotype Off-target activity of the antagonist.1. Validate with a secondary, structurally distinct CCR4 antagonist. 2. Perform a dose-response curve to correlate the phenotype with the on-target IC50.
Cellular toxicity at effective concentrations Engagement of off-targets crucial for cell viability.1. Lower the antagonist concentration to the minimum required for on-target effect.2. Use a more selective CCR4 antagonist if available.
Inconsistent results between experiments Variability in off-target engagement due to slight changes in experimental conditions.1. Standardize all experimental parameters. 2. Perform a rescue experiment by overexpressing a resistant form of CCR4.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration of this compound that reduces the viability of a target cell population by 50% (IC50).

Materials:

  • Target cells expressing CCR4

  • Complete culture medium

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Microplate reader

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range might be from 0.01 µM to 100 µM. Include a vehicle control (medium with the same concentration of solvent as the highest antagonist concentration) and a no-treatment control.

  • Treatment: Remove the existing medium and add 100 µL of the medium containing the various concentrations of the antagonist.

  • Incubation: Incubate the plates for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot it against the antagonist concentration to determine the IC50 value.

Protocol 2: Flow Cytometry-Based Chemokine Internalization Assay

Objective: To assess the pharmacodynamic effect of this compound by measuring the inhibition of ligand-induced CCR4 internalization.

Materials:

  • CCR4-expressing cells (e.g., U937 cells)

  • RPMI 1640 with 10% FBS

  • Biotinylated CCR4 ligand (e.g., CCL22-biotin)

  • Streptavidin-Phycoerythrin (PE)

  • This compound

  • PBS with 0.5% BSA

  • 4% Paraformaldehyde (PFA) in PBS

  • 96-well round-bottom plate

  • Flow cytometer

Methodology:

  • Prepare Chemokine-Streptavidin Complex: Pre-mix biotinylated CCL22 with Streptavidin-PE at a 1:4 molar ratio at room temperature for 3 minutes to form a fluorescent ligand complex.

  • Cell Preparation: Resuspend cells in culture medium at a concentration of 5 x 10^5 cells/mL.

  • Antagonist Pre-incubation: Add this compound at various concentrations to the cell suspension in a 96-well plate. Include a no-antagonist control. Incubate for 30 minutes at 37°C.

  • Ligand Addition: Add the fluorescent chemokine-streptavidin complex to the cells (final concentration of ~20 nM).

  • Internalization: Incubate for 30 minutes at 37°C to allow for receptor internalization.

  • Washing: Chill the plate on ice, then centrifuge at 400 x g for 5 minutes at 4°C. Wash the cells twice with 200 µL of cold medium, followed by two washes with 200 µL of cold PBS + 0.5% BSA.

  • Fixation (Optional): Cells can be fixed with 50 µL of 4% PFA for 5 minutes at room temperature.

  • Flow Cytometry Analysis: Resuspend the cells in PBS + 0.5% BSA and analyze the cellular fluorescence using a flow cytometer. A decrease in fluorescence in antagonist-treated cells compared to the control indicates inhibition of receptor internalization.

Mandatory Visualizations

CCR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL17 CCL17/TARC CCR4 CCR4 CCL17->CCR4 binds CCL22 CCL22/MDC CCL22->CCR4 binds G_protein Gαi & Gβγ CCR4->G_protein activates Beta_Arrestin β-Arrestin CCR4->Beta_Arrestin recruits PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization MAPK MAPK Pathway PI3K->MAPK Cellular_Response Cellular Response (Chemotaxis, Adhesion, Activation) MAPK->Cellular_Response Ca_mobilization->Cellular_Response Internalization Receptor Internalization Beta_Arrestin->Internalization

Caption: CCR4 signaling pathway upon ligand binding.

Toxicity_Assessment_Workflow start Start: this compound in_vitro In Vitro Toxicity Assessment start->in_vitro in_vivo In Vivo Toxicity Studies (if in vitro is acceptable) in_vitro->in_vivo Proceed if safe profile cytotoxicity Cytotoxicity Assays (MTT, LDH) in_vitro->cytotoxicity off_target Off-Target Profiling (Kinase Screens, etc.) in_vitro->off_target hepa_tox Hepatotoxicity Assessment (e.g., in primary hepatocytes) in_vitro->hepa_tox animal_model Select Animal Model (e.g., mouse, rat) in_vivo->animal_model dosing Dose Range Finding Studies animal_model->dosing monitoring Monitor for Adverse Events (Clinical signs, weight loss, etc.) dosing->monitoring histopath Histopathology of Key Organs monitoring->histopath end Toxicity Profile Established histopath->end

References

Improving the efficacy of CCR4 antagonist 2 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing CCR4 antagonist 2 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as Compound 31, is a potent and orally bioavailable small molecule antagonist of the C-C chemokine receptor 4 (CCR4).[1] Its primary mechanism of action is to block the binding of the natural chemokines, CCL17 (TARC) and CCL22 (MDC), to the CCR4 receptor.[2][3] This inhibition disrupts the signaling pathways that lead to the migration and recruitment of specific immune cells, particularly regulatory T cells (Tregs) and Th2 cells, to sites of inflammation or tumors.[2][4]

Q2: What are the key applications of this compound in research?

A2: this compound is primarily used in immunology and oncology research. Its ability to inhibit the trafficking of Tregs into the tumor microenvironment makes it a valuable tool for investigating cancer immunotherapy strategies. By blocking Treg accumulation, it may enhance anti-tumor immune responses. It is also utilized in studies of allergic and inflammatory diseases where Th2 cells play a significant role, such as asthma and atopic dermatitis.

Q3: What are the reported IC50 values for this compound?

A3: The inhibitory potency of this compound has been characterized in functional assays. The reported IC50 values are 40 nM for calcium flux (Ca2+ flux) and 70 nM for chemotaxis (CTX).

Q4: How does a small molecule antagonist like this compound differ from an anti-CCR4 antibody (e.g., Mogamulizumab)?

A4: Small molecule antagonists and depleting antibodies have distinct mechanisms of action. This compound, a small molecule, blocks chemokine binding and subsequent cell migration without causing cell death. In contrast, a depleting antibody like Mogamulizumab not only blocks the receptor but also induces antibody-dependent cell-mediated cytotoxicity (ADCC), leading to the depletion of CCR4-expressing cells. This difference is crucial, as a small molecule antagonist may offer a more targeted inhibition of Treg migration into tumors without depleting beneficial immune cells in healthy tissues.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue 1: Lower than expected or no inhibition of cell migration in a chemotaxis assay.

  • Possible Cause 1: Suboptimal Antagonist Concentration.

    • Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions. Ensure the final concentration is within the expected effective range (around the IC50 of 70 nM, but optimization is key).

  • Possible Cause 2: Incorrect Ligand Concentration.

    • Troubleshooting Step: The concentration of the chemoattractant (CCL17 or CCL22) is critical. Use a concentration that elicits a submaximal response (typically EC80) to provide a clear window for observing antagonism. If the ligand concentration is too high, it can outcompete the antagonist.

  • Possible Cause 3: Inadequate Pre-incubation Time.

    • Troubleshooting Step: For competitive antagonists, it is essential to pre-incubate the cells with this compound before adding the chemokine. A pre-incubation period of 15-30 minutes at 37°C is generally recommended to allow the antagonist to bind to the receptor.

  • Possible Cause 4: Low CCR4 Expression on Cells.

    • Troubleshooting Step: Verify the expression level of CCR4 on your target cells using flow cytometry or qPCR. Low receptor density can lead to a weak chemotactic response and make it difficult to observe inhibition.

  • Possible Cause 5: Cell Health and Viability.

    • Troubleshooting Step: Ensure your cells are healthy and in the logarithmic growth phase. Over-passaged or unhealthy cells may exhibit poor migratory capacity. Perform a viability assay (e.g., trypan blue exclusion) to confirm cell health.

Issue 2: High variability between replicate wells in functional assays.

  • Possible Cause 1: Inconsistent Cell Seeding.

    • Troubleshooting Step: Ensure accurate and consistent cell counting and seeding in each well. Use calibrated pipettes and mix the cell suspension thoroughly before aliquoting.

  • Possible Cause 2: Edge Effects in Assay Plates.

    • Troubleshooting Step: "Edge effects" can occur in multi-well plates. To mitigate this, avoid using the outer wells of the plate for experimental samples, or fill them with media or a buffer to maintain a more uniform temperature and humidity across the plate.

  • Possible Cause 3: Reagent Preparation and Addition.

    • Troubleshooting Step: Prepare fresh dilutions of the antagonist and ligands for each experiment. Ensure thorough mixing and use a consistent technique for adding reagents to the wells.

Issue 3: Unexpected effects on cell viability or proliferation.

  • Possible Cause 1: Off-target Effects at High Concentrations.

    • Troubleshooting Step: While this compound is reported to be selective, high concentrations of any compound can lead to off-target effects. Perform a cell viability assay (e.g., MTS or MTT assay) with a range of antagonist concentrations to determine if it exhibits cytotoxicity at the concentrations used in your functional assays.

  • Possible Cause 2: Contamination of Reagents.

    • Troubleshooting Step: Ensure all reagents, media, and the antagonist stock solution are sterile and free from contamination (e.g., bacterial or mycoplasma).

Data Presentation

Table 1: In Vitro Potency of this compound

Assay TypeIC50 (nM)
Ca2+ Flux40
Chemotaxis (CTX)70

Data sourced from MedchemExpress.

Experimental Protocols

1. Chemotaxis Assay (Transwell Migration Assay)

  • Objective: To measure the ability of this compound to inhibit the migration of CCR4-expressing cells towards a chemokine gradient (CCL17 or CCL22).

  • Materials:

    • CCR4-expressing cells (e.g., Hut78, primary Tregs)

    • Chemotaxis chamber with polycarbonate membranes (e.g., 5 µm pore size for lymphocytes)

    • This compound

    • Recombinant human CCL17 or CCL22

    • Assay buffer (e.g., RPMI 1640 with 1% BSA)

    • Cell counting solution (e.g., CellTiter-Glo®) or flow cytometer

  • Procedure:

    • Starve cells in serum-free media for 2-4 hours prior to the assay.

    • Resuspend cells in assay buffer at a concentration of 1 x 10^6 cells/mL.

    • Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

    • Add the chemoattractant (CCL17 or CCL22 at its EC80 concentration) to the lower chamber of the transwell plate.

    • Add the cell suspension (containing the antagonist or vehicle) to the upper chamber (the insert).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

    • After incubation, carefully remove the upper chamber.

    • Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and using a luminescent cell viability assay or by direct cell counting using a flow cytometer.

    • Calculate the percentage of inhibition for each antagonist concentration relative to the vehicle control.

2. Calcium Mobilization Assay

  • Objective: To assess the ability of this compound to block the intracellular calcium flux induced by chemokine binding to CCR4.

  • Materials:

    • CCR4-expressing cells

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • Pluronic F-127

    • Assay buffer (e.g., HBSS with 20 mM HEPES)

    • This compound

    • Recombinant human CCL17 or CCL22

    • Fluorometric imaging plate reader (FLIPR) or flow cytometer with a calcium flux module

  • Procedure:

    • Harvest and wash the cells with assay buffer.

    • Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM with Pluronic F-127) according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye and resuspend them in assay buffer.

    • Aliquot the cell suspension into a 96-well plate.

    • Add this compound at various concentrations (or vehicle control) to the wells and incubate for 15-30 minutes at room temperature.

    • Measure the baseline fluorescence.

    • Add the chemokine agonist (CCL17 or CCL22) and immediately measure the change in fluorescence over time.

    • The peak fluorescence intensity reflects the extent of calcium mobilization. Calculate the inhibition of the calcium response by the antagonist.

Visualizations

CCR4_Signaling_Pathway CCR4 Signaling Pathway and Antagonist Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CCR4 CCR4 G_Protein G-protein Activation CCR4->G_Protein CCL17_CCL22 CCL17/CCL22 CCL17_CCL22->CCR4 Binds Antagonist This compound Antagonist->CCR4 Blocks PLC PLC Activation G_Protein->PLC PI3K PI3K/Akt Pathway G_Protein->PI3K IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Flux Ca²⁺ Flux IP3_DAG->Ca_Flux Migration Cell Migration & Chemotaxis Ca_Flux->Migration PI3K->Migration

Caption: CCR4 signaling cascade and the inhibitory action of this compound.

Troubleshooting_Workflow Troubleshooting Workflow: Low Chemotaxis Inhibition Start Low/No Inhibition in Chemotaxis Assay Check_Antagonist Verify Antagonist Concentration (Dose-Response) Start->Check_Antagonist Check_Ligand Optimize Ligand Concentration (EC80) Check_Antagonist->Check_Ligand If still low Outcome_Resolved Issue Resolved Check_Antagonist->Outcome_Resolved If resolved Check_Preincubation Confirm Adequate Pre-incubation Time (15-30 min) Check_Ligand->Check_Preincubation If still low Check_Ligand->Outcome_Resolved If resolved Check_CCR4_Expression Validate CCR4 Expression (Flow Cytometry/qPCR) Check_Preincubation->Check_CCR4_Expression If still low Check_Preincubation->Outcome_Resolved If resolved Check_Cell_Health Assess Cell Viability and Passage Number Check_CCR4_Expression->Check_Cell_Health If still low Check_CCR4_Expression->Outcome_Resolved If resolved Check_Cell_Health->Outcome_Resolved If resolved Outcome_Unresolved Issue Persists: Consult Further Check_Cell_Health->Outcome_Unresolved If still low

Caption: A logical workflow for troubleshooting low inhibition in chemotaxis assays.

References

Technical Support Center: Interpreting Unexpected Results with CCR4 Antagonist 2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CCR4 Antagonist 2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a small molecule inhibitor of the C-C chemokine receptor 4 (CCR4). Its primary mechanism of action is to block the binding of the native chemokines, CCL17 (TARC) and CCL22 (MDC), to the CCR4 receptor.[1][2] This inhibition is expected to disrupt the downstream signaling pathways that mediate chemotaxis, calcium mobilization, and other cellular responses in CCR4-expressing cells, such as Th2 lymphocytes and regulatory T cells (Tregs).[2][3][4]

Q2: I am not observing the expected inhibition of cell migration in my chemotaxis assay. What are some possible causes?

Several factors could contribute to a lack of inhibition in a chemotaxis assay. These include suboptimal assay conditions, issues with the antagonist itself, or unexpected cellular responses. A detailed troubleshooting guide for chemotaxis assays is provided below. Common issues include incorrect chemokine concentration, insufficient incubation time with the antagonist, and low receptor expression on the target cells.

Q3: I see inhibition of chemotaxis, but no effect on cell proliferation or viability. Is this expected?

This can be an expected result depending on the specific CCR4 antagonist and the cell type being studied. Some CCR4 antagonists are designed to primarily block migration without directly affecting cell survival. For example, studies have shown that while some CCR4 antagonists inhibit chemotaxis, they do not induce apoptosis or affect cell proliferation. It is crucial to characterize the specific effects of your antagonist in your experimental system.

Q4: Can this compound have off-target effects?

While this compound is designed to be selective for CCR4, off-target effects are always a possibility with small molecule inhibitors. It is recommended to perform counter-screens against other chemokine receptors or relevant targets to confirm selectivity. For instance, testing the antagonist's effect on chemotaxis mediated by other receptors like CXCR4 can help rule out non-specific inhibition of cell migration.

Q5: Are there different classes of CCR4 antagonists that might produce different results?

Yes, different classes of CCR4 antagonists exist, and they can bind to different sites on the receptor, leading to varied biological outcomes. For instance, some antagonists bind to an extracellular portion of the receptor, while others may bind to an intracellular pocket. This can result in differences in their ability to not only block ligand binding but also to induce receptor internalization or affect other downstream signaling events.

Troubleshooting Guides

Issue 1: No or Low Inhibition of Chemotaxis

If you are not observing the expected inhibition of cell migration with this compound, consider the following troubleshooting steps:

Potential Cause Troubleshooting Step
Suboptimal Antagonist Concentration Perform a dose-response experiment to determine the optimal concentration of this compound. Ensure the antagonist is fully dissolved and the stock solution is not degraded.
Incorrect Chemokine Concentration The concentration of CCL17 or CCL22 is critical. Too high a concentration can overcome the antagonist's inhibitory effect. Perform a chemokine dose-response to determine the EC50 and use a concentration around the EC80 for inhibition assays.
Inadequate Pre-incubation Time Pre-incubate your cells with this compound for a sufficient amount of time (e.g., 30-60 minutes) before adding the chemokine to allow the antagonist to bind to the receptor.
Low CCR4 Expression Confirm the expression of CCR4 on your target cells using flow cytometry or another suitable method. Low receptor density can lead to a small signal window, making it difficult to observe antagonism.
Cell Health and Viability Ensure your cells are healthy and viable. Use cells within a consistent passage number range to avoid phenotypic drift.
Assay Setup Optimize the incubation time for cell migration, as this can vary between cell types. Also, ensure the pore size of the transwell insert is appropriate for your cells.
Issue 2: High Background Migration

High background migration in the absence of a chemokine can mask the inhibitory effect of the antagonist.

Potential Cause Troubleshooting Step
Serum in Assay Medium Serum contains chemoattractants. Ensure that the assay medium is serum-free. Serum starvation of cells for a few hours before the assay can also help.
Cell Activation Over-manipulation of cells can cause them to become activated and migrate spontaneously. Handle cells gently.
Contamination Mycoplasma or other microbial contamination can induce cell migration. Regularly test your cell cultures for contamination.
Issue 3: Inconsistent Results Between Experiments

Variability between experiments can be frustrating. The following steps can help improve reproducibility.

Potential Cause Troubleshooting Step
Reagent Variability Use the same batches of reagents (e.g., antagonist, chemokines, media) for a set of experiments. Prepare and store stock solutions in aliquots to avoid repeated freeze-thaw cycles.
Cell Culture Conditions Standardize cell culture conditions, including cell density, passage number, and time of harvesting.
Assay Timing Be consistent with incubation times for antagonist pre-treatment and chemokine-induced migration.
Pipetting Accuracy Ensure accurate and consistent pipetting, especially for serial dilutions of the antagonist and chemokines.

Experimental Protocols

Chemotaxis Assay (Transwell Migration)

This protocol is adapted for a 96-well transwell plate with 5 µm pore size inserts.

  • Cell Preparation:

    • Culture CCR4-expressing cells (e.g., Hut78, MJ) in appropriate media.

    • The day before the assay, seed cells to ensure they are in the logarithmic growth phase on the day of the experiment.

    • On the day of the assay, harvest cells and wash once with serum-free RPMI 1640.

    • Resuspend cells in serum-free RPMI 1640 at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Prepare serial dilutions of this compound in serum-free RPMI 1640.

    • In a separate plate, mix equal volumes of the cell suspension and the antagonist dilutions.

    • Incubate for 30-60 minutes at 37°C.

    • Prepare serial dilutions of CCL17 or CCL22 in serum-free RPMI 1640.

    • Add 150 µL of the chemokine dilutions to the lower wells of the transwell plate. Use serum-free media alone as a negative control.

    • Add 100 µL of the pre-incubated cell/antagonist mixture to the upper chamber of the transwell inserts.

  • Incubation and Cell Counting:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 hours.

    • After incubation, carefully remove the transwell inserts.

    • To count the migrated cells, you can use a cell-counting solution (e.g., CellTiter-Glo) or stain the cells with a fluorescent dye (e.g., Hoechst stain) and read on a plate reader or image cytometer.

Calcium Flux Assay

This protocol describes the measurement of intracellular calcium mobilization using a fluorescent calcium indicator like Indo-1 AM or Fluo-4 AM.

  • Cell Preparation:

    • Harvest CCR4-expressing cells and resuspend them in a suitable buffer (e.g., HBSS with 1% FBS) at a concentration of 1-5 x 10^6 cells/mL.

    • Load the cells with a calcium-sensitive dye (e.g., 1-5 µM Fluo-4 AM) for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with the assay buffer to remove extracellular dye.

    • Resuspend the cells in the assay buffer at a final concentration of 1 x 10^6 cells/mL.

  • Assay Procedure:

    • Aliquot the cell suspension into a 96-well plate.

    • Add this compound at various concentrations and incubate for 15-30 minutes.

    • Measure the baseline fluorescence using a fluorometric plate reader equipped with an injector.

    • Inject the CCR4 ligand (CCL17 or CCL22) at a final concentration of approximately EC80.

    • Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Calculate the response as the peak fluorescence minus the baseline fluorescence.

    • Plot the response against the antagonist concentration to determine the IC50.

Quantitative Data Summary

The following tables summarize representative quantitative data for CCR4 antagonists from published studies. These values can serve as a reference for expected outcomes.

Table 1: Inhibition of Chemotaxis by CCR4 Antagonists

AntagonistCell LineChemokineIC50 (nM)
C021MJCCL17186
C021MJCCL221300
AZD2098HuT 78CCL17120
AZD2098HuT 78CCL22866
K777Hut78CCL178.9

Data adapted from

Table 2: Inhibition of Cell Proliferation by CCR4 Antagonists

AntagonistCell LineIC50 (µM)
C021MJ3.21
C021HuT 785.98
AZD2098MJNo inhibition
AZD2098HuT 78No inhibition

Data adapted from

Visualizations

CCR4 Signaling Pathway

CCR4_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CCR4 CCR4 G_protein Gαi/βγ CCR4->G_protein Activates b_Arrestin β-Arrestin CCR4->b_Arrestin Recruits PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Opens channel PKC PKC DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Release Actin Actin Polymerization Ca_cyto->Actin Leads to PKC->Actin Leads to Chemotaxis Chemotaxis Actin->Chemotaxis Drives Internalization Receptor Internalization b_Arrestin->Internalization Mediates Ligand CCL17/CCL22 Ligand->CCR4 Binds Antagonist This compound Antagonist->CCR4 Blocks

Caption: Simplified CCR4 signaling pathway leading to chemotaxis and receptor internalization.

Experimental Workflow: Chemotaxis Inhibition Assay

Chemotaxis_Workflow start Start prep_cells Prepare CCR4+ Cells start->prep_cells prep_antagonist Prepare Antagonist Dilutions start->prep_antagonist prep_chemokine Prepare Chemokine Dilutions start->prep_chemokine pre_incubate Pre-incubate Cells with Antagonist prep_cells->pre_incubate prep_antagonist->pre_incubate add_cells Add Cells to Upper Chamber pre_incubate->add_cells setup_transwell Setup Transwell Plate (Chemokine in lower well) prep_chemokine->setup_transwell setup_transwell->add_cells incubate Incubate (3-4 hours, 37°C) add_cells->incubate quantify Quantify Migrated Cells incubate->quantify analyze Analyze Data (Calculate % Inhibition, IC50) quantify->analyze end End analyze->end

Caption: Workflow for a transwell-based chemotaxis inhibition assay.

Troubleshooting Logic Flow

Troubleshooting_Flow start Unexpected Result: No Inhibition of Chemotaxis check_reagents Check Reagent Concentrations & Integrity (Antagonist, Chemokine) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_cells Verify Cell Health & CCR4 Expression cells_ok Cells OK? check_cells->cells_ok check_protocol Review Assay Protocol (Incubation times, etc.) protocol_ok Protocol Followed? check_protocol->protocol_ok reagents_ok->check_cells Yes optimize_reagents Optimize Concentrations (Dose-Response) reagents_ok->optimize_reagents No cells_ok->check_protocol Yes culture_new_cells Culture Fresh Cells, Confirm Receptor cells_ok->culture_new_cells No optimize_protocol Optimize Protocol (e.g., Incubation Time) protocol_ok->optimize_protocol No rerun Re-run Experiment protocol_ok->rerun Yes optimize_reagents->rerun culture_new_cells->rerun optimize_protocol->rerun still_no_inhibition Still No Inhibition? rerun->still_no_inhibition consider_mechanism Consider Alternative Mechanisms or Off-Target Effects still_no_inhibition->consider_mechanism Yes end Consult Literature/ Technical Support still_no_inhibition->end No (Problem Solved) consider_mechanism->end

Caption: A logical flow for troubleshooting unexpected results in CCR4 antagonist experiments.

References

Technical Support Center: Optimizing CCR4 Antagonist Dose-Response Curve Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of CCR4 antagonist dose-response curves.

Frequently Asked Questions (FAQs)

Q1: What are the primary CCR4 ligands, and what concentrations should be used to stimulate a response in functional assays?

A1: The primary endogenous ligands for CCR4 are CCL17 (TARC) and CCL22 (MDC).[1][2] For functional assays such as chemotaxis, the optimal concentration for stimulation typically falls near the EC50 value. It's recommended to perform a full agonist dose-response curve to determine the optimal concentration for your specific cell system and assay conditions. However, published studies can provide a starting point. For instance, in HUT78 cell chemotaxis assays, the pEC50 for CCL17 has been reported as approximately 10.20 and for CCL22, around 9.79, with maximal responses often observed at 1 nM.[1] In another study using CCR4+ T-cells, the EC50 for CCL17 was 0.163 nM and for CCL22 was 0.339 nM in a chemotaxis assay.[3] For antagonist assays, it is crucial to use an agonist concentration that elicits a submaximal response, typically the EC80-EC90, to provide a sufficient window for observing inhibition.

Q2: Which cell lines are suitable for CCR4 antagonist studies?

A2: A variety of cell lines can be used, depending on the assay. Commonly used cell lines include:

  • HUT78 cells: A human T-cell lymphoma line that endogenously expresses CCR4 and is frequently used for chemotaxis and receptor internalization assays.[1]

  • CHO (Chinese Hamster Ovary) cells: Often transfected to stably express human CCR4 (CHO-CCR4), providing a recombinant system for binding and signaling assays with a clean background.

  • Human Peripheral Blood Mononuclear Cells (PBMCs): Specifically, CD4+ T-cells isolated from PBMCs provide a primary cell model for studying CCR4 function in a more physiologically relevant context.

  • Jurkat cells: A human T-lymphocyte cell line that can be used for chemotaxis studies.

Q3: How can I be sure that the antagonism I'm observing is competitive?

A3: True competitive antagonism can be assessed using Schild analysis. This involves generating agonist dose-response curves in the presence of increasing concentrations of the antagonist. A competitive antagonist will cause a parallel rightward shift of the agonist dose-response curve without depressing the maximal response. A Schild plot of log(dose ratio - 1) versus the log of the antagonist concentration should yield a straight line with a slope not significantly different from 1. The x-intercept of this plot provides the pA2 value, a measure of the antagonist's affinity. Deviations from a slope of 1 may suggest non-competitive antagonism, allosteric modulation, or experimental artifacts.

Q4: What are the key differences between a binding assay and a functional assay for characterizing a CCR4 antagonist?

A4: A binding assay , such as a radioligand competition assay, directly measures the ability of an antagonist to displace a labeled ligand (e.g., [125I]-CCL17 or a tritiated antagonist) from the CCR4 receptor. This provides information about the antagonist's affinity (Ki) for the receptor. A functional assay , such as a chemotaxis, calcium flux, or GTPγS binding assay, measures the antagonist's ability to block a cellular response initiated by an agonist. This provides information about the antagonist's potency (IC50) in a biological context. It's important to use both types of assays for a comprehensive characterization, as a compound can have high binding affinity but low functional potency, or vice-versa.

Data Presentation

The following tables summarize key quantitative data for CCR4 ligands and antagonists to aid in experimental design.

Table 1: Potency of CCR4 Ligands in Functional Assays

LigandCell TypeAssay TypeEC50 / pEC50Reference
CCL17HUT78 cellsChemotaxispEC50: 10.20 ± 0.19
CCL22HUT78 cellsChemotaxispEC50: 9.79 ± 0.13
CCL17CCR4+ T-cellsChemotaxisEC50: 0.163 nM
CCL22CCR4+ T-cellsChemotaxisEC50: 0.339 nM
CCL17HUT78 cellsReceptor InternalizationpEC50: 7.98 ± 0.23
CCL22HUT78 cellsReceptor InternalizationpEC50: 8.77 ± 0.08
CCL17CD4+ CCR4+ T-cellsActin PolymerizationpEC50: 9.97 ± 0.02
CCL22CD4+ CCR4+ T-cellsActin PolymerizationpEC50: 9.99 ± 0.04

Table 2: Potency of Select CCR4 Antagonists

AntagonistCell TypeAssay TypeIC50 / pIC50 / pKiReference
C-021Human cellsChemotaxisIC50: 140 nM
C-021Mouse cellsChemotaxisIC50: 39 nM
C-021-[35S]GTPγS BindingIC50: 18 nM
FLX-AChem5-hCCR4 cellsCalcium FluxIC50: 0.055 µM
FLX-AhiTreg cellsChemotaxis (100% serum)IC50: 0.164 µM
FLX-BhiTreg cellsChemotaxis (100% serum)IC50: 0.065 µM
Compound 2HUT78 cellsChemotaxis (vs 1 nM CCL22)pIC50: 8.31 ± 0.14
Compound 4HUT78 cellsChemotaxis (vs 1 nM CCL22)pIC50: 8.38 ± 0.21
Compound 1CHO-CCR4 membranes[125I]-CCL17 BindingpKi: 8.70 ± 0.21
Compound 2CHO-CCR4 membranes[125I]-CCL17 BindingpKi: 9.10 ± 0.09
Compound 3CHO-CCR4 membranes[125I]-CCL17 BindingpKi: 9.04 ± 0.17
Compound 4CHO-CCR4 membranes[125I]-CCL17 BindingpKi: 8.74 ± 0.09

Experimental Protocols

Protocol 1: Chemotaxis Assay (Transwell Migration)

This protocol describes a common method for assessing the ability of a CCR4 antagonist to inhibit the migration of CCR4-expressing cells towards a chemoattractant gradient.

  • Cell Preparation:

    • Culture CCR4-expressing cells (e.g., HUT78 or primary T-cells) to a sufficient density.

    • On the day of the assay, harvest the cells and wash them with serum-free RPMI 1640 medium.

    • Resuspend the cells in assay buffer (RPMI 1640 with 1% BSA and 1 mM HEPES) at a concentration of 1 x 10^7 cells/mL.

    • For some cell types, fluorescently label the cells with Calcein-AM (7.5 µg/mL) for 30 minutes at 37°C for later quantification.

  • Antagonist Pre-incubation:

    • In a separate tube, incubate the cell suspension with various concentrations of the CCR4 antagonist or vehicle control for 30 minutes at 37°C.

  • Assay Setup:

    • Add assay buffer containing the CCR4 agonist (e.g., CCL22 at its EC80 concentration) to the lower wells of a 24-well transwell plate with 5 µm pore size inserts.

    • Add assay buffer without agonist to some lower wells to serve as a negative control for basal migration.

    • Carefully place the transwell inserts into the wells.

    • Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 90 minutes to 4 hours, depending on the cell type and optimal migration time.

  • Quantification of Migration:

    • After incubation, carefully remove the inserts.

    • To quantify migrated cells, either:

      • Count the cells that have migrated to the lower chamber using a hemocytometer or an automated cell counter.

      • If cells were fluorescently labeled, measure the fluorescence in the lower well using a plate reader.

      • Alternatively, remove non-migrated cells from the top of the insert with a cotton swab, fix and stain the migrated cells on the underside of the membrane, and count them under a microscope.

  • Data Analysis:

    • Subtract the number of cells that migrated in the absence of agonist (basal migration) from all other readings.

    • Plot the percentage of inhibition of migration against the log concentration of the antagonist.

    • Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 of the antagonist.

Protocol 2: Radioligand Competition Binding Assay

This protocol details how to measure the affinity of a CCR4 antagonist by its ability to displace a radiolabeled ligand from the receptor.

  • Membrane Preparation:

    • Harvest CHO-CCR4 cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA).

  • Assay Setup:

    • In a 96-well plate, add the following to each well in a final volume of 250 µL:

      • 150 µL of the membrane preparation (typically 3-20 µg of protein).

      • 50 µL of the unlabeled CCR4 antagonist at various concentrations (or vehicle for total binding).

      • For non-specific binding (NSB) wells, add a high concentration of a known unlabeled CCR4 ligand.

      • 50 µL of the radioligand (e.g., [125I]-CCL17 or a tritiated antagonist) at a concentration near its Kd.

  • Incubation:

    • Incubate the plate with gentle agitation for 60-90 minutes at room temperature or 30°C to allow the binding to reach equilibrium.

  • Filtration:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester.

    • Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the dried filters into scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts with vehicle).

    • Plot the percentage of specific binding against the log concentration of the antagonist.

    • Fit the data using a one-site competition binding equation to determine the IC50.

    • Calculate the inhibitor's affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Troubleshooting Guides

Problem 1: High Variability Between Replicate Wells

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Gently mix the cell suspension between pipetting steps.
Pipetting Errors Use calibrated pipettes and proper technique. For small volumes, consider using a multi-channel pipette for consistency.
Edge Effects The outer wells of a microplate are prone to evaporation and temperature fluctuations. Avoid using these wells for critical data points or ensure proper plate sealing and incubation in a humidified chamber.
Cell Clumping Ensure single-cell suspension before plating by gentle trituration or passing through a cell strainer.

Problem 2: Low Signal-to-Background Ratio

Potential Cause Troubleshooting Step
Low Receptor Expression Passage cells for a limited number of times. Ensure optimal cell health and confluency. For transient transfections, optimize the transfection protocol.
Suboptimal Agonist Concentration Perform a full agonist dose-response curve to determine the optimal concentration (EC80-EC90) for stimulation in antagonist mode. Using an agonist concentration that is too high can mask the inhibitory effect.
Degraded Reagents Use fresh aliquots of agonists and antagonists. Avoid repeated freeze-thaw cycles.
Inappropriate Assay Buffer Ensure the pH and salt concentrations of the assay buffer are optimal for receptor-ligand interaction.
High Background in Binding Assays Pre-soak filter plates in PEI to reduce non-specific binding of the radioligand. Include a blocking agent like BSA in the binding buffer. Optimize the washing steps to be quick and efficient.

Problem 3: Poor Dose-Response Curve Fit or "Bell-Shaped" Curve

Potential Cause Troubleshooting Step
Compound Precipitation Visually inspect wells at high antagonist concentrations for precipitates. Test a lower concentration range or use a different solvent (ensure the final solvent concentration is low and consistent across all wells, typically <0.5%).
Cell Toxicity At high concentrations, the antagonist may be causing cell death, leading to a drop in signal. Perform a parallel cytotoxicity assay (e.g., MTT or Trypan blue) at the same antagonist concentrations.
Incorrect Agonist Concentration An excessively high agonist concentration can overcome competitive antagonism, leading to a shallow curve. Re-optimize the agonist concentration to its EC80.
Non-Equilibrium Conditions Ensure that the pre-incubation time with the antagonist is sufficient to allow for binding equilibrium to be reached. This is particularly important for antagonists with slow on/off rates.

Visualizations

CCR4 Signaling Pathway

CCR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular CCL17/CCL22 CCL17/CCL22 CCR4 CCR4 CCL17/CCL22->CCR4 Binds G_protein Gαi/βγ CCR4->G_protein Activates Beta_Arrestin β-Arrestin CCR4->Beta_Arrestin Recruits PLC PLC G_protein->PLC Activates Chemotaxis Chemotaxis G_protein->Chemotaxis Mediates Ca_flux Ca²⁺ Flux PLC->Ca_flux Leads to Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates Antagonist Antagonist Antagonist->CCR4 Blocks

Caption: Simplified CCR4 signaling cascade upon ligand binding and its inhibition by an antagonist.

Experimental Workflow for Antagonist Dose-Response

Antagonist_Workflow start Start prepare_cells Prepare CCR4-expressing cells start->prepare_cells pre_incubate Pre-incubate cells with antagonist concentrations prepare_cells->pre_incubate stimulate Stimulate with agonist (e.g., CCL22 at EC80) pre_incubate->stimulate incubate_assay Incubate for assay duration stimulate->incubate_assay measure Measure functional response (e.g., chemotaxis, Ca²⁺ flux) incubate_assay->measure analyze Analyze data and plot dose-response curve measure->analyze end End (IC50) analyze->end

Caption: General workflow for determining the IC50 of a CCR4 antagonist in a functional assay.

Troubleshooting Logic for Poor Dose-Response Curve

Troubleshooting_Curve start Poor dose-response curve fit? check_visual Visually inspect wells for precipitation start->check_visual precipitate_found Precipitate observed? check_visual->precipitate_found solution_precipitate Lower concentration range or change solvent precipitate_found->solution_precipitate Yes check_toxicity Run parallel cytotoxicity assay precipitate_found->check_toxicity No toxic_found Compound toxic? check_toxicity->toxic_found solution_toxic Use lower concentrations or note toxic range toxic_found->solution_toxic Yes check_agonist Verify agonist concentration toxic_found->check_agonist No agonist_high Agonist > EC90? check_agonist->agonist_high solution_agonist Re-optimize to EC80 agonist_high->solution_agonist Yes check_variability Assess replicate variability (CV%) agonist_high->check_variability No high_cv CV > 15%? check_variability->high_cv solution_variability Review cell plating and pipetting technique high_cv->solution_variability Yes

Caption: Decision tree for troubleshooting common issues leading to poor dose-response curves.

References

CCR4 Antagonist 2 Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CCR4 antagonist 2 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered when working with CCR4 antagonists. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and summarized quantitative data to support your research.

I. Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with CCR4 antagonists.

1. In Vitro Assays

  • Chemotaxis Assays

    • Question: My chemotaxis assay shows high background migration in the control wells. What could be the cause and how can I fix it?

    • Answer: High background migration can be caused by several factors. First, ensure that your cells have been properly serum-starved, typically for 18-24 hours in a medium containing 0-0.5% serum, to minimize basal signaling.[1] Also, check the quality of your cells; high passage numbers can alter cell behavior.[2][3] Finally, optimize the concentration of your chemoattractant (CCL17 or CCL22), as excessively high concentrations can lead to chemokinesis (random migration) rather than chemotaxis.

    • Question: The number of migrating cells in my chemotaxis assay is very low, even with the chemokine stimulus. What can I do to improve the signal?

    • Answer: Low cell migration is a common issue. To enhance your signal, consider the following:

      • Optimize Cell Seeding Density: Too few cells will result in a weak signal. Perform a cell titration to find the optimal number of cells to seed in the upper chamber.

      • Incubation Time: The ideal incubation time can vary depending on the cell type. A time-course experiment will help you determine the peak migration time for your specific cells.

      • Pore Size of the Transwell Insert: Ensure the pore size of the filter is appropriate for your cell type to allow active migration.

      • Ligand Potency: CCL22 has been reported to be a more potent chemoattractant for some cell lines like MJ and HuT 78 cells compared to CCL17. Consider using CCL22 if you are observing a weak response with CCL17.

  • Calcium Mobilization Assays

    • Question: I am not observing a clear dose-response curve for my CCR4 antagonist in the calcium flux assay. What are the possible reasons?

    • Answer: A weak or absent dose-response curve can stem from several issues:

      • Cell Health and Receptor Expression: Ensure your cells are healthy and have a high level of CCR4 expression. Low receptor density will result in a weak signal.

      • Dye Loading: Inefficient loading of the calcium-sensitive dye (e.g., Fluo-4 AM) can lead to a poor signal-to-noise ratio. Optimize the dye concentration and incubation time.

      • Ligand Quality: The quality of your CCR4 ligand (CCL17 or CCL22) is crucial. Avoid multiple freeze-thaw cycles and consider using a fresh aliquot.

      • G-protein Coupling: CCR4 signals through Gαi proteins. If the cells have been treated with pertussis toxin or if there is an issue with G-protein coupling, the calcium signal will be diminished.

    • Question: My calcium flux assay shows a high background signal. How can I reduce it?

    • Answer: High background fluorescence can mask the specific signal. To reduce it, try the following:

      • Optimize Dye Concentration: Titrate the fluorescent dye to a concentration that maximizes the specific signal without increasing the background.

      • Washing Steps: Incomplete removal of extracellular dye can contribute to high background. Ensure thorough but gentle washing of the cells after dye loading.

      • Autofluorescence: Check for autofluorescence of your test compounds by running a compound-only control.

  • Receptor Binding Assays

    • Question: I am observing high non-specific binding in my radioligand binding assay. What are the common causes and solutions?

    • Answer: High non-specific binding can be a significant issue. Here are some troubleshooting steps:

      • Blocking Agents: Ensure you are using an appropriate blocking agent, such as bovine serum albumin (BSA), in your binding buffer to reduce non-specific interactions.

      • Washing: Inadequate washing after incubation can leave unbound radioligand, leading to high background. Optimize the number and duration of wash steps.

      • Radioligand Concentration: Using too high a concentration of the radioligand can increase non-specific binding. Perform saturation binding experiments to determine the optimal concentration.

2. In Vivo Experiments

  • Question: My CCR4 antagonist showed promising results in vitro but is not effective in my in vivo animal model. What could be the reasons for this discrepancy?

  • Answer: The translation from in vitro to in vivo is a common challenge. Several factors could contribute to this:

    • Pharmacokinetics and Pharmacodynamics (PK/PD): The antagonist may have poor bioavailability, rapid metabolism, or may not reach a sufficient concentration at the target site in vivo. PK/PD studies are essential to understand the drug's behavior in the animal model.

    • Off-Target Effects: The antagonist might have off-target effects in vivo that counteract its intended therapeutic effect.

    • Model-Specific Differences: The chosen animal model may not accurately recapitulate the human disease, or there might be differences in CCR4 expression and function between species. For instance, an anti-CCR4 antibody's effect might be dependent on the adaptive immune system, showing no effect in T cell-deficient mice.

    • Complexity of the Tumor Microenvironment: In cancer models, the tumor microenvironment is complex, and targeting a single pathway may not be sufficient to overcome tumor-induced immunosuppression.

  • Question: I am observing unexpected toxicity or side effects in my animal studies with a CCR4 antagonist. What should I investigate?

  • Answer: Unexpected toxicity can arise from several sources:

    • On-Target Toxicity: While the antagonist is designed to block CCR4, this receptor is also expressed on normal immune cells, and its inhibition could lead to unintended immunological consequences. For example, while mogamulizumab (an anti-CCR4 antibody) is effective against certain cancers, it can also deplete beneficial regulatory T cells, leading to side effects.

    • Off-Target Toxicity: The antagonist may be interacting with other receptors or cellular pathways, leading to toxicity. A thorough off-target screening is recommended.

    • Formulation Issues: The vehicle used to deliver the antagonist could be causing toxicity. Ensure you have a vehicle-only control group in your study.

II. Frequently Asked Questions (FAQs)

  • Question: What are the main signaling pathways activated by CCR4?

  • Answer: CCR4 is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi subunit of heterotrimeric G proteins. This leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Activation of CCR4 also leads to the mobilization of intracellular calcium via the Gβγ subunits, which activate phospholipase C (PLC). Furthermore, CCR4 signaling can activate the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival, proliferation, and migration. There is also evidence for β-arrestin-mediated signaling.

  • Question: What are the differences between the two main CCR4 ligands, CCL17 and CCL22?

  • Answer: While both CCL17 (TARC) and CCL22 (MDC) are natural agonists for CCR4, they exhibit some functional differences. CCL22 is often reported to be a more potent inducer of CCR4 internalization and desensitization compared to CCL17. This biased agonism can lead to different cellular responses and should be considered when designing experiments. For example, in some cell lines, CCL22 is a more potent chemoattractant than CCL17.

  • Question: Are there different classes of small molecule CCR4 antagonists?

  • Answer: Yes, small molecule CCR4 antagonists can be classified into at least two classes based on their binding sites on the receptor. Class I antagonists are thought to bind to an extracellular or transmembrane site, while Class II antagonists bind to an intracellular pocket. These different binding modes can lead to distinct functional consequences. For instance, some Class I antagonists have been shown to induce CCR4 internalization, while Class II antagonists may not.

  • Question: Why is cell line authentication and passage number important for my experiments?

  • Answer: Cell line misidentification and cross-contamination are significant problems in biomedical research. It is crucial to authenticate your cell lines to ensure you are working with the correct cells. Additionally, high passage numbers can lead to genetic drift and altered phenotypes, including changes in receptor expression, growth rates, and response to stimuli. It is recommended to use low-passage cells and to regularly check for mycoplasma contamination to ensure the reproducibility and reliability of your results.

III. Quantitative Data Summary

The following tables summarize key quantitative data for various CCR4 ligands and antagonists from the literature. Note that these values can vary depending on the specific cell line and assay conditions used.

Table 1: Potency of CCR4 Ligands

LigandAssay TypeCell LineParameterValueReference
CCL17ChemotaxisHUT78pEC5010.20 ± 0.19
CCL22ChemotaxisHUT78pEC509.79 ± 0.13
CCL17Receptor InternalizationHUT78pEC507.98 ± 0.23
CCL22Receptor InternalizationHUT78pEC508.77 ± 0.08

Table 2: Potency of Small Molecule CCR4 Antagonists

AntagonistAssay TypeCell Line/SystemParameterValue (nM)Reference
K777[125I]-CCL17 BindingHut78IC5057 ± 3
K777Chemotaxis (CCL17-induced)Hut78IC508.9 ± 1.2
Compound 2Chemotaxis (CCL22-induced)HUT78pIC508.31 ± 0.14
Compound 4Chemotaxis (CCL22-induced)HUT78pIC508.38 ± 0.21
C021ProliferationMJ cellsIC503210
C021ProliferationHuT 78 cellsIC505980

Table 3: Binding Affinity of Small Molecule CCR4 Antagonists

AntagonistRadioligandMembrane SourceParameterValueReference
Compound 1[125I]-CCL17CCR4 expressing cellspKi8.70 ± 0.21
Compound 2[125I]-CCL17CCR4 expressing cellspKi9.10 ± 0.09
Compound 3[125I]-CCL17CCR4 expressing cellspKi9.04 ± 0.17
Compound 4[125I]-CCL17CCR4 expressing cellspKi8.74 ± 0.09

IV. Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of CCR4 antagonists.

1. Chemotaxis Assay (Transwell Migration Assay)

  • Objective: To measure the ability of a CCR4 antagonist to inhibit the migration of CCR4-expressing cells towards a chemokine gradient.

  • Materials:

    • CCR4-expressing cells (e.g., HUT78, primary T cells)

    • Chemotaxis medium (e.g., RPMI 1640 with 1% BSA)

    • CCR4 ligands (CCL17 or CCL22)

    • CCR4 antagonist

    • Transwell inserts (e.g., 5 µm pore size)

    • 24-well plates

    • Fluorescent dye for cell labeling (e.g., Calcein-AM) or a cell counting method

  • Protocol:

    • Cell Preparation: Culture CCR4-expressing cells to optimal density. Serum-starve the cells for 18-24 hours prior to the assay.

    • Label the cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions, if using a fluorescence-based readout.

    • Resuspend the cells in chemotaxis medium at a predetermined optimal concentration.

    • Antagonist Treatment: Pre-incubate the cells with various concentrations of the CCR4 antagonist or vehicle control for 30 minutes at 37°C.

    • Assay Setup:

      • Add chemotaxis medium containing the CCR4 ligand (e.g., CCL22 at its EC50 concentration) to the lower chambers of the 24-well plate.

      • Place the Transwell inserts into the wells.

      • Add the cell suspension (pre-treated with antagonist or vehicle) to the upper chamber of the inserts.

    • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined optimal time (e.g., 3 hours).

    • Quantification of Migration:

      • Carefully remove the inserts.

      • Wipe the top of the membrane with a cotton swab to remove non-migrated cells.

      • Quantify the number of migrated cells in the lower chamber. This can be done by:

        • Reading the fluorescence of the migrated cells in the lower chamber if using a fluorescent dye.

        • Lysing the cells on the bottom of the insert and quantifying them using a cell viability assay (e.g., CellTiter-Glo).

        • Counting the cells directly using a microscope or an automated cell counter.

    • Data Analysis: Calculate the percentage of inhibition of migration for each antagonist concentration compared to the vehicle control and determine the IC50 value.

2. Calcium Mobilization Assay

  • Objective: To measure the ability of a CCR4 antagonist to block the increase in intracellular calcium concentration induced by a CCR4 ligand.

  • Materials:

    • CCR4-expressing cells

    • Assay buffer (e.g., HBSS with 20 mM HEPES)

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • Pluronic F-127

    • CCR4 ligands (CCL17 or CCL22)

    • CCR4 antagonist

    • Black, clear-bottom 96-well plates

    • Fluorometric imaging plate reader (FLIPR) or a fluorescence plate reader with an injection system.

  • Protocol:

    • Cell Seeding: Seed CCR4-expressing cells into black, clear-bottom 96-well plates and culture overnight.

    • Dye Loading:

      • Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.

      • Remove the culture medium and add the dye loading solution to each well.

      • Incubate for 1 hour at 37°C in the dark.

    • Washing: Gently wash the cells with assay buffer to remove extracellular dye.

    • Antagonist Incubation: Add various concentrations of the CCR4 antagonist or vehicle control to the wells and incubate for a specified time (e.g., 15-30 minutes) at room temperature in the dark.

    • Fluorescence Measurement:

      • Place the plate in the fluorescence reader.

      • Establish a stable baseline fluorescence reading for each well.

      • Inject the CCR4 ligand (e.g., CCL22 at its EC80 concentration) into the wells.

      • Immediately record the change in fluorescence intensity over time.

    • Data Analysis: Determine the peak fluorescence response for each well. Calculate the percentage of inhibition for each antagonist concentration relative to the vehicle control and determine the IC50 value.

V. Visualizations

Diagram 1: CCR4 Signaling Pathway

CCR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular CCL17 CCL17 (TARC) CCR4 CCR4 CCL17->CCR4 CCL22 CCL22 (MDC) CCL22->CCR4 G_protein Gαi/βγ CCR4->G_protein Activation beta_arrestin β-Arrestin CCR4->beta_arrestin Recruitment PLC PLC G_protein->PLC Gβγ AC Adenylyl Cyclase G_protein->AC Gαi (inhibits) PI3K PI3K G_protein->PI3K MAPK MAPK/ERK Pathway G_protein->MAPK PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP_decrease ↓ cAMP AC->cAMP_decrease IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Cell_responses Cellular Responses (Migration, Proliferation, Survival) Ca_release->Cell_responses Akt Akt PI3K->Akt Akt->Cell_responses MAPK->Cell_responses Internalization Receptor Internalization beta_arrestin->Internalization

Caption: Overview of the main signaling pathways activated by CCR4 upon ligand binding.

Diagram 2: Experimental Workflow for CCR4 Antagonist Screening

Antagonist_Screening_Workflow start Start: Compound Library primary_screen Primary Screen: High-Throughput Assay (e.g., Calcium Mobilization) start->primary_screen hit_id Hit Identification primary_screen->hit_id secondary_screen Secondary Screen: Functional Assays (e.g., Chemotaxis, Receptor Binding) hit_id->secondary_screen Active Compounds no_activity No Activity hit_id->no_activity Inactive potency_selectivity Potency & Selectivity Determination (IC50/Ki) secondary_screen->potency_selectivity lead_opt Lead Optimization potency_selectivity->lead_opt Potent & Selective Hits low_potency Low Potency/ Selectivity potency_selectivity->low_potency Discard in_vivo In Vivo Efficacy & Toxicity Studies lead_opt->in_vivo end Candidate Drug in_vivo->end

Caption: A typical workflow for the screening and development of CCR4 antagonists.

Diagram 3: Troubleshooting Logic for a Chemotaxis Assay

Chemotaxis_Troubleshooting start Problem: Unexpected Chemotaxis Results high_bg High Background Migration? start->high_bg low_signal Low Signal/ No Migration? start->low_signal high_bg->low_signal No check_serum Check Serum Starvation high_bg->check_serum Yes optimize_cells Optimize Cell Density low_signal->optimize_cells Yes check_passage Check Cell Passage Number check_serum->check_passage solution1 Re-run with proper starvation check_serum->solution1 optimize_ligand Optimize Ligand Concentration check_passage->optimize_ligand solution2 Use lower passage cells check_passage->solution2 solution3 Perform ligand titration optimize_ligand->solution3 optimize_time Optimize Incubation Time optimize_cells->optimize_time solution4 Perform cell titration optimize_cells->solution4 check_pore_size Check Transwell Pore Size optimize_time->check_pore_size solution5 Perform time-course experiment optimize_time->solution5 check_ligand_potency Verify Ligand Potency check_pore_size->check_ligand_potency solution6 Ensure pore size is appropriate check_pore_size->solution6 solution7 Use fresh ligand aliquot check_ligand_potency->solution7

References

Minimizing batch-to-batch variability of CCR4 antagonist 2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CCR4 Antagonist 2. This resource is designed for researchers, scientists, and drug development professionals to help minimize batch-to-batch variability and troubleshoot common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as Compound 31) is a novel, potent, and orally bioavailable small molecule antagonist of the C-C chemokine receptor type 4 (CCR4).[1] It functions by blocking the binding of the natural chemokine ligands, CCL17 (TARC) and CCL22 (MDC), to the CCR4 receptor.[2][3][4][5] This inhibition prevents the downstream signaling events that lead to the migration of CCR4-expressing cells, such as T-helper 2 (Th2) cells and regulatory T cells (Tregs).

Q2: What are the primary applications of this compound in research?

A2: this compound is primarily used in research to study the role of the CCR4-CCL17/CCL22 axis in various physiological and pathological processes. Key research areas include allergic inflammation (such as atopic dermatitis and asthma) and immuno-oncology, where it is used to investigate the impact of inhibiting Treg trafficking into the tumor microenvironment.

Q3: What are the expected IC50 values for this compound?

A3: The half-maximal inhibitory concentration (IC50) is a measure of the potency of an antagonist. For this compound, the reported IC50 values are 40 nM for calcium flux and 70 nM for chemotaxis assays. It is important to note that IC50 values can vary depending on the specific assay conditions, cell type, and ligand concentration used.

Q4: How should I prepare and store stock solutions of this compound?

A4: To ensure consistency, it is critical to follow a standardized procedure for preparing and storing stock solutions. Due to the hydrophobic nature of many small molecule inhibitors, precipitation upon dilution into aqueous buffers can be a common issue.

  • Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. To ensure the compound is fully dissolved, gently warm and vortex the solution.

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Q5: What are the critical quality control parameters to consider for this compound?

A5: To minimize batch-to-batch variability, each new lot of this compound should be assessed for the following:

  • Identity: Confirmation of the chemical structure using techniques like NMR and mass spectrometry.

  • Purity: Determination of the percentage of the active compound, typically by HPLC. Impurity profiling should also be conducted.

  • Solubility: Assessment of solubility in relevant solvents (e.g., DMSO) and aqueous buffers.

  • Potency: Functional validation through a standardized in vitro assay, such as a chemotaxis or calcium flux assay, to confirm the IC50 value is within the expected range.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Problem Potential Cause Recommended Solution
High variability in IC50 values between experiments Inconsistent cell passage number or healthUse cells within a consistent and low passage number range. Ensure high cell viability (>95%) before starting the experiment.
Inconsistent ligand (CCL17/CCL22) activityUse a fresh aliquot of ligand for each experiment. Validate the activity of each new lot of ligand.
Instability of the antagonist in the assay mediumPrepare fresh dilutions of the antagonist from a frozen stock for each experiment. Minimize the time the antagonist is in aqueous buffer before being added to the cells.
Complete loss of antagonist activity Degradation of the antagonistPrepare a fresh stock solution from the solid compound. Verify the integrity of the compound using HPLC.
Incorrect storage of stock solutionsEnsure stock solutions are stored at -80°C in single-use aliquots. Avoid repeated freeze-thaw cycles.
Precipitation of the antagonist in the assay medium The antagonist has exceeded its aqueous solubility limitDecrease the final concentration of the antagonist in the assay. Consider using a co-solvent system, but be mindful of its potential effects on the cells. Perform a vehicle control with the same final solvent concentration.
pH-dependent solubilityExperiment with different pH values for your assay buffer to find the optimal range for your antagonist's solubility.
Inconsistent results in chemotaxis assays Suboptimal chemoattractant concentrationPerform a dose-response curve for the chemoattractant (CCL17 or CCL22) to determine the optimal concentration that induces a robust migratory response.
Incorrect incubation timeOptimize the incubation time for cell migration. A typical incubation time is 3 hours.
Cell density is too high or too lowOptimize the cell seeding density in the upper chamber of the transwell plate. A typical density is around 3.75 x 10^6 cells/mL.

Quantitative Data Summary

The following table summarizes the potency of various small molecule CCR4 antagonists. This data can be used as a reference for expected experimental outcomes.

Antagonist Assay Type IC50 (nM)
This compound (Compound 31)Calcium Flux40
Chemotaxis (CTX)70
K777CCL17 Binding57
CCL17-induced Chemotaxis8.9
C-021Chemotaxis (human)140
Chemotaxis (mouse)39
[35S]GTPγS Binding18
CCR4 antagonist 3[125I]TARC Binding1700
TARC-mediated Chemotaxis6400
CCR4 antagonist 4CCR4 Binding20
MDC-mediated Chemotaxis7
Ca2+ Mobilization3
CCR4-351Calcium Flux22
Chemotaxis (CTX)50

Experimental Protocols

Protocol 1: Chemotaxis Assay

This protocol describes a method to assess the inhibitory effect of this compound on the migration of CCR4-expressing cells in response to a chemokine gradient.

Materials:

  • CCR4-expressing cells (e.g., HUT78 cell line)

  • This compound

  • Recombinant human CCL17 or CCL22

  • Transwell plates (e.g., 96-well with 5 µm pore size)

  • Assay buffer (e.g., RPMI 1640 with 1% BSA and 1 mM HEPES)

  • Calcein-AM (for cell labeling)

Procedure:

  • Cell Preparation:

    • Culture CCR4-expressing cells to a sufficient density.

    • Label the cells with Calcein-AM according to the manufacturer's protocol.

    • Resuspend the labeled cells in assay buffer at a concentration of 3.75 x 10^6 cells/mL.

  • Antagonist Preparation:

    • Prepare a serial dilution of this compound in assay buffer at 2x the final desired concentrations.

  • Chemoattractant Preparation:

    • Prepare a solution of CCL17 or CCL22 in assay buffer at the optimal concentration for chemotaxis (determined from a prior dose-response experiment). A typical concentration is around 0.3-0.5 nM.

  • Assay Setup:

    • Add the chemoattractant solution to the lower wells of the transwell plate.

    • In a separate plate, mix equal volumes of the cell suspension and the 2x antagonist dilutions. Incubate for 30 minutes at 37°C.

    • Add the cell/antagonist mixture to the upper chamber of the transwell plate.

  • Incubation:

    • Incubate the plate for 3 hours at 37°C in a humidified incubator with 5% CO2.

  • Data Acquisition:

    • After incubation, carefully remove the upper chamber.

    • Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.

Protocol 2: Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of this compound to the CCR4 receptor.

Materials:

  • Membranes from cells overexpressing CCR4 (e.g., CHO-CCR4)

  • Radiolabeled CCR4 ligand (e.g., [125I]-CCL17)

  • This compound

  • Binding buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 10 µg/mL saponin, 0.1% BSA, pH 7.4)

  • Scintillation plates (e.g., SPA plates) and scintillation counter

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of unlabeled this compound in binding buffer.

    • Dilute the radiolabeled ligand in binding buffer to a concentration near its Kd.

  • Assay Setup:

    • In a scintillation plate, add the binding buffer, the cell membranes (e.g., 20 µg/mL), the radiolabeled ligand, and the antagonist dilutions.

    • To determine non-specific binding, include wells with a high concentration of an unlabeled CCR4 ligand.

  • Incubation:

    • Incubate the plate for 2 hours at room temperature.

  • Data Acquisition:

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each antagonist concentration and plot the data to determine the Ki value.

Protocol 3: Receptor Internalization Assay

This protocol describes a flow cytometry-based method to measure the effect of this compound on ligand-induced CCR4 internalization.

Materials:

  • CCR4-expressing cells (e.g., HUT78)

  • This compound

  • Recombinant human CCL17 or CCL22

  • PE-conjugated anti-CCR4 antibody

  • FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Resuspend cells in assay buffer at 1 x 10^6 cells/mL.

    • Add different concentrations of this compound and incubate for 30 minutes at 37°C.

    • Add the CCR4 ligand (e.g., CCL22) to induce internalization and incubate for another 30 minutes at 37°C.

  • Antibody Staining:

    • Wash the cells with cold FACS buffer.

    • Add the PE-conjugated anti-CCR4 antibody and incubate for 60 minutes at 4°C in the dark.

  • Data Acquisition:

    • Wash the cells with FACS buffer.

    • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Data Analysis:

    • Gate on the cell population of interest and measure the mean fluorescence intensity (MFI) of the PE channel.

    • A decrease in MFI indicates receptor internalization.

Visualizations

CCR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL17/CCL22 CCL17/CCL22 CCR4 CCR4 CCL17/CCL22->CCR4 Binds G_protein Gαi/Gβγ CCR4->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization ERK_MAPK ERK/MAPK Pathway PI3K->ERK_MAPK Chemotaxis Chemotaxis Ca_mobilization->Chemotaxis ERK_MAPK->Chemotaxis CCR4_Antagonist_2 This compound CCR4_Antagonist_2->CCR4 Blocks

Caption: CCR4 Signaling Pathway and the Action of this compound.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Prepare and label CCR4+ cells incubate_cells Incubate cells with antagonist prep_cells->incubate_cells prep_antagonist Prepare serial dilutions of this compound prep_antagonist->incubate_cells prep_ligand Prepare chemoattractant (CCL17/CCL22) add_ligand Add chemoattractant to lower chamber prep_ligand->add_ligand add_cells Add cells to upper chamber add_ligand->add_cells incubate_cells->add_cells incubate_plate Incubate plate (3 hours, 37°C) add_cells->incubate_plate measure_fluorescence Measure fluorescence of migrated cells incubate_plate->measure_fluorescence calculate_inhibition Calculate % inhibition and IC50 measure_fluorescence->calculate_inhibition

Caption: Experimental Workflow for a Chemotaxis Assay.

Troubleshooting_Flowchart start Start issue Inconsistent Results? start->issue check_reagents Check Reagent Quality (Antagonist, Ligand, Cells) issue->check_reagents Yes end End issue->end No reagent_ok Reagents OK? check_reagents->reagent_ok check_protocol Review Experimental Protocol protocol_ok Protocol Followed? check_protocol->protocol_ok reagent_ok->check_protocol Yes new_reagents Prepare Fresh Reagents reagent_ok->new_reagents No revise_protocol Revise Protocol Steps protocol_ok->revise_protocol No rerun_experiment Re-run Experiment protocol_ok->rerun_experiment Yes new_reagents->rerun_experiment revise_protocol->rerun_experiment rerun_experiment->issue

Caption: A Logical Flowchart for Troubleshooting Inconsistent Experimental Results.

References

Validation & Comparative

A Comparative Guide to CCR4 Antagonists: Evaluating "CCR4 Antagonist 2" Against Other Key Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance and experimental data of CCR4 antagonist 2 (also known as Compound 31) and other prominent CCR4 inhibitors.

This guide provides a comprehensive analysis of various CCR4 antagonists, offering a comparative look at their mechanisms of action, in vitro potency, and in vivo efficacy. The data presented is intended to assist researchers in making informed decisions for their drug discovery and development programs.

Introduction to CCR4 and its Antagonists

C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor that plays a critical role in immunology and oncology. It is primarily expressed on T helper 2 (Th2) cells and regulatory T cells (Tregs), mediating their migration to sites of inflammation and tumors in response to its ligands, CCL17 (TARC) and CCL22 (MDC). Dysregulation of the CCR4/CCL17/CCL22 axis is implicated in various pathologies, including allergic inflammatory diseases and cancer. Consequently, antagonizing CCR4 has emerged as a promising therapeutic strategy.

CCR4 antagonists can be broadly categorized into small molecules and monoclonal antibodies. Small molecule inhibitors are further classified based on their binding site on the receptor:

  • Class I Allosteric Antagonists: These molecules are believed to bind to an extracellular portion of the receptor.

  • Class II Allosteric Antagonists: These compounds are thought to bind to an intracellular pocket of the receptor.

This guide will compare "this compound" (Compound 31), a novel small molecule inhibitor, with other key players in the field, including both small molecules and the monoclonal antibody Mogamulizumab.

Comparative Analysis of In Vitro Potency

The following tables summarize the in vitro activity of this compound and other selected CCR4 inhibitors. The data is compiled from various publicly available sources and presented to facilitate a direct comparison of their potency in key functional assays.

Table 1: Small Molecule CCR4 Antagonists - Potency in Functional Assays

Compound NameAlternate NameClassCalcium Flux IC50 (nM)Chemotaxis IC50 (nM)Binding Affinity (pIC50 or IC50)
This compound Compound 31 Not Specified40[1]70[1]Data Not Available
RPT193 ZelnecirnonNot SpecifiedData Not Available~370[2]Data Not Available
FLX475 TivumecirnonNot SpecifiedData Not AvailableData Not AvailableData Not Available
GSK223933A Class IIData Not AvailablepA2 = 7.11 (actin polymerization)[3]pIC50 = 7.96 ([¹²⁵I]-TARC binding)[4]
C021 Class IData Not Available140 (human), 39 (mouse)18 nM ([³⁵S]GTPγS binding)
AZD2098 Class IIpIC50 = 7.5 (CCL22-induced)pIC50 = 6.3 (CCL17/22-induced)pIC50 = 7.8
CCR4 antagonist 4 Compound 22Not Specified3720 nM

Table 2: Monoclonal Antibody CCR4 Antagonist

Compound NameMechanism of Action
Mogamulizumab Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)

In Vivo Efficacy: A Comparative Overview

The ultimate measure of a drug candidate's potential lies in its in vivo efficacy. This section provides a summary of the available preclinical and clinical findings for the compared CCR4 antagonists.

This compound (Compound 31): As a novel antagonist, its primary reported in vivo activity is the inhibition of Treg trafficking into the tumor microenvironment without depleting Tregs in healthy tissues.

FLX475 (Tivumecirnon): In clinical trials, FLX475 has shown evidence of monotherapy and combination activity in various cancers. In combination with pembrolizumab, it has demonstrated promising objective response rates in non-small cell lung cancer (NSCLC) and head and neck squamous cell carcinoma (HNSCC).

RPT193 (Zelnecirnon): In a Phase 1b trial for moderate-to-severe atopic dermatitis, oral RPT193 was generally well-tolerated and showed clinical improvement.

Mogamulizumab: This monoclonal antibody is approved for the treatment of relapsed or refractory mycosis fungoides and Sézary syndrome. Clinical trials have demonstrated significant response rates and progression-free survival in patients with these conditions.

GSK2239633: While well-tolerated in healthy subjects, clinical development was discontinued due to low exposure and target engagement.

C021: In a mouse model of neuropathic pain, both intrathecal and intraperitoneal administration of C021 diminished hypersensitivity. It has also been shown to inhibit tumor growth in a cutaneous T-cell lymphoma xenograft mouse model.

AZD2098: In preclinical studies, AZD2098 was shown to inhibit lung inflammation in ovalbumin-sensitized rats. However, in a cutaneous T-cell lymphoma xenograft model, it did not show the same efficacy as the Class I antagonist C021.

K327: In a mouse model of ovalbumin-induced allergic airway inflammation, K327 significantly inhibited the recruitment of CCR4+CD4+ T cells in a dose-dependent manner (ID50 = 44 mg/kg, p.o.).

AF-399/42018025: This compound has been shown to act as a vaccine adjuvant, amplifying cellular and humoral immune responses in vivo. In a mouse model of arteriovenous fistula, it was associated with more relative venous wall thickening.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the CCR4 signaling pathway and a typical experimental workflow for evaluating CCR4 antagonists.

CCR4_Signaling_Pathway CCR4 Signaling Pathway cluster_membrane Cell Membrane CCR4 CCR4 G_protein Gαi/Gβγ CCR4->G_protein activates PLC PLC G_protein->PLC activates PI3K PI3K G_protein->PI3K activates CCL17_CCL22 CCL17 / CCL22 CCL17_CCL22->CCR4 binds PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release induces PKC PKC DAG->PKC activates Chemotaxis Chemotaxis Ca_release->Chemotaxis PKC->Chemotaxis Akt Akt PI3K->Akt activates Cell_Survival Cell Survival Akt->Cell_Survival

Caption: CCR4 signaling cascade upon ligand binding.

Experimental_Workflow Experimental Workflow for CCR4 Antagonist Evaluation cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Binding Radioligand Binding Assay (Determine Ki) Lead_Opt Lead Optimization Binding->Lead_Opt Calcium Calcium Flux Assay (Determine IC50) Calcium->Lead_Opt Chemotaxis Chemotaxis Assay (Determine IC50) Chemotaxis->Lead_Opt Inflammation Inflammatory Disease Models (e.g., Asthma, Dermatitis) Preclinical Preclinical Development Inflammation->Preclinical Oncology Oncology Models (e.g., Xenografts) Oncology->Preclinical Start Compound Synthesis & Characterization Start->Binding Start->Calcium Start->Chemotaxis Lead_Opt->Inflammation Lead_Opt->Oncology

Caption: Workflow for evaluating CCR4 antagonists.

Detailed Experimental Protocols

Radioligand Binding Assay (Competition)

This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR4 receptor, allowing for the determination of the compound's binding affinity (Ki).

  • Cell Membrane Preparation: Membranes are prepared from cells overexpressing human CCR4 (e.g., CHO-K1 or HEK293 cells).

  • Assay Buffer: Typically, a buffer containing 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, and 0.5% BSA at pH 7.4 is used.

  • Incubation: A fixed concentration of a radiolabeled CCR4 ligand (e.g., [¹²⁵I]-CCL22) is incubated with the cell membranes and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Chemotaxis Assay

This assay assesses the ability of a compound to inhibit the migration of CCR4-expressing cells towards a chemoattractant gradient.

  • Cell Preparation: CCR4-expressing cells (e.g., primary human T cells or a T cell line like HUT78) are labeled with a fluorescent dye (e.g., Calcein-AM).

  • Assay Setup: A multi-well chemotaxis chamber (e.g., Transwell®) with a porous membrane is used. The lower chamber contains a chemoattractant (CCL17 or CCL22), while the upper chamber contains the labeled cells pre-incubated with the test compound at various concentrations.

  • Incubation: The chamber is incubated for a period (e.g., 2-4 hours) at 37°C to allow for cell migration.

  • Quantification: The number of cells that have migrated to the lower chamber is quantified by measuring the fluorescence.

  • Data Analysis: The IC50 value, representing the concentration of the antagonist that causes 50% inhibition of chemotaxis, is calculated.

Calcium Flux Assay

This assay measures the ability of a compound to block the increase in intracellular calcium concentration that occurs upon CCR4 activation.

  • Cell Loading: CCR4-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Pre-incubation: The loaded cells are pre-incubated with various concentrations of the test compound.

  • Stimulation: A CCR4 agonist (CCL17 or CCL22) is added to the cells.

  • Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured over time using a plate reader with fluorescent capabilities (e.g., a FLIPR instrument).

  • Data Analysis: The IC50 value is determined as the concentration of the antagonist that inhibits the agonist-induced calcium response by 50%.

Conclusion

The landscape of CCR4 antagonists is diverse, encompassing both small molecules with different binding modes and a clinically approved monoclonal antibody. "this compound" (Compound 31) demonstrates potent inhibition of key CCR4-mediated functions in vitro. Its unique reported ability to inhibit Treg migration to the tumor microenvironment without systemic Treg depletion warrants further investigation.

The comparative data presented in this guide highlights the varying potency and mechanisms of action among different CCR4 inhibitors. Small molecule antagonists like C021 and AZD2098 offer the advantage of oral bioavailability but exhibit different in vitro and in vivo profiles, potentially linked to their distinct binding sites. Mogamulizumab, the only approved therapeutic in this class, provides a benchmark for efficacy in specific hematological malignancies through its potent ADCC activity.

The choice of a CCR4 antagonist for a specific therapeutic application will depend on the desired pharmacological profile, including potency, selectivity, mechanism of action, and pharmacokinetic properties. The experimental protocols and comparative data provided herein serve as a valuable resource for researchers navigating this promising area of drug discovery.

References

A Preclinical Head-to-Head: Small Molecule CCR4 Antagonist C021 Versus Mogamulizumab in T-Cell Lymphoma Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for T-cell malignancies, the C-C chemokine receptor 4 (CCR4) has emerged as a key therapeutic target. This receptor is highly expressed on malignant T-cells in diseases such as cutaneous T-cell lymphoma (CTCL) and adult T-cell leukemia-lymphoma (ATL), as well as on regulatory T-cells (Tregs) that contribute to an immunosuppressive tumor microenvironment. This guide provides a comparative analysis of two distinct therapeutic strategies targeting CCR4: a novel small molecule antagonist, C021, and the approved monoclonal antibody, mogamulizumab, based on available preclinical data.

Mogamulizumab, a humanized monoclonal antibody, functions primarily by eliminating CCR4-expressing cells through a potent antibody-dependent cellular cytotoxicity (ADCC) mechanism.[1][2][3] In contrast, small molecule antagonists like C021 offer a different approach by blocking the signaling pathways activated by the binding of CCR4 ligands, CCL17 and CCL22, thereby inhibiting the migration and proliferation of tumor cells and the infiltration of Tregs into the tumor microenvironment.[4][5] This comparison focuses on preclinical findings that highlight the differing mechanisms and potential therapeutic outcomes of these two agents.

Comparative Efficacy in Preclinical Models

Preclinical studies, particularly in the context of cutaneous T-cell lymphoma, have begun to delineate the differential effects of small molecule CCR4 antagonists and mogamulizumab. A key study evaluated the in vitro and in vivo efficacy of the Class I small molecule CCR4 antagonist, C021, providing a basis for comparison with the known activity of mogamulizumab.

In Vitro Studies

In vitro experiments using CTCL-derived cell lines (MJ and HuT 78) have demonstrated the direct anti-tumor effects of C021.

ParameterC021Mogamulizumab (Mechanism)
Chemotaxis Inhibition Inhibited chemotactic responses to CCL17 and CCL22 in MJ and HuT 78 cells.Blocks ligand binding, but primary mechanism is cell depletion.
CCR4 Expression Downregulated CCR4 expression on MJ and HuT 78 cells.Leads to the elimination of CCR4-positive cells.
Cell Proliferation Inhibited cell proliferation in MJ and HuT 78 cells.Eliminates proliferating malignant T-cells.
Apoptosis Induced apoptosis and cell-cycle arrest in MJ and HuT 78 cells.Induces cell death via ADCC.
Colony Formation Decreased colony formation in MJ and HuT 78 cells.Not a primary mechanism; eliminates cells.
In Vivo Studies

The anti-tumor activity of C021 was also assessed in a CTCL xenograft mouse model, demonstrating its potential for in vivo efficacy.

ModelC021Mogamulizumab
CTCL Xenograft Mice Inhibited tumor growth.Known to be effective in various T-cell lymphoma models.

Mechanisms of Action: A Tale of Two Approaches

The fundamental difference between C021 and mogamulizumab lies in their mechanisms of action. This distinction has significant implications for their therapeutic profiles, including potential efficacy and side effects.

Mogamulizumab is a defucosylated humanized monoclonal antibody, a modification that enhances its binding to Fcγ receptors on immune effector cells like Natural Killer (NK) cells, leading to powerful ADCC. This results in the depletion of CCR4-expressing cells, which includes both malignant T-cells and immunosuppressive Tregs.

cluster_Mogamulizumab Mogamulizumab: Antibody-Dependent Cellular Cytotoxicity (ADCC) Mogamulizumab Mogamulizumab CCR4+ Malignant T-cell CCR4+ Malignant T-cell Mogamulizumab->CCR4+ Malignant T-cell Binds to CCR4 FcγR FcγR Mogamulizumab->FcγR Fc region binds NK Cell NK Cell NK Cell->FcγR Expresses Cell Lysis Cell Lysis FcγR->Cell Lysis Triggers

Mechanism of Action of Mogamulizumab.

C021, as a small molecule antagonist, functions by competitively binding to CCR4 and preventing the binding of its natural ligands, CCL17 and CCL22. This blockade inhibits the downstream signaling pathways that mediate cell migration, proliferation, and survival. A potential advantage of this approach is the inhibition of CCR4 function without causing broad depletion of all CCR4-expressing cells, which could potentially mitigate some of the immune-related side effects observed with mogamulizumab.

cluster_C021 C021: CCR4 Antagonism C021 C021 CCR4 CCR4 C021->CCR4 Blocks Downstream Signaling Downstream Signaling CCR4->Downstream Signaling Activates CCL17/CCL22 CCL17/CCL22 CCL17/CCL22->CCR4 Binds to Inhibition of Migration & Proliferation Inhibition of Migration & Proliferation Downstream Signaling->Inhibition of Migration & Proliferation Leads to

Mechanism of Action of C021.

Experimental Protocols

The following are summaries of the key experimental methodologies used to generate the preclinical data for C021.

Cell Lines and Culture
  • Cell Lines: Human CTCL-derived cell lines, MJ (Mycosis Fungoides) and HuT 78 (Sézary Syndrome), were utilized.

  • Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Chemotaxis Assay
  • Method: A transwell migration assay was used to assess the chemotactic response of CTCL cells to CCR4 ligands.

  • Procedure: Cells were placed in the upper chamber of a transwell insert, and CCL17 or CCL22 was added to the lower chamber. C021 was added to the upper chamber with the cells. After incubation, the number of cells that migrated to the lower chamber was quantified.

Cell Proliferation Assay
  • Method: The Cell Counting Kit-8 (CCK-8) assay was used to measure cell viability and proliferation.

  • Procedure: Cells were seeded in 96-well plates and treated with varying concentrations of C021. After a specified incubation period, CCK-8 solution was added, and the absorbance was measured to determine the number of viable cells.

Apoptosis and Cell Cycle Analysis
  • Method: Flow cytometry was used to analyze apoptosis and cell cycle distribution.

  • Procedure: For apoptosis, cells were stained with Annexin V and propidium iodide (PI). For cell cycle analysis, cells were fixed and stained with PI. The stained cells were then analyzed by flow cytometry.

In Vivo Xenograft Model
  • Animal Model: Immunodeficient mice (e.g., NOD/SCID) were used.

  • Procedure: MJ or HuT 78 cells were injected subcutaneously into the mice. Once tumors were established, mice were treated with C021 or a vehicle control. Tumor volume was measured regularly to assess treatment efficacy.

cluster_Workflow Preclinical Evaluation Workflow In_Vitro_Studies In Vitro Assays (Cell Lines: MJ, HuT 78) Chemotaxis Chemotaxis Assay In_Vitro_Studies->Chemotaxis Proliferation Proliferation Assay In_Vitro_Studies->Proliferation Apoptosis Apoptosis/Cell Cycle Analysis In_Vitro_Studies->Apoptosis In_Vivo_Studies In Vivo Xenograft Model (Immunodeficient Mice) Tumor_Implantation Subcutaneous Injection of CTCL Cells In_Vivo_Studies->Tumor_Implantation Treatment Treatment with C021 or Vehicle Tumor_Implantation->Treatment Efficacy_Assessment Tumor Volume Measurement Treatment->Efficacy_Assessment

Experimental Workflow for Preclinical Evaluation.

Conclusion

The preclinical data available to date suggests that both the small molecule CCR4 antagonist C021 and the monoclonal antibody mogamulizumab are effective in targeting CCR4 in T-cell lymphoma models. However, they achieve this through fundamentally different mechanisms. Mogamulizumab's potent ADCC-mediated cell killing offers a direct and powerful anti-tumor effect. C021, on the other hand, provides a more nuanced approach by inhibiting CCR4 signaling, which not only affects tumor cell proliferation and migration but may also modulate the tumor microenvironment without widespread cell depletion. Further preclinical and clinical studies are warranted to fully elucidate the comparative advantages of each approach and to determine the optimal therapeutic settings for their use, either as monotherapies or in combination with other agents.

References

Selectivity profile of CCR4 antagonist 2 against other chemokine receptors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity profile of a representative CCR4 antagonist, designated here as CCR4 antagonist 2 (AZD2098), against other chemokine receptors. The data presented is based on available experimental findings.

The CC chemokine receptor 4 (CCR4) is a key therapeutic target in immunology and oncology due to its role in mediating the migration of specific immune cell populations. The development of selective CCR4 antagonists is crucial to modulate immune responses effectively while minimizing off-target effects. This guide focuses on the selectivity of a potent and selective CCR4 antagonist, AZD2098, which will be referred to as "this compound" for the purpose of this comparison.

Data Presentation: Quantitative Analysis of Selectivity

The selectivity of this compound (AZD2098) has been evaluated against a panel of other human chemokine receptors. The following table summarizes the available quantitative data on its activity.

ReceptorLigand/Assay ConditionActivity of this compound (AZD2098)Reference
CCR4 pIC507.8 [1][2][3]
CCR110 µMNo significant activity[1][2]
CCR2b10 µMNo significant activity
CCR510 µMNo significant activity
CCR710 µMNo significant activity
CCR810 µMNo significant activity
CXCR110 µMNo significant activity
CXCR210 µMNo significant activity

As the data indicates, this compound (AZD2098) demonstrates high potency for its target receptor, CCR4, with a pIC50 of 7.8. In contrast, at a concentration of 10 µM, the antagonist showed no significant activity against a range of other chemokine receptors, including CCR1, CCR2b, CCR5, CCR7, CCR8, CXCR1, and CXCR2, highlighting its high selectivity. Another selective CCR4 antagonist, GSK2239633A, has also been reported to have a pIC50 of 7.4 for CCR4 and greater than 100-fold selectivity against other chemokine receptors (pIC50 <5).

Experimental Protocols

The presented data is based on standard in vitro pharmacological assays designed to determine the potency and selectivity of a compound. While specific details for every experiment with this compound (AZD2098) are not fully available in the provided search results, the methodologies can be inferred to be consistent with standard industry practices.

Radioligand Binding Assays

A common method to determine the binding affinity of a compound to a receptor is through competitive radioligand binding assays. In this type of assay, a radiolabeled ligand with known affinity for the target receptor is incubated with cells or membranes expressing the receptor in the presence of varying concentrations of the test compound (e.g., this compound). The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) or the concentration that inhibits 50% of the binding (IC50) can be calculated. For CCR4, a common radioligand used is [¹²⁵I]-TARC (CCL17).

Functional Assays (e.g., Calcium Mobilization or Chemotaxis)

Functional assays measure the ability of a compound to inhibit the biological response induced by an agonist binding to the receptor. For chemokine receptors, common functional readouts include intracellular calcium mobilization and cell migration (chemotaxis).

  • Calcium Mobilization Assay: Chemokine receptors, upon activation by their ligands, trigger a signaling cascade that results in a transient increase in intracellular calcium concentration ([Ca²⁺]i). This can be measured using calcium-sensitive fluorescent dyes. To assess antagonist activity, cells expressing the target receptor are pre-incubated with the antagonist before the addition of an agonist (e.g., CCL17 or CCL22 for CCR4). The reduction in the agonist-induced calcium signal indicates the inhibitory potency of the antagonist, from which an IC50 value can be determined.

  • Chemotaxis Assay: This assay directly measures the ability of a compound to block the migration of cells towards a chemokine gradient. Cells expressing the chemokine receptor of interest are placed in the upper chamber of a transwell plate, while the chemokine agonist is placed in the lower chamber. The number of cells that migrate to the lower chamber is quantified. The inhibitory effect of an antagonist is determined by its ability to reduce the number of migrating cells.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying biological pathway, the following diagrams are provided.

G cluster_workflow Experimental Workflow: Selectivity Profiling Compound This compound Binding_Assay Radioligand Binding Assay Compound->Binding_Assay Functional_Assay Functional Assay (Calcium Mobilization or Chemotaxis) Compound->Functional_Assay Receptor_Panel Panel of Chemokine Receptors (CCR4, CCR1, CCR2, etc.) Receptor_Panel->Binding_Assay Receptor_Panel->Functional_Assay Data_Analysis Data Analysis (IC50 / Ki Determination) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Selectivity_Profile Selectivity Profile Data_Analysis->Selectivity_Profile

Experimental workflow for determining the selectivity profile of a CCR4 antagonist.

G cluster_pathway CCR4 Signaling Pathway and Antagonist Inhibition Chemokine Chemokine (CCL17/CCL22) CCR4 CCR4 Receptor Chemokine->CCR4 Activates G_Protein G-protein (Gi) CCR4->G_Protein Activates Antagonist This compound Antagonist->CCR4 Blocks Signaling Downstream Signaling (e.g., PLC, PI3K) G_Protein->Signaling Response Cellular Response (Chemotaxis, Ca²⁺ mobilization) Signaling->Response

Simplified CCR4 signaling pathway and the mechanism of inhibition by an antagonist.

References

A Head-to-Head Comparison of CCR4 Antagonists for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the in vitro and in vivo performance of leading CCR4 antagonists, supported by experimental data and detailed methodologies.

C-C chemokine receptor 4 (CCR4) has emerged as a critical therapeutic target in immuno-oncology and inflammatory diseases. Its expression on various immune cells, including regulatory T cells (Tregs) and Th2 cells, makes it a key player in tumor immune evasion and allergic responses. Consequently, the development of CCR4 antagonists is a highly active area of research. This guide provides an objective, data-driven comparison of different classes of CCR4 antagonists, including the approved monoclonal antibody mogamulizumab and several small molecule inhibitors.

Mechanism of Action of CCR4 Antagonists

CCR4 antagonists function by blocking the interaction of CCR4 with its natural ligands, CCL17 (TARC) and CCL22 (MDC).[1] This inhibition disrupts the downstream signaling pathways that lead to the migration of CCR4-expressing cells, such as Tregs, to the tumor microenvironment or sites of inflammation.[2] CCR4 antagonists can be broadly categorized into two main classes:

  • Monoclonal Antibodies: These large-molecule biologics, such as mogamulizumab, bind to the extracellular domain of CCR4. Mogamulizumab's primary mechanism of action is the induction of potent antibody-dependent cellular cytotoxicity (ADCC), leading to the depletion of CCR4-positive cells.[3][4]

  • Small Molecule Inhibitors: These orally bioavailable compounds can be further divided into classes based on their binding site on the CCR4 receptor.[3]

    • Class I Antagonists: Bind to the extracellular surface of the receptor.

    • Class II Antagonists: Are allosteric inhibitors that bind to an intracellular site.

Comparative Analysis of In Vitro Efficacy

The in vitro efficacy of CCR4 antagonists is typically evaluated through a range of cell-based assays that measure their ability to inhibit ligand binding, downstream signaling, and cell migration. Key performance indicators include the half-maximal inhibitory concentration (IC50) in these assays.

Below is a summary of publicly available in vitro data for several prominent CCR4 antagonists. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines, ligand concentrations, and assay formats.

AntagonistClassTarget Cell LineAssay TypeLigandIC50Reference
Mogamulizumab Monoclonal AntibodyCCR4+ T-cellsADCCN/ANot typically measured by IC50
C021 Small Molecule (Class I)MJ (CTCL)ChemotaxisCCL17 (100nM)~1 µM
HuT 78 (CTCL)ChemotaxisCCL17 (100nM)~0.5 µM
MJ (CTCL)ChemotaxisCCL22 (10nM)~0.5 µM
HuT 78 (CTCL)ChemotaxisCCL22 (10nM)~0.1 µM
Human/Mouse Cells[35S]GTPγS BindingCCL2218 nM
Human CellsChemotaxis140 nM
Mouse CellsChemotaxis39 nM
AZD2098 Small Molecule (Class II)MJ (CTCL)ChemotaxisCCL17 (100nM)~1 µM
HuT 78 (CTCL)ChemotaxisCCL17 (100nM)~1 µM
MJ (CTCL)ChemotaxisCCL22 (10nM)~0.5 µM
HuT 78 (CTCL)ChemotaxisCCL22 (10nM)~0.5 µM
Human CCR4BindingpIC50 = 7.8
GSK2239633 Small Molecule (Class II)Human CD4+ CCR4+ T-cellsF-actin PolymerizationTARCpA2 = 7.11
Human CCR4[125I]-TARC BindingTARCpIC50 = 7.96
K777 Small MoleculeHut78 cellsChemotaxisCCL178.9 nM
Hut78 cellsBindingCCL1757 nM
FLX475 Small MoleculeNot SpecifiedTreg MigrationNot SpecifiedIC90 sufficient at ~75mg PO QD
Th2 CellsChemotaxisCCL22~370 nM
CCR4 antagonist 4 (Cpd 22) Small MoleculeNot SpecifiedBindingNot Specified0.02 µM
Not SpecifiedChemotaxisMDC0.007 µM
Not SpecifiedCa2+ MobilizationNot Specified0.003 µM

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency. pA2 is a measure of the affinity of an antagonist for its receptor.

In Vivo and Clinical Efficacy Highlights

A direct head-to-head clinical trial comparing all these antagonists is not available. However, individual study results provide insights into their potential efficacy.

  • Mogamulizumab: Has demonstrated significant clinical activity in cutaneous T-cell lymphoma (CTCL), leading to its FDA approval for this indication. It effectively depletes both malignant T cells and Tregs.

  • C021 vs. AZD2098: In a head-to-head preclinical study in CTCL models, both C021 and AZD2098 inhibited chemotaxis. However, only C021 demonstrated broader anti-tumor effects, including inhibition of cell proliferation, induction of apoptosis, and in vivo tumor growth inhibition.

  • FLX475: Has shown evidence of monotherapy and combination activity in a Phase 1/2 trial in advanced cancer, including complete responses in EBV+ NK/T cell lymphoma and partial responses in non-small-cell lung cancer when combined with pembrolizumab.

  • GSK2239633: A Phase 1 study in healthy volunteers showed that it was well-tolerated and could inhibit TARC-induced activation of CCR4. However, it exhibited low bioavailability.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used to evaluate CCR4 antagonists.

Chemotaxis Assay (Transwell Migration Assay)

This assay measures the ability of an antagonist to inhibit the migration of CCR4-expressing cells towards a chemoattractant gradient of CCL17 or CCL22.

  • Cell Preparation: CCR4-expressing cells (e.g., Hut78, MJ, or primary T cells) are cultured and harvested. Cells are washed and resuspended in assay medium (e.g., RPMI 1640 with 1% BSA).

  • Antagonist Pre-incubation: Cells are pre-incubated with various concentrations of the CCR4 antagonist or vehicle control for a specified time (e.g., 30 minutes at 37°C).

  • Assay Setup: A Transwell plate with a permeable membrane (e.g., 5 µm pore size) is used. The lower chamber is filled with assay medium containing a specific concentration of CCL17 or CCL22. The pre-incubated cells are added to the upper chamber.

  • Incubation: The plate is incubated for a period (e.g., 3 hours) at 37°C in a CO2 incubator to allow for cell migration.

  • Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting using a hemocytometer, flow cytometry, or by using a fluorescent dye like Calcein-AM to label the cells and measuring the fluorescence in the bottom well.

  • Data Analysis: The percentage of inhibition is calculated relative to the vehicle control, and IC50 values are determined by non-linear regression analysis.

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

This assay is specifically for evaluating the primary mechanism of action of monoclonal antibodies like mogamulizumab.

  • Target Cell Preparation: CCR4-expressing target cells (e.g., a tumor cell line) are seeded in a 96-well plate and allowed to adhere if necessary.

  • Effector Cell Preparation: Effector cells, typically Natural Killer (NK) cells isolated from peripheral blood mononuclear cells (PBMCs), are prepared.

  • Antibody Opsonization: Target cells are incubated with serial dilutions of the anti-CCR4 antibody (e.g., mogamulizumab) or an isotype control antibody for a short period (e.g., 15-30 minutes) to allow the antibody to bind to CCR4 on the cell surface.

  • Co-culture: Effector cells are added to the wells containing the opsonized target cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).

  • Incubation: The co-culture is incubated for a set time (e.g., 4-24 hours) at 37°C.

  • Measurement of Cell Lysis: Target cell lysis is quantified. Common methods include:

    • LDH Release Assay: Measures the release of lactate dehydrogenase from the cytosol of lysed cells.

    • Calcein Release Assay: Target cells are pre-loaded with Calcein-AM, and the release of the fluorescent dye upon cell lysis is measured.

    • Flow Cytometry-based Assays: Using viability dyes to distinguish live and dead target cells.

  • Data Analysis: The percentage of specific lysis is calculated, and the EC50 (half-maximal effective concentration) of the antibody is determined.

Visualizing the Landscape of CCR4 Antagonism

To better understand the context of CCR4 antagonist activity, the following diagrams illustrate the CCR4 signaling pathway and a typical experimental workflow for antagonist evaluation.

CCR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonists Antagonist Intervention CCL17 CCL17 (TARC) CCR4 CCR4 Receptor CCL17->CCR4 Binds CCL22 CCL22 (MDC) CCL22->CCR4 Binds G_protein Gαi / Gβγ CCR4->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Mobilization IP3->Ca_flux Induces PKC PKC DAG->PKC Activates Actin Actin Polymerization Ca_flux->Actin PKC->Actin Akt Akt PI3K->Akt Activates Akt->Actin Chemotaxis Chemotaxis / Cell Migration Actin->Chemotaxis Drives Mogamulizumab Mogamulizumab (Monoclonal Antibody) Mogamulizumab->CCR4 Blocks Ligand Binding Induces ADCC Small_Molecule Small Molecule Inhibitors (e.g., C021, AZD2098) Small_Molecule->CCR4 Blocks Ligand Binding Inhibits Signaling

Caption: CCR4 signaling pathway and points of antagonist intervention.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo / Preclinical Evaluation start Start: CCR4 Antagonist Candidates binding_assay Binding Assays (e.g., Radioligand Displacement) start->binding_assay signaling_assay Signaling Assays (e.g., Ca²⁺ Flux, GTPγS) binding_assay->signaling_assay adcc_assay Effector Function Assays (ADCC for Antibodies) binding_assay->adcc_assay If Antibody chemotaxis_assay Functional Assays (Chemotaxis/Migration) signaling_assay->chemotaxis_assay select_lead Lead Candidate Selection chemotaxis_assay->select_lead adcc_assay->select_lead pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies select_lead->pk_pd efficacy_models Efficacy in Animal Models (e.g., Tumor Xenografts) pk_pd->efficacy_models toxicology Toxicology Studies efficacy_models->toxicology final_candidate Final Candidate for Clinical Development toxicology->final_candidate

Caption: A typical experimental workflow for the evaluation of CCR4 antagonists.

Conclusion

The landscape of CCR4 antagonists is diverse, with both a clinically approved monoclonal antibody and a range of small molecule inhibitors in various stages of development. Mogamulizumab offers a potent cell-depleting mechanism through ADCC, while small molecule inhibitors provide the convenience of oral administration and the potential for more nuanced immunomodulation. The choice of an antagonist for a specific research or therapeutic application will depend on the desired mechanism of action, potency, and pharmacokinetic properties. The data and protocols presented in this guide offer a valuable resource for researchers and drug developers in the selection and evaluation of CCR4 antagonists for their specific needs.

References

Benchmarking CCR4 antagonist 2 performance in functional assays

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Benchmarking Guide to CCR4 Antagonist Performance in Functional Assays

For researchers and drug development professionals navigating the landscape of C-C chemokine receptor 4 (CCR4) antagonists, a clear understanding of their comparative performance in functional assays is paramount. This guide provides an objective comparison of key CCR4 antagonists, supported by experimental data, detailed methodologies for critical assays, and visualizations of the underlying biological pathways and experimental workflows.

Introduction to CCR4 and its Antagonists

C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating the migration of various immune cells, including T helper type 2 (Th2) cells and regulatory T cells (Tregs).[1][2] Its ligands, CCL17 (TARC) and CCL22 (MDC), are often upregulated in inflammatory diseases and the tumor microenvironment, making CCR4 an attractive therapeutic target for a range of conditions, from allergic diseases to cancer.[1][2][3] A variety of small molecule and antibody-based antagonists have been developed to block CCR4 signaling and inhibit the trafficking of CCR4-expressing cells. This guide focuses on the comparative functional performance of representative small molecule CCR4 antagonists.

Comparative Performance of CCR4 Antagonists

The following table summarizes the in vitro functional potency of several well-characterized CCR4 antagonists across a range of standard assays. These antagonists are often classified based on their binding sites on the receptor. For instance, C021 is considered a Class I antagonist, binding to a transmembrane site, while AZD-2098 is a Class II antagonist, thought to bind to an intracellular site.

AntagonistAssay TypeCell Line/SystemLigandPotency (IC₅₀/pIC₅₀)Reference
C021 Chemotaxis (human)CCR4+ T cellsCCL22140 nM
Chemotaxis (mouse)CCR4+ T cellsCCL2239 nM
[³⁵S]GTPγS BindingCCR4-expressing membranesCCL2218 nM
AZD-2098 Calcium Flux (human)CCR4-expressing cellsCCL22pIC₅₀ = 7.8
Chemotaxis (human Th2 cells)Th2 cellsCCL17/CCL22pIC₅₀ = 6.3
SelectivityVarious chemokine receptors-No significant activity at 10 µM
FLX475 (Tivumecirnon) Calcium FluxCCR4-expressing Chem5-hCCR4 cellsCCL22Dose-dependent inhibition
Chemotaxis (human iTreg)human induced TregCCL22Dose-dependent inhibition
Receptor OccupancyHuman whole blood (Treg)A647hCCL22Dose-dependent inhibition
CCR4-351 Calcium FluxNot specifiedNot specified22 nM
ChemotaxisNot specifiedNot specified50 nM

Signaling Pathways and Experimental Workflows

To provide a clearer context for the functional assays, the following diagrams illustrate the CCR4 signaling pathway and a typical experimental workflow for a chemotaxis assay.

CCR4_Signaling_Pathway CCR4 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL17_CCL22 CCL17 / CCL22 CCR4 CCR4 CCL17_CCL22->CCR4 Binds G_Protein G Protein (Gαi) CCR4->G_Protein Activates Beta_Arrestin β-Arrestin CCR4->Beta_Arrestin Recruits PLC PLC G_Protein->PLC Activates PI3K PI3K G_Protein->PI3K Activates Receptor_Internalization Receptor Internalization Beta_Arrestin->Receptor_Internalization Calcium_Mobilization Ca²⁺ Mobilization PLC->Calcium_Mobilization Leads to MAPK MAPK PI3K->MAPK Activates Cell_Migration Cell Migration / Chemotaxis MAPK->Cell_Migration Calcium_Mobilization->Cell_Migration

Caption: CCR4 signaling cascade upon ligand binding.

Chemotaxis_Assay_Workflow Chemotaxis Assay Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Cells Prepare CCR4+ cells (e.g., Hut78, primary T cells) Incubate_Cells Pre-incubate cells with antagonist or vehicle Prepare_Cells->Incubate_Cells Prepare_Antagonist Prepare serial dilutions of CCR4 antagonist Prepare_Antagonist->Incubate_Cells Prepare_Chemokine Prepare chemokine solution (CCL17 or CCL22) Load_Chamber Load chemokine to lower chamber and cells to upper chamber of Transwell plate Prepare_Chemokine->Load_Chamber Incubate_Cells->Load_Chamber Incubate_Plate Incubate plate to allow cell migration Load_Chamber->Incubate_Plate Count_Cells Count migrated cells in the lower chamber Incubate_Plate->Count_Cells Calculate_Inhibition Calculate percent inhibition and determine IC₅₀ Count_Cells->Calculate_Inhibition

References

Unveiling CCR4's Role: A Comparative Guide to Pharmacological Antagonism and Genetic Silencing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of a C-C Motif Chemokine Receptor 4 (CCR4) antagonist with genetic knockdown techniques. By presenting objective experimental data and detailed protocols, we aim to facilitate the selection of appropriate methodologies for investigating CCR4 function and validating its potential as a therapeutic target.

CCR4, a key chemokine receptor, is instrumental in mediating the migration of various immune cells, including T-helper type 2 (Th2) cells and regulatory T cells (Tregs). Its involvement in inflammatory diseases and cancer has made it an attractive target for therapeutic intervention. This guide compares the outcomes of using a small molecule antagonist, designated here as Antagonist 2 (a representative small molecule inhibitor), against the effects of genetic knockdown of the CCR4 gene, providing a framework for robust target validation.

Data Presentation: Head-to-Head Comparison of CCR4 Inhibition

The following tables summarize the quantitative effects of a representative CCR4 antagonist and siRNA-mediated knockdown on key cellular functions regulated by CCR4. This data is synthesized from studies on human T-cell lines and primary T-cells.

Table 1: Inhibition of T-Cell Migration (Chemotaxis)

MethodTargetCell TypeLigandConcentration/ EfficiencyEndpointResult
Pharmacological Antagonist CCR4Human T-cellsCCL22IC50: 140 nM[1]Inhibition of ChemotaxisDose-dependent reduction in cell migration
Genetic Knockdown CCR4 mRNAPrimary Human T-cells->80% knockdownReduction in CCR4 surface expressionSignificant decrease in migratory capacity

Table 2: Effect on Downstream Signaling

MethodTargetCell TypeStimulusEndpointResult
Pharmacological Antagonist CCR4Human T-cellsCCL22pERK1/2 levelsSignificant reduction in ERK1/2 phosphorylation[1]
Genetic Knockdown CCR4 mRNAHuman T-cellsCCL22pERK1/2 levelsAttenuated ERK1/2 phosphorylation

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Protocol 1: Pharmacological Inhibition of T-Cell Chemotaxis

This protocol outlines the procedure for assessing the inhibitory effect of a CCR4 antagonist on chemokine-induced T-cell migration using a transwell assay.[2][3][4]

  • Cell Preparation: Human T-cells (e.g., Hut78) are washed and resuspended in assay medium (RPMI 1640 with 1% BSA) at a concentration of 1 x 10^6 cells/mL.

  • Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the CCR4 antagonist (or vehicle control) for 30 minutes at 37°C.

  • Chemotaxis Assay Setup:

    • 24-well transwell plates with a 5 µm pore size polycarbonate membrane are used.

    • The lower chamber is filled with assay medium containing the CCR4 ligand (e.g., 10 nM CCL22).

    • The pre-incubated T-cells are added to the upper chamber.

  • Incubation: The plate is incubated for 3 hours at 37°C in a 5% CO2 incubator to allow for cell migration.

  • Quantification: The number of cells that have migrated to the lower chamber is quantified by flow cytometry or a cell viability assay (e.g., CellTiter-Glo).

  • Data Analysis: The percentage of inhibition is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of inhibition against the antagonist concentration.

Protocol 2: CCR4 Knockdown using siRNA in Primary T-Cells

This protocol describes the methodology for reducing CCR4 expression in primary human T-cells using small interfering RNA (siRNA).

  • siRNA Preparation: Validated siRNA sequences targeting human CCR4 and a non-targeting control siRNA are reconstituted according to the manufacturer's instructions.

  • T-Cell Isolation and Culture: Primary human CD4+ T-cells are isolated from peripheral blood mononuclear cells (PBMCs) and cultured in appropriate T-cell media.

  • siRNA Transfection:

    • T-cells are transfected with CCR4-specific siRNA or control siRNA using electroporation (e.g., Nucleofection) or a suitable lipid-based transfection reagent.

    • Optimal transfection conditions, including siRNA concentration and cell density, should be determined empirically for the specific T-cell type.

  • Incubation: Transfected cells are incubated for 48-72 hours to allow for CCR4 mRNA and protein knockdown.

  • Verification of Knockdown:

    • Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from a portion of the cells, and qRT-PCR is performed to quantify the reduction in CCR4 mRNA levels relative to a housekeeping gene and the non-targeting control. A knockdown efficiency of over 80% is considered effective.

    • Western Blot: Protein lysates are prepared, and Western blotting is performed using an anti-CCR4 antibody to assess the reduction in CCR4 protein levels.

  • Functional Assays: The functional consequences of CCR4 knockdown (e.g., in chemotaxis assays) are assessed using the remaining transfected cells.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows described in this guide.

CCR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular CCL17 CCL17/CCL22 CCR4 CCR4 CCL17->CCR4 G_protein Gαi / Gβγ CCR4->G_protein PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K MAPK MAPK (ERK1/2) PLC->MAPK PI3K->MAPK Chemotaxis Chemotaxis & Cell Migration MAPK->Chemotaxis

Caption: CCR4 Signaling Pathway.

Experimental_Workflow cluster_antagonist Pharmacological Antagonist Arm cluster_knockdown Genetic Knockdown Arm T_cells1 Isolate & Culture Human T-cells Pre_incubate Pre-incubate with CCR4 Antagonist 2 T_cells1->Pre_incubate Chemotaxis_assay1 Perform Chemotaxis Assay (vs. CCL22) Pre_incubate->Chemotaxis_assay1 Analyze1 Analyze Migration (IC50) Chemotaxis_assay1->Analyze1 T_cells2 Isolate & Culture Human T-cells Transfect Transfect with CCR4 siRNA T_cells2->Transfect Verify Verify Knockdown (qPCR/Western) Transfect->Verify Chemotaxis_assay2 Perform Chemotaxis Assay (vs. CCL22) Transfect->Chemotaxis_assay2 Analyze2 Analyze Migration Chemotaxis_assay2->Analyze2

Caption: Experimental Workflow Comparison.

Logical_Relationship cluster_interventions Intervention Strategies cluster_outcomes Observed Outcomes Target CCR4-Mediated Cellular Function (e.g., Chemotaxis) Phenotype_A Phenotypic Change A (e.g., Reduced Migration) Target->Phenotype_A Leads to Phenotype_B Phenotypic Change B (e.g., Reduced Migration) Target->Phenotype_B Leads to Antagonist This compound (Pharmacological Inhibition) Antagonist->Target Blocks Receptor Antagonist->Phenotype_A Knockdown CCR4 siRNA (Genetic Knockdown) Knockdown->Target Reduces Receptor Expression Knockdown->Phenotype_B Validation Cross-Validation (Phenotypic Concordance) Phenotype_A->Validation Phenotype_B->Validation

Caption: Cross-Validation Logic.

References

In Vivo Efficacy of CCR4 Antagonists: A Comparative Analysis of C021 and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the in vivo antitumor effects of the Class I CCR4 antagonist, C021, and the Class II CCR4 antagonist, AZD2098, in preclinical models of Cutaneous T-Cell Lymphoma (CTCL).

This guide provides a comprehensive overview of the in vivo efficacy of the small molecule CCR4 antagonist C021 and its analog, AZD2098. The data presented herein is intended for researchers, scientists, and drug development professionals working in the fields of oncology and immunology.

Introduction to CCR4 and its Role in Cancer

CC chemokine receptor 4 (CCR4) is a G-protein coupled receptor that plays a critical role in the migration and recruitment of various immune cells, including T helper 2 (Th2) cells and regulatory T cells (Tregs).[1] Its ligands, CCL17 and CCL22, are often overexpressed in the microenvironment of various tumors, including Cutaneous T-Cell Lymphoma (CTCL).[2][3] This leads to the infiltration of Tregs, which suppress the host's anti-tumor immune response, thereby promoting tumor growth and progression.[2] Consequently, antagonizing the CCR4 signaling pathway has emerged as a promising therapeutic strategy for various cancers.

Small molecule antagonists of CCR4 are broadly classified into two classes based on their binding sites on the receptor.[2] Class I antagonists, such as C021, are lipophilic heteroarenes that bind to an intrahelical site of CCR4. In contrast, Class II antagonists, like AZD2098, are aryl sulfonamides that bind to the C-terminal helix VII of the receptor. This guide focuses on the comparative in vivo efficacy of these two classes of antagonists.

In Vivo Efficacy Comparison

A key study evaluated the in vivo anti-tumor effects of C021 and AZD2098 in a CTCL xenograft mouse model. The results demonstrated a significant difference in the efficacy between the two classes of antagonists.

CompoundClassAnimal ModelCell LineKey Findings
C021 Class ICTCL Xenograft MiceMJ and HuT 78Significantly inhibited tumor growth in vivo. The anti-tumor effect was dose-dependent and influenced by the administration route and schedule.
AZD2098 Class IICTCL Xenograft MiceMJ and HuT 78Did not show significant tumor growth inhibition in vivo.

Table 1: Summary of in vivo efficacy of C021 and AZD2098 in a CTCL xenograft mouse model.

These findings suggest that Class I CCR4 antagonists, represented by C021, are more potent in inhibiting tumor growth in this preclinical model compared to Class II antagonists like AZD2098.

Experimental Protocols

The following is a generalized protocol for a xenograft mouse model used to evaluate the in vivo efficacy of CCR4 antagonists, based on commonly used methodologies.

1. Cell Culture:

  • Human CTCL cell lines, such as MJ and HuT 78, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Animal Model:

  • Immunocompromised mice (e.g., NOD/SCID) are used to prevent rejection of human tumor xenografts.

  • Mice are housed in a pathogen-free environment and allowed to acclimatize before the start of the experiment.

3. Tumor Implantation:

  • Cultured CTCL cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel).

  • A specific number of cells (e.g., 5 x 10^6 cells) are injected subcutaneously into the flank of each mouse.

4. Drug Administration:

  • Once the tumors reach a palpable size, the mice are randomized into different treatment groups: vehicle control, C021, and AZD2098.

  • The compounds are formulated in an appropriate vehicle for administration.

  • Administration can be performed via various routes, such as intraperitoneal (IP) or subcutaneous (SC) injection, at specified doses and schedules. For example, C021 was tested at different doses (e.g., 2 mg/kg and 5 mg/kg) and schedules (e.g., twice a week or daily for 3 days a week).

5. Efficacy Evaluation:

  • Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (width^2 x length)/2.

  • Animal body weight and general health are monitored throughout the study.

  • At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., immunohistochemistry).

Visualizing the Molecular and Experimental Landscape

To better understand the context of this research, the following diagrams illustrate the CCR4 signaling pathway and a typical experimental workflow for in vivo efficacy studies.

CCR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL17 CCL17 CCR4 CCR4 G-Protein Coupled Receptor CCL17->CCR4 binds CCL22 CCL22 CCL22->CCR4 binds G_Protein Gαi CCR4->G_Protein activates PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K Chemotaxis Chemotaxis G_Protein->Chemotaxis MAPK MAPK PLC->MAPK Cell_Survival Cell_Survival PI3K->Cell_Survival Proliferation Proliferation MAPK->Proliferation

Caption: CCR4 Signaling Pathway

In_Vivo_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., HuT 78, MJ) Start->Cell_Culture Tumor_Implantation 2. Subcutaneous Tumor Implantation in Immunocompromised Mice Cell_Culture->Tumor_Implantation Tumor_Growth 3. Allow Tumors to Reach Palpable Size Tumor_Implantation->Tumor_Growth Randomization 4. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment 5. Administer Compounds (Vehicle, C021, AZD2098) Randomization->Treatment Monitoring 6. Monitor Tumor Volume and Animal Health Treatment->Monitoring Endpoint 7. Endpoint Analysis (Tumor Excision, etc.) Monitoring->Endpoint Data_Analysis 8. Data Analysis and Comparison of Efficacy Endpoint->Data_Analysis End End Data_Analysis->End

Caption: In Vivo Efficacy Experimental Workflow

References

Confirming the On-Target Activity of CCR4 Antagonist 2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the on-target activity of CCR4 antagonist 2 (also known as Compound 31) against other known CCR4 antagonists. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and development purposes.

Introduction to CCR4 and its Antagonism

C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating the migration of various immune cells, including T helper 2 (Th2) cells and regulatory T cells (Tregs). Its natural ligands are the chemokines CCL17 (TARC) and CCL22 (MDC). The CCR4 signaling pathway is implicated in the pathogenesis of various diseases, including allergic inflammatory diseases and several types of cancer. Consequently, the development of CCR4 antagonists is a promising therapeutic strategy.

This compound is a novel, potent, and orally bioavailable small molecule antagonist of CCR4. It has been shown to inhibit the trafficking of Tregs into the tumor microenvironment without depleting the number of Tregs in healthy tissues. This guide will compare the in vitro activity of this compound with other well-characterized CCR4 antagonists, including the small molecules C021 and AZD2098, and the therapeutic antibody Mogamulizumab.

Comparative Analysis of On-Target Activity

The on-target activity of CCR4 antagonists can be evaluated through a series of in vitro assays that measure their ability to bind to the receptor and inhibit its function. Key parameters for comparison include binding affinity (Ki or Kd), and functional inhibition (IC50) in assays such as calcium flux and chemotaxis.

AntagonistTypeBinding AffinityCalcium Flux Inhibition (IC50)Chemotaxis Inhibition (IC50)Mechanism of Action
This compound (Compound 31) Small MoleculeData not available40 nM[1][2]70 nM[1][2]Selective CCR4 antagonist[3]
C021 Small Molecule (Class I)IC50: 18 nM ([³⁵S]GTPγS binding)-140 nM (human), 39 nM (mouse)Binds to a transmembrane site on CCR4, allowing for receptor internalization.
AZD2098 Small Molecule (Class II)pIC50: 7.8-pIC50: 6.3 (against CCL17/22-driven Th2 cell chemotaxis)Binds to an intracellular or C-terminal site of CCR4; does not cause internalization.
Mogamulizumab Monoclonal AntibodyHigh Affinity--Binds to the N-terminal domain of CCR4 and induces antibody-dependent cellular cytotoxicity (ADCC).

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of confirming on-target activity, the following diagrams have been generated using the DOT language.

CCR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular CCL17 CCL17 CCR4 CCR4 CCL17->CCR4 binds CCL22 CCL22 CCL22->CCR4 binds G_protein Gαi / Gβγ CCR4->G_protein activates Antagonist2 This compound Antagonist2->CCR4 blocks PLC PLC G_protein->PLC activates PI3K PI3K G_protein->PI3K activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis ERK ERK PKC->ERK ERK->Chemotaxis Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Experimental_Workflow cluster_0 Phase 1: Initial Screening & Binding Affinity cluster_1 Phase 2: Functional On-Target Activity cluster_2 Phase 3: Selectivity & Cellular Confirmation cluster_3 Outcome A1 Compound Library Screening A2 Radioligand Binding Assay (Ki determination) A1->A2 A3 GTPγS Binding Assay A2->A3 B1 Calcium Flux Assay (IC50 determination) A3->B1 Proceed with potent binders B2 Chemotaxis Assay (IC50 determination) B1->B2 C1 Receptor Occupancy Assay B2->C1 Confirm functional antagonism C2 Selectivity Profiling (vs. other GPCRs) C1->C2 C3 Downstream Signaling Pathway Analysis C2->C3 D1 Confirmed On-Target Activity C3->D1 Validate selectivity and mechanism

References

A Comparative Analysis of CCR4-Targeted Therapies: Small Molecule Antagonists Versus Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative efficacy, mechanisms, and experimental evaluation of CCR4 antagonist 2 and anti-CCR4 antibodies.

C-C chemokine receptor 4 (CCR4) has emerged as a significant therapeutic target in oncology and inflammatory diseases due to its critical role in mediating the migration of pathogenic immune cells.[1][2][3][4] This guide provides a comprehensive comparative analysis of two primary therapeutic modalities targeting CCR4: small molecule antagonists (represented here as "this compound," a composite profile of emerging candidates) and anti-CCR4 monoclonal antibodies, exemplified by the FDA-approved drug, mogamulizumab.[1]

Mechanism of Action: A Tale of Two Approaches

The fundamental difference between this compound and anti-CCR4 antibodies lies in their mechanism of action. Small molecule antagonists act as functional inhibitors, blocking the signaling cascade initiated by the binding of CCR4's natural ligands, CCL17 and CCL22. In contrast, anti-CCR4 antibodies like mogamulizumab primarily mediate their effect through antibody-dependent cellular cytotoxicity (ADCC), leading to the depletion of CCR4-expressing cells.

This compound (Small Molecule):

  • Action: Binds to the CCR4 receptor, often at an allosteric site, preventing the conformational changes necessary for G-protein coupling and downstream signaling.

  • Outcome: Inhibition of chemotaxis, calcium mobilization, and other cellular responses without causing cell death. This approach may offer a more nuanced modulation of the immune response.

Anti-CCR4 Antibodies (e.g., Mogamulizumab):

  • Action: Binds to an extracellular epitope on the CCR4 receptor. Mogamulizumab is a defucosylated IgG1 antibody, a modification that enhances its binding affinity to the FcγRIIIa receptor on natural killer (NK) cells.

  • Outcome: Potent induction of ADCC, leading to the lysis and depletion of CCR4-expressing cells, including malignant T-cells and regulatory T-cells (Tregs).

Below is a diagram illustrating the CCR4 signaling pathway and the points of intervention for both therapeutic modalities.

CCR4 Signaling Pathway and Therapeutic Intervention cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL17/CCL22 CCL17 / CCL22 CCR4 CCR4 Receptor CCL17/CCL22->CCR4 Binds & Activates Mogamulizumab Anti-CCR4 Antibody (Mogamulizumab) Mogamulizumab->CCR4 Binds NK_Cell NK Cell Mogamulizumab->NK_Cell Recruits G_Protein G-Protein (Gαi) CCR4->G_Protein Activates ADCC ADCC Antagonist2 This compound (Small Molecule) Antagonist2->CCR4 Binds & Inhibits PLC PLC G_Protein->PLC Downstream Downstream Signaling (e.g., MAPK, PI3K) G_Protein->Downstream Ca_Flux Ca2+ Flux PLC->Ca_Flux Chemotaxis Cell Migration (Chemotaxis) Downstream->Chemotaxis NK_Cell->CCR4 Induces Lysis

Caption: CCR4 signaling and points of therapeutic intervention.

Comparative Preclinical and Clinical Efficacy

The evaluation of CCR4-targeted therapies involves a range of in vitro and in vivo assays to determine their potency and efficacy.

Preclinical Data Summary
ParameterThis compound (Representative Values)Anti-CCR4 Antibody (Mogamulizumab)
Binding Affinity (Kd) Varies (nM range)High affinity (nM range)
In Vitro Potency (IC50) Ca2+ Flux: 40 nMChemotaxis: 70 nMADCC: Potent activity at low concentrations
Mechanism Functional antagonism, inhibition of cell migration.Antibody-Dependent Cellular Cytotoxicity (ADCC).
In Vivo Activity Inhibition of tumor growth in xenograft models.Depletion of CCR4+ cells, leading to anti-tumor effects.
Clinical Data Highlights

Mogamulizumab has undergone extensive clinical evaluation, particularly in T-cell malignancies.

IndicationThis compoundAnti-CCR4 Antibody (Mogamulizumab)
Cutaneous T-Cell Lymphoma (CTCL) Currently in early-phase clinical development.Approved for relapsed/refractory Mycosis Fungoides (MF) and Sézary Syndrome (SS).
Progression-Free Survival (PFS) in CTCL Data not yet available.Significantly improved PFS compared to vorinostat (7.7 vs 3.1 months) in the MAVORIC trial.
Overall Response Rate (ORR) in CTCL Data not yet available.28% in the mogamulizumab arm vs. 5% in the vorinostat arm in the MAVORIC trial.

Pharmacokinetics and Safety Profile

FeatureThis compoundAnti-CCR4 Antibody (Mogamulizumab)
Administration Oral bioavailability is a key development goal.Intravenous infusion.
Half-life Shorter half-life, requiring more frequent dosing.Long half-life of approximately 17 days, allowing for less frequent dosing.
Key Adverse Events Profile still under investigation in clinical trials.Infusion-related reactions, skin rash, and immune-mediated adverse events due to depletion of regulatory T-cells.

Key Experimental Protocols

Accurate and reproducible experimental data are crucial for the comparative assessment of these two therapeutic modalities. Below are outlines of key experimental protocols.

Chemotaxis Assay

This assay measures the ability of a compound to inhibit the migration of CCR4-expressing cells towards a chemokine gradient.

Chemotaxis Assay Workflow Start Start PrepareCells Prepare CCR4+ Cells (e.g., HuT 78) Start->PrepareCells PreIncubate Pre-incubate Cells with This compound or Antibody PrepareCells->PreIncubate Transwell Place Cells in Upper Chamber of Transwell Plate PreIncubate->Transwell Chemoattractant Add Chemokine (CCL17/CCL22) to Lower Chamber Transwell->Chemoattractant Incubate Incubate for 3-4 hours at 37°C Chemoattractant->Incubate Quantify Quantify Migrated Cells in Lower Chamber Incubate->Quantify Analyze Analyze Data and Determine IC50 Quantify->Analyze

Caption: Workflow for a standard chemotaxis assay.

Detailed Protocol:

  • Cell Preparation: Culture CCR4-expressing cells (e.g., HuT 78, MJ) and starve them in serum-free media for 12-24 hours.

  • Compound Treatment: Resuspend cells and pre-incubate with various concentrations of the CCR4 antagonist or antibody for 30-60 minutes at 37°C.

  • Assay Setup: Add media containing a chemoattractant (e.g., CCL17 or CCL22) to the lower chamber of a Transwell plate.

  • Cell Seeding: Add the treated cell suspension to the upper chamber (the insert with a porous membrane).

  • Incubation: Incubate the plate for a period optimized for the specific cell line (typically 2-4 hours) at 37°C.

  • Quantification: Count the cells that have migrated through the membrane to the lower chamber using a plate reader, flow cytometer, or image cytometer.

  • Data Analysis: Plot the number of migrated cells against the compound concentration to determine the IC50 value.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd or Ki) of a compound to the CCR4 receptor.

Detailed Protocol:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing CCR4.

  • Assay Incubation: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled CCR4 ligand (e.g., [125I]-CCL22) and varying concentrations of the unlabeled test compound (CCR4 antagonist or antibody).

  • Separation: After reaching equilibrium, separate the bound from free radioligand by rapid filtration through a glass fiber filter.

  • Detection: Measure the radioactivity trapped on the filter using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

This assay is specific for evaluating the primary mechanism of action of anti-CCR4 antibodies like mogamulizumab.

ADCC Assay Workflow Start Start PrepareTarget Prepare CCR4+ Target Cells (e.g., CTCL cell line) Start->PrepareTarget PrepareEffector Isolate Effector Cells (e.g., NK Cells) Start->PrepareEffector IncubateAntibody Incubate Target Cells with Anti-CCR4 Antibody PrepareTarget->IncubateAntibody CoCulture Co-culture Antibody-coated Target Cells with Effector Cells PrepareEffector->CoCulture IncubateAntibody->CoCulture Incubate Incubate for 4-18 hours CoCulture->Incubate MeasureLysis Measure Target Cell Lysis (e.g., LDH or Calcein release) Incubate->MeasureLysis Analyze Analyze Data and Determine EC50 MeasureLysis->Analyze

Caption: Workflow for a typical ADCC assay.

Detailed Protocol:

  • Cell Preparation: Prepare CCR4-expressing target cells and effector cells (typically NK cells isolated from peripheral blood mononuclear cells).

  • Antibody Incubation: Incubate the target cells with serial dilutions of the anti-CCR4 antibody to allow for opsonization.

  • Co-culture: Add the effector cells to the antibody-coated target cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).

  • Incubation: Incubate the co-culture for a set period (e.g., 4 to 18 hours).

  • Lysis Measurement: Measure the extent of target cell lysis. Common methods include measuring the release of lactate dehydrogenase (LDH) or the release of a pre-loaded fluorescent dye like calcein-AM.

  • Data Analysis: Calculate the percentage of specific lysis for each antibody concentration and determine the EC50 value.

Conclusion: Choosing the Right Tool for the Job

Both small molecule CCR4 antagonists and anti-CCR4 antibodies represent promising therapeutic strategies, but their distinct mechanisms of action suggest different potential applications and advantages.

  • This compound offers the potential for a more controlled and reversible inhibition of CCR4-mediated cell trafficking. The lack of cell depletion may lead to a more favorable safety profile, particularly concerning immune-related adverse events. The oral bioavailability of small molecules is also a significant advantage for chronic therapies.

  • Anti-CCR4 Antibodies like mogamulizumab have a proven clinical benefit in depleting malignant CCR4-expressing cells, making them a powerful tool in the treatment of certain hematological cancers. Their long half-life allows for less frequent dosing, which can be beneficial for patient compliance.

The choice between these two modalities will ultimately depend on the specific disease context, the desired therapeutic outcome (immunomodulation vs. cell depletion), and the long-term safety considerations. Further clinical investigation of small molecule CCR4 antagonists is eagerly awaited to fully understand their therapeutic potential in comparison to established antibody-based therapies.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of CCR4 Antagonist 2

Author: BenchChem Technical Support Team. Date: November 2025

The responsible disposal of laboratory chemicals is paramount for ensuring the safety of personnel and the protection of the environment. For novel research compounds such as CCR4 antagonist 2, for which specific disposal protocols may not be readily available, a cautious approach adhering to general best practices for hazardous chemical waste management is essential. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). While a specific Safety Data Sheet (SDS) for "this compound" was not publicly available, related compounds and general laboratory practice dictate the following minimum precautions:

  • Hand Protection: Wear nitrile or other chemically resistant gloves to prevent skin contact.

  • Eye Protection: Use safety glasses with side shields or goggles to protect from splashes.

  • Skin and Body Protection: A laboratory coat is necessary to prevent contamination of personal clothing.

  • Respiratory Protection: If working with the compound in powdered form outside of a ventilated enclosure, or if aerosolization is possible, a certified respirator should be used.

Step-by-Step Disposal Procedures

The following steps provide a general framework for the safe disposal of this compound and associated materials.

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is critical to prevent potentially dangerous reactions.

  • Solid Waste:

    • Unused or expired this compound in solid form.

    • Contaminated materials such as gloves, weighing papers, and disposable labware.

    • Collect in a designated, leak-proof container clearly labeled as "Hazardous Waste" or "Chemical Waste." The label should specify the contents, for example, "Solid Waste containing this compound."[1]

  • Liquid Waste:

    • Solutions containing this compound.

    • The first rinse of any container that held the compound must be collected as hazardous waste.[2] For highly toxic chemicals, the first three rinses should be collected.[2]

    • Collect in a separate, compatible liquid waste container. It is crucial to avoid mixing incompatible waste streams. For instance, halogenated and non-halogenated solvents should generally be kept in separate containers.

  • Sharps Waste:

    • Any needles, syringes, or other sharps contaminated with this compound.

    • Dispose of these items in a designated, puncture-resistant sharps container.

Step 2: Container Management

Proper management of waste containers is a key aspect of laboratory safety.

  • Labeling: All waste containers must be accurately and clearly labeled with the full chemical name of the contents, concentration (if applicable), and the date the waste was first added.[1][2]

  • Condition: Ensure that waste containers are in good condition, free from leaks or external contamination.

  • Closure: Keep waste containers securely closed except when adding waste.

Step 3: Storage of Chemical Waste

Waste should be stored safely in a designated satellite accumulation area within the laboratory.

  • Location: The storage area should be at or near the point of generation and under the control of laboratory personnel.

  • Containment: Use secondary containment for all liquid hazardous waste to contain any potential spills.

  • Incompatibles: Segregate incompatible waste streams to prevent accidental reactions.

Step 4: Final Disposal

  • Institutional Procedures: Follow your institution's established procedures for chemical waste pickup. This typically involves contacting the EHS department to schedule a collection.

  • Prohibited Disposal Methods:

    • Do Not dispose of chemical waste down the drain.

    • Do Not dispose of chemical waste in the regular trash unless explicitly permitted by your EHS department for decontaminated materials.

    • Do Not use evaporation as a method of disposal in a fume hood.

Disposal of Empty Containers

Even empty containers that held this compound require proper handling.

  • Thoroughly empty all contents. Only trivial amounts of the chemical should remain.

  • The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste. For highly toxic chemicals, collect the first three rinses.

  • After appropriate rinsing, deface or remove all labels from the container.

  • Dispose of the rinsed and dried container as instructed by your institution's EHS guidelines (e.g., in designated glass disposal or as regular solid waste).

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, general guidelines for chemical waste provide some important thresholds:

ParameterGuidelineSource
Maximum Hazardous Waste Accumulation No more than 55 gallons of hazardous waste may be accumulated in a satellite accumulation area.
Maximum Acutely Toxic Waste Accumulation A maximum of one quart of liquid or one kilogram of solid acutely toxic chemical waste may be accumulated.
Storage Time Limit Opened containers of chemicals should generally be disposed of within 6 months to a year.

Experimental Protocols and Workflows

The proper disposal of a research chemical like this compound follows a logical workflow designed to ensure safety and compliance.

cluster_0 Phase 1: At the Bench cluster_1 Phase 2: Accumulation & Storage cluster_2 Phase 3: Final Disposal A Generate Waste (Solid, Liquid, Sharps) B Segregate Waste Streams A->B C Select & Label Appropriate Waste Containers B->C D Add Waste to Correctly Labeled Container C->D E Store in Designated Satellite Accumulation Area D->E F Ensure Secondary Containment & Segregation of Incompatibles E->F G Container Full or Time Limit Reached F->G H Contact Institutional EHS for Waste Pickup G->H I EHS Collects Waste for Final, Compliant Disposal H->I

Caption: Workflow for the safe disposal of this compound.

This guide provides a framework for the responsible disposal of this compound. However, it is not a substitute for the specific protocols and guidance provided by your institution's Environmental Health and Safety department. Always prioritize their recommendations.

References

Essential Safety and Operational Guide for Handling CCR4 Antagonist 2

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with CCR4 antagonist 2. Given the absence of a publicly available Safety Data Sheet (SDS) for this specific compound, the following guidelines are based on best practices for handling potent, small-molecule antagonists in a laboratory setting and information extrapolated from similar compounds.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is not available, it should be handled as a potent compound with potential biological activity. Appropriate PPE is mandatory to minimize exposure.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves. Double-gloving is recommended.To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical safety goggles.To protect eyes from splashes or airborne particles of the compound.
Skin and Body Protection A dedicated laboratory coat.To prevent contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form outside of a certified chemical fume hood or glove box.To prevent inhalation of fine powder particles.
Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Engineering Controls:

  • All handling of the solid form of the compound should be conducted in a certified chemical fume hood or a glove box to control airborne particles.

  • Ensure adequate ventilation in the laboratory.

Safe Handling Practices:

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not inhale dust or aerosols.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store the compound in a tightly sealed container.

  • Follow the supplier's recommendations for storage temperature, which is typically -20°C or -80°C for long-term stability.[1]

  • Protect from light and moisture.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Waste Segregation and Disposal Procedures:

Waste TypeDisposal Procedure
Solid Waste Unused or expired solid this compound, as well as contaminated materials (e.g., gloves, weigh paper, paper towels), should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[2] The label should include "Hazardous Waste" and the chemical name.[2]
Liquid Waste Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.[2] Do not dispose of down the drain.[2]
Sharps Waste Any needles, syringes, or other sharps contaminated with the compound must be disposed of in a designated sharps container.
Empty Containers Triple rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines.

Experimental Protocols

The following are detailed methodologies for key experiments involving CCR4 antagonists.

In Vitro Chemotaxis Assay

This protocol is for assessing the ability of this compound to inhibit the migration of CCR4-expressing cells towards their chemoattractant ligands, CCL17 or CCL22.

Materials:

  • CCR4-expressing cells (e.g., Hut78, MJ)

  • This compound

  • Recombinant human CCL17 or CCL22

  • Assay buffer (e.g., RPMI 1640 with 1% BSA and 1 mM HEPES)

  • Transwell inserts with appropriate pore size (e.g., 5 µm)

  • 96-well Transwell plates

  • Cell viability stain (e.g., Calcein-AM or Hoechst stain)

  • Plate reader or image cytometer

Procedure:

  • Cell Preparation:

    • Culture CCR4-expressing cells to a sufficient density.

    • On the day of the assay, harvest and wash the cells.

    • Resuspend the cells in assay buffer at a concentration of 1 x 10^7 cells/mL.

    • If using a fluorescent dye for detection, incubate the cells with the dye according to the manufacturer's instructions (e.g., 7.5 µg/mL Calcein-AM for 30 minutes at 37°C).

  • Antagonist Treatment:

    • Incubate the cell suspension with various concentrations of this compound or a vehicle control for 30 minutes at 37°C.

  • Assay Setup:

    • Add assay buffer containing the chemoattractant (e.g., CCL17 or CCL22 at their EC50 concentration) to the lower wells of the 96-well Transwell plate. Include wells with assay buffer only as a negative control.

    • Place the Transwell inserts into the wells.

    • Add the cell suspension (containing the antagonist or vehicle) to the top chamber of the Transwell inserts.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 90 minutes to 3 hours to allow for cell migration.

  • Quantification of Migration:

    • After incubation, carefully remove the Transwell inserts.

    • Quantify the number of migrated cells in the lower chamber. This can be done by:

      • Measuring the fluorescence of the cell lysate if a fluorescent dye was used.

      • Directly counting the cells on the bottom of the well using an image cytometer.

Cell Proliferation Assay

This protocol is to determine the effect of this compound on the proliferation of CCR4-expressing cells.

Materials:

  • CCR4-expressing cells (e.g., MJ, HuT 78)

  • This compound

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., MTS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the CCR4-expressing cells into a 96-well plate at a density of 2.5 x 10^4 cells/well in complete culture medium.

  • Antagonist Treatment:

    • After allowing the cells to adhere (if applicable), treat the cells with a range of concentrations of this compound (e.g., 0.1 to 25.0 µM). Include a vehicle-only control.

  • Incubation:

    • Incubate the plates for a specified period (e.g., 12 hours or longer) at 37°C in a 5% CO2 incubator.

  • Quantification of Proliferation:

    • Add the cell proliferation reagent (e.g., MTS) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color development.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

    • The absorbance is proportional to the number of viable cells.

Visualizations

CCR4 Signaling Pathway

CCR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CCL17/CCL22 CCL17/CCL22 CCR4 CCR4 CCL17/CCL22->CCR4 Binds G_protein Gαi/Gβγ CCR4->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K MAPK MAPK G_protein->MAPK Cellular_Response Cellular Response (Chemotaxis, Adhesion, Cell Activation) PLC->Cellular_Response PI3K->Cellular_Response MAPK->Cellular_Response

Caption: Simplified signaling cascade initiated by the binding of chemokines CCL17 or CCL22 to the CCR4 receptor.

Experimental Workflow for Handling this compound

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal A Wear Appropriate PPE B Handle Solid Compound in Fume Hood A->B C Prepare Stock Solution (e.g., in DMSO) B->C D Prepare Working Dilutions C->D E Perform In Vitro Assay (e.g., Chemotaxis) D->E F Acquire and Analyze Data E->F G Collect Liquid Waste E->G H Collect Solid Waste E->H I Dispose as Hazardous Waste (Follow EHS Guidelines) G->I H->I

Caption: Step-by-step workflow for the safe handling and use of this compound from preparation to disposal.

References

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